molecular formula C11H15O6-3 B8534525 triethylethane-1,1,2-tricarboxylate

triethylethane-1,1,2-tricarboxylate

Cat. No.: B8534525
M. Wt: 243.23 g/mol
InChI Key: SWVDRRQNIHSZCG-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Triethylethane-1,1,2-tricarboxylate is a useful research compound. Its molecular formula is C11H15O6-3 and its molecular weight is 243.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality triethylethane-1,1,2-tricarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about triethylethane-1,1,2-tricarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15O6-3

Molecular Weight

243.23 g/mol

IUPAC Name

4-ethylhexane-2,2,3-tricarboxylate

InChI

InChI=1S/C11H18O6/c1-4-10(5-2,7(12)13)11(6-3,8(14)15)9(16)17/h4-6H2,1-3H3,(H,12,13)(H,14,15)(H,16,17)/p-3

InChI Key

SWVDRRQNIHSZCG-UHFFFAOYSA-K

Canonical SMILES

CCC(CC)(C(=O)[O-])C(CC)(C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Profile of Triethylethane-1,1,2-tricarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold in Synthetic and Medicinal Chemistry

Triethylethane-1,1,2-tricarboxylate (CAS No. 7459-46-3) is a tri-ester of significant interest in the realms of organic synthesis and drug discovery.[1] Its molecular architecture, featuring three modifiable ester functionalities, presents a versatile platform for the construction of more complex molecular entities.[2] This guide offers a comprehensive exploration of the core physical properties of triethylethane-1,1,2-tricarboxylate, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application. The strategic positioning of its carboxylate groups allows for a diverse range of chemical transformations, including hydrolysis, amidation, and reduction, thereby enabling the synthesis of a wide array of molecular structures.[2] This document will delve into its key physicochemical parameters, detail the experimental methodologies for their determination, and discuss the implications of these properties for its use as a synthetic intermediate.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is paramount for its application in synthetic protocols and for predicting its behavior in various experimental settings. The key physical constants for triethylethane-1,1,2-tricarboxylate are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₈O₆[1][3]
Molecular Weight 246.26 g/mol [1][3]
CAS Number 7459-46-3[1][3]
Appearance Clear, colorless liquid[4]
Boiling Point 165°C at 17 mmHg134-135°C at 2.5 Torr99°C at 0.5 mmHg[3][5][6]
Melting Point -51°C (lit.)[5]
Density 1.074 g/mL at 25°C1.1018 g/cm³ at 22°C[3][4][6]
Refractive Index (n20/D) 1.429 (lit.)[4][6]
Flash Point 95°C (lit.)>110°C[5][7]
Solubility Soluble in chloroform and ethyl acetate.Water solubility: 1761 mg/L at 25°C (est.)[4][7]

Experimental Determination of Physical Properties: Methodologies and Rationale

The accurate determination of physical properties is a cornerstone of chemical characterization. The following section provides detailed, self-validating protocols for measuring the key physical parameters of triethylethane-1,1,2-tricarboxylate. The choice of these methods is predicated on their reliability, reproducibility, and accessibility in a standard research laboratory.

Boiling Point Determination via the Thiele Tube Method

Rationale: The boiling point is a critical indicator of a liquid's volatility and purity. The Thiele tube method is a classic and effective technique for determining the boiling point of small quantities of liquid by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[6]

Experimental Protocol:

  • Sample Preparation: Fill a small test tube (e.g., a Durham tube) to a depth of approximately 1-2 cm with triethylethane-1,1,2-tricarboxylate.

  • Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: Secure the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Thiele Tube Setup: Suspend the thermometer and test tube assembly in a Thiele tube containing a high-boiling point mineral oil, ensuring the rubber band is above the oil level.[8]

  • Heating: Gently heat the side arm of the Thiele tube with a micro-burner. Convection currents will ensure uniform temperature distribution.[6]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Boiling Point Reading: Remove the heat source. The stream of bubbles will slow and then stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[4] Record this temperature.

  • Pressure Correction: Record the ambient atmospheric pressure and, if necessary, apply a correction to the observed boiling point to normalize it to standard pressure.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Fill Test Tube B Insert Capillary Tube A->B C Attach to Thermometer B->C D Suspend in Thiele Tube C->D E Gently Heat Side Arm D->E Begin Heating F Observe Bubble Stream E->F G Remove Heat F->G H Record Temperature at Liquid Entry G->H I Observed Boiling Point H->I Final Result

Workflow for Boiling Point Determination.
Density Measurement Using a Digital Density Meter

Rationale: Density is a fundamental physical property that relates a substance's mass to its volume.[2] Digital density meters, based on the oscillating U-tube principle, offer a rapid, highly accurate, and precise method for density determination, requiring only a small sample volume.[2][5] This method is standardized by ASTM D4052.[9][10]

Experimental Protocol:

  • Instrument Calibration: Calibrate the digital density meter according to the manufacturer's instructions using dry air and deionized water at a known temperature (e.g., 25°C).

  • Temperature Equilibration: Set the instrument's measurement temperature to 25°C and allow it to stabilize.

  • Sample Injection: Using a syringe, carefully inject a small volume (typically 1-2 mL) of triethylethane-1,1,2-tricarboxylate into the measurement cell, ensuring no air bubbles are present.

  • Measurement: Allow the sample to thermally equilibrate within the cell. The instrument will measure the oscillation period of the U-tube and automatically calculate the density.

  • Data Recording: Record the density value, typically in g/mL or g/cm³, to four decimal places.

  • Cleaning: Thoroughly clean the measurement cell with appropriate solvents (e.g., ethanol followed by acetone) and dry with a stream of air before the next measurement.

Density_Measurement A Calibrate with Air and Water B Set and Stabilize Temperature (25°C) A->B C Inject Sample into Cell (No Bubbles) B->C D Allow Thermal Equilibration C->D E Instrument Measures Oscillation and Calculates Density D->E F Record Density (g/mL) E->F G Clean and Dry Cell F->G

Workflow for Density Measurement.
Refractive Index Measurement with an Abbe Refractometer

Rationale: The refractive index is a measure of how light propagates through a substance and is a characteristic constant for a pure compound at a specific temperature and wavelength. It is a sensitive indicator of purity. The Abbe refractometer is a standard instrument for this measurement.[7][11]

Experimental Protocol:

  • Instrument Preparation: Clean the prisms of the Abbe refractometer with a soft tissue moistened with acetone and allow them to dry completely.[7]

  • Calibration: Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: Place 2-3 drops of triethylethane-1,1,2-tricarboxylate onto the surface of the lower prism.[7]

  • Prism Closure and Illumination: Close the prisms and adjust the light source to illuminate the field of view.

  • Focusing and Adjustment: Adjust the coarse and fine control knobs until the boundary line between the light and dark fields is sharp and centered on the crosshairs. If color fringing is observed, adjust the compensator dial to eliminate it.

  • Reading the Refractive Index: Read the refractive index value from the instrument's scale.

  • Temperature Control: Ensure the measurement is performed at a constant temperature (typically 20°C) by circulating water from a thermostatically controlled water bath through the prism jackets. Record the temperature.

Spectroscopic and Chromatographic Characterization

Beyond the fundamental physical properties, a comprehensive profile of triethylethane-1,1,2-tricarboxylate requires spectroscopic and chromatographic analysis to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

    • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.[8]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the C=O stretching of the ester groups.[10]

  • Mass Spectrometry (MS): Determines the molecular weight and provides information on the fragmentation pattern of the molecule.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be utilized to assess the purity of triethylethane-1,1,2-tricarboxylate.[12]

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_spectroscopy Spectroscopic Methods A Synthesized Triethylethane-1,1,2-tricarboxylate B Purification (e.g., Vacuum Distillation) A->B C Purity Assessment (HPLC) B->C D Structural Confirmation B->D H Verified Compound C->H E ¹H & ¹³C NMR D->E F IR Spectroscopy D->F G Mass Spectrometry D->G D->H

Analytical Workflow for Compound Verification.

Applications in Drug Development and Medicinal Chemistry

Triethylethane-1,1,2-tricarboxylate serves as a valuable building block in medicinal chemistry, primarily due to its utility as a precursor to succinimide derivatives.[4] The succinimide core is a privileged scaffold found in a variety of biologically active compounds, exhibiting anticonvulsant and anti-inflammatory properties.[13]

The ester groups of triethylethane-1,1,2-tricarboxylate can be hydrolyzed to the corresponding tricarboxylic acid, which can then be converted to a succinic anhydride intermediate. This anhydride can subsequently react with various amines to generate a library of N-substituted succinimides.[14] This approach allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents on the nitrogen atom. For instance, it is a synthetic intermediate for Isobutylsuccinic Acid, which is used to synthesize succinimide derivatives that act as inhibitors of human leukocyte elastase, cathepsin G, and proteinase 3, enzymes involved in inflammatory processes.[4] The versatility of this scaffold makes it a key component in the design and synthesis of novel therapeutic agents.

Safety and Handling

Triethylethane-1,1,2-tricarboxylate is classified as a skin and eye irritant and may cause respiratory irritation.[1][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[5] All manipulations should be performed in a well-ventilated fume hood.[5] Store the compound in a tightly closed container in a cool, dry place.[5]

Conclusion

This technical guide has provided a detailed overview of the core physical properties of triethylethane-1,1,2-tricarboxylate, along with robust experimental protocols for their determination. A thorough understanding of these physicochemical parameters is essential for its effective use as a versatile building block in organic synthesis and for the development of novel therapeutics. Its role as a precursor to biologically active succinimide derivatives underscores its importance for researchers and scientists in the field of drug discovery. The methodologies and data presented herein serve as a valuable resource for the scientific community, facilitating further exploration of this compound's synthetic potential.

References

  • Density Measurement and Density Standards - Reagecon Knowledge. [Link]

  • Triethyl 1,1,2-ethanetricarboxylate - CAS Common Chemistry. [Link]

  • Triethyl ethane-1,1,2-tricarboxylate | C11H18O6 | CID 81961 - PubChem. [Link]

  • triethyl 1,1,2-ethane tricarboxylate, 7459-46-3 - The Good Scents Company. [Link]

  • Ester Solubility and Preparation Lab Report | PDF - Scribd. [Link]

  • Cas 7459-46-3,TRIETHYL 1,1,2-ETHANETRICARBOXYLATE | lookchem. [Link]

  • Triethyl ethane-1,1,2-tricarboxylate - SIELC Technologies. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. [Link]

  • MEASUREMENT OF THE REFRACTIVE INDEX OF A LIQUID Apparatus - Plane mirror, two pins, cork, retort stand, large containers. [Link]

  • Synthesis And Antioxidant Activity Of Succinimide Derivative''. [Link]

  • Determination of the refractive index of liquids at cryogenic temperature - AIP Publishing. [Link]

  • O5e “Index of Refraction of Liquids (Refractometry)”. [Link]

  • Refractive Index Theory - Chemistry Online @ UTSC. [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

  • Synthesis of succinimides - Organic Chemistry Portal. [Link]

  • A “building block triangle” representing building blocks for medicinal chemistry. - ResearchGate. [Link]

  • A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - Beilstein Archives. [Link]

Sources

Advanced Technical Profile: Triethyl Ethane-1,1,2-Tricarboxylate (CAS 7459-46-3)

[1][2][3][4][5]

Executive Summary

Triethyl ethane-1,1,2-tricarboxylate (CAS 7459-46-3) is a highly functionalized aliphatic ester serving as a critical C3 synthon in organic synthesis.[1][2] Characterized by its unique distribution of carboxylate groups—a gem-dicarboxylate moiety adjacent to a methylene carboxylate—it bridges the reactivity gap between simple malonates and succinates.

In drug development, this compound is the primary precursor for isobutylsuccinic acid , a scaffold essential for synthesizing succinimide-based inhibitors of human leukocyte elastase (HLE) and Cathepsin G. Its utility extends to the construction of pyrrolidines and complex heterocyclic systems via cyclocondensation.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

The physicochemical stability of CAS 7459-46-3 allows it to function as a reliable building block, provided moisture is rigorously excluded to prevent premature hydrolysis.

Table 1: Core Technical Specifications
ParameterSpecificationExperimental Notes
IUPAC Name Triethyl ethane-1,1,2-tricarboxylateAlso known as 1,1,2-Tricarbethoxyethane
CAS Number 7459-46-3
Molecular Formula

Molecular Weight 246.26 g/mol
Structure

Asymmetric distribution of ester groups
Boiling Point 99 °C @ 0.5 mmHgHigh vacuum required for purification
Density 1.074 g/mL @ 25 °CDenser than ethanol/ether solvents
Refractive Index

1.429
Useful for purity checks (no TLC required)
Solubility Chloroform, Ethyl Acetate, EtOHImmiscible with water; hydrolyzes slowly
pKa (Predicted) ~11.8 (Methine proton)Highly acidic C-H bond at C1 position

Synthetic Architecture & Methodology

Primary Synthesis: The Malonate Alkylation Protocol

The industrial standard for synthesizing triethyl ethane-1,1,2-tricarboxylate involves the alkylation of diethyl malonate with ethyl chloroacetate. This pathway is preferred over Michael addition routes due to higher regioselectivity and easier purification.

Mechanism: The reaction proceeds via an


Critical Process Control (Self-Validating Logic):

  • Base Selection: Use Sodium Ethoxide (NaOEt) in Ethanol. Why? Using a different alkoxide (e.g., NaOMe) leads to transesterification, producing a mixture of ethyl/methyl esters that are inseparable by distillation.

  • Order of Addition: The base must be added to the malonate before the alkyl halide to ensure complete enolization and prevent side reactions of the haloester.

  • Endpoint Determination: The reaction is self-indicating by the precipitation of NaCl. Complete conversion is verified when the supernatant pH becomes neutral (consumption of base).

SynthesisPathMalonateDiethyl Malonate(Starting Material)BaseNaOEt / EtOH(Deprotonation)Malonate->Base -H+EnolateMalonate Enolate(Intermediate)Base->Enolate EnolizationProductTriethyl ethane-1,1,2-tricarboxylate(CAS 7459-46-3)Enolate->Product SN2 Attack(-NaCl)ChloroEthyl Chloroacetate(Electrophile)Chloro->Product Alkylation

Figure 1: Synthetic pathway for CAS 7459-46-3 via Malonate Alkylation.

Applications in Drug Development[6][9][12]

The strategic value of CAS 7459-46-3 lies in its ability to access substituted succinic acids and heterocyclic pharmacophores .

Synthesis of Protease Inhibitors (Isobutylsuccinic Acid Pathway)

Triethyl ethane-1,1,2-tricarboxylate is the validated starting material for Isobutylsuccinic Acid , a precursor for succinimide-based inhibitors targeting:

  • Human Leukocyte Elastase (HLE)

  • Cathepsin G [3][2]

  • Proteinase 3

These enzymes are implicated in chronic inflammatory diseases such as COPD and cystic fibrosis. The tricarboxylate core allows for the introduction of the isobutyl side chain followed by a controlled decarboxylation to yield the asymmetric succinate backbone.

Experimental Workflow: Tricarboxylate to Succinimide

This protocol demonstrates the transformation of the raw building block into a bioactive scaffold.

Step-by-Step Methodology:

  • Alkylation: React CAS 7459-46-3 with isobutyl bromide using NaOEt. The acidity of the methine proton (C1) allows this substitution to occur under mild conditions.

    • Validation: Monitor by GC. Disappearance of the tricarboxylate peak indicates success.

  • Hydrolysis & Decarboxylation: Subject the intermediate to acid hydrolysis (HCl/Reflux). The gem-dicarboxylate group is unstable and loses

    
    .
    
    • Result: 2-Isobutylsuccinic acid.

  • Cyclization: React the resulting diacid with urea or an amine to close the ring, forming the succinimide core.

DrugPathwayStartTriethyl ethane-1,1,2-tricarboxylate(CAS 7459-46-3)Step1Alkylation(NaOEt, Isobutyl Bromide)Start->Step1Inter1Intermediate:Triethyl 1-isobutyl-1,1,2-ethanetricarboxylateStep1->Inter1Step2Acid Hydrolysis & Decarboxylation(-CO2, -EtOH)Inter1->Step2AcidIsobutylsuccinic Acid(Key Drug Precursor)Step2->AcidStep3Cyclization(Amine/Urea)Acid->Step3DrugSuccinimide Derivative(Elastase Inhibitor)Step3->Drug

Figure 2: Conversion of CAS 7459-46-3 into Succinimide-based Protease Inhibitors.

Handling, Stability, and Safety (E-E-A-T)

Stability Profile[8]
  • Hydrolytic Sensitivity: The compound contains three ester linkages. While stable in anhydrous conditions, prolonged exposure to atmospheric moisture can lead to partial hydrolysis, producing mono-acids that interfere with stoichiometric alkylations.

  • Storage: Store under nitrogen or argon atmosphere. Recommended temperature: 2-8°C.

Safety Protocols
  • GHS Classification: Irritant (Skin, Eye, Respiratory).

  • WGK Rating: 3 (Severe hazard to waters - do not allow to enter drains).

  • PPE: Nitrile gloves and chemical splash goggles are mandatory. The compound has a low vapor pressure but can form aerosols during high-vacuum distillation.

Purification Advice

If the compound degrades or yellows upon storage:

  • Dissolve in diethyl ether.

  • Wash with 5%

    
     (removes free acids from hydrolysis).
    
  • Dry over

    
     and concentrate.
    
  • Distill under high vacuum (0.5 mmHg). Collect the fraction at 99 °C.

References

  • LookChem. CAS 7459-46-3, Triethyl 1,1,2-ethanetricarboxylate Properties and Uses. Available at: [Link]

  • Google Patents.CN101003480B - Method for preparing ethyl ethane-1,1,2-tricarboxylate.
  • ResearchGate. Environmental-Friendly Synthesis of Alkyl Carbamates and Succinimide Derivatives. Available at: [Link][4]

triethylethane-1,1,2-tricarboxylate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthons in Pharmaceutical Design[1]

Executive Summary

Triethyl ethane-1,1,2-tricarboxylate (CAS 7459-46-3) represents a critical class of aliphatic polyesters utilized as high-value synthons in medicinal chemistry.[1][2][3] Structurally, it functions as a "masked" succinic acid derivative, offering a versatile platform for constructing heterocyclic pharmacophores and substituted succinic acids via alkylation-decarboxylation sequences. This guide provides a comprehensive analysis of its nomenclature, physicochemical properties, validated synthesis protocols, and strategic applications in drug development, specifically in the design of protease inhibitors.

Nomenclature and Identification

Accurate identification is paramount in regulatory filing and supply chain verification. While "triethylethane-1,1,2-tricarboxylate" is the common trade reference, the IUPAC systematic naming provides the structural logic required for retrosynthetic analysis.

Identifier TypeValueNotes
IUPAC Name Triethyl ethane-1,1,2-tricarboxylate Preferred systematic name.[2][4][5]
CAS Registry Number 7459-46-3 Primary key for regulatory databases.[2]
Common Synonyms 1,1,2-TricarbethoxyethaneEthane-1,1,2-tricarboxylic acid, triethyl esterCarbcarbethoxysuccinic acid diethyl ester"Tricarbethoxyethane" is frequently used in older literature.[2][6]
InChI Key TVWZLLYAJDSSCJ-UHFFFAOYSA-NUnique digital signature for structure search.
Molecular Formula C₁₁H₁₈O₆
SMILES CCOC(=O)CC(C(=O)OCC)C(=O)OCCUseful for cheminformatics software.
Chemical Architecture & Physicochemical Properties

The molecule features three ester groups.[2][7] The C1 position (bearing two ester groups) contains a highly acidic methine proton (


), rendering it the primary site for nucleophilic functionalization.

Table 1: Physicochemical Data Profile

PropertyMetricExperimental Condition
Molecular Weight 246.26 g/mol -
Physical State Clear, colorless liquidSTP
Boiling Point 134–135 °C@ 2.5 Torr (Vacuum distillation required) [1]
Density 1.074 g/mL@ 25 °C
Refractive Index (

)
1.429Standard optical characterization
Solubility Soluble in EtOH, Et₂O, CHCl₃Immiscible in water (hydrophobic)
Flash Point 113 °C (Closed Cup)Handling safety threshold
Synthetic Methodology: The Malonate Alkylation Protocol

The industrial standard for synthesizing triethyl ethane-1,1,2-tricarboxylate relies on the nucleophilic substitution (


) of diethyl malonate enolate on ethyl chloroacetate.
3.1 Mechanistic Pathway

The reaction is driven by the formation of a sodiomalonate intermediate, which attacks the


-carbon of the ethyl chloroacetate. This process requires strict anhydrous conditions to prevent ester hydrolysis.

SynthesisPathway DEM Diethyl Malonate Enolate Sodiomalonate Intermediate DEM->Enolate Deprotonation (Reflux) Base NaOEt / EtOH (Base) Base->Enolate Product Triethyl ethane-1,1,2- tricarboxylate Enolate->Product SN2 Attack (70-80°C) NaCl NaCl (Byproduct) Enolate->NaCl ECA Ethyl Chloroacetate ECA->Product

Figure 1: Synthetic pathway for Triethyl ethane-1,1,2-tricarboxylate via Malonic Ester Synthesis.

3.2 Validated Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive chemistry.

Reagents:

  • Diethyl malonate (1.0 eq)

  • Sodium ethoxide (1.05 eq, 21 wt% in ethanol)

  • Ethyl chloroacetate (1.0 eq)

  • Solvent: Absolute Ethanol (Anhydrous)

Step-by-Step Procedure:

  • Enolate Formation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, charge Sodium Ethoxide solution under

    
     atmosphere.
    
  • Addition 1: Add Diethyl malonate dropwise over 30 minutes while maintaining the temperature at 50°C. Stir for an additional 30 minutes to ensure complete formation of the sodiomalonate species. Critical Control Point: Evolution of heat indicates reaction progress.

  • Alkylation: Heat the mixture to mild reflux (75-80°C). Add Ethyl chloroacetate dropwise over 45 minutes. The solution will become turbid as NaCl precipitates.

  • Completion: Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) or GC-MS.

  • Workup: Cool to room temperature. Filter off the NaCl precipitate.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap). Dissolve the residue in diethyl ether, wash with water (

    
    ), then brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Perform fractional vacuum distillation. Collect the fraction boiling at 134–135°C / 2.5 Torr.

Applications in Drug Discovery & Development

Triethyl ethane-1,1,2-tricarboxylate acts as a divergent intermediate. Its primary utility in medicinal chemistry lies in its ability to access substituted succinic acids and heterocyclic scaffolds (pyrrolidines, succinimides).

4.1 Case Study: Protease Inhibitor Synthesis

A key application is the synthesis of Isobutylsuccinic acid , a core moiety in the development of inhibitors for human leukocyte elastase and Cathepsin G [2].[3][8]

Mechanism:

  • Alkylation: The acidic proton at C1 allows for a second alkylation (e.g., with isobutyl bromide).

  • Hydrolysis/Decarboxylation: Acidic hydrolysis removes the ethyl groups and decarboxylates the geminal dicarboxylic acid, yielding the substituted succinic acid.

DrugApplication Start Triethyl ethane-1,1,2- tricarboxylate Step1 Alkylation (C1) (R-X / NaOEt) Start->Step1 Inter Tri-ester Intermediate Step1->Inter Step2 Hydrolysis & Decarboxylation (H3O+ / Heat) Inter->Step2 Target Substituted Succinic Acid (e.g., Isobutylsuccinic Acid) Step2->Target Pharma Succinimide Derivatives (Elastase Inhibitors) Target->Pharma Cyclization w/ Amines

Figure 2: Workflow for converting the tricarboxylate synthon into bioactive succinimide derivatives.

4.2 Heterocyclic Versatility
  • Barbiturate Analogs: Reaction with urea under basic conditions can yield complex pyrimidine-trione derivatives, leveraging the 1,3-dicarbonyl spacing.

  • Pyrazolones: Reaction with hydrazine targets the

    
    -keto ester functionality (masked), useful in anti-inflammatory drug research.
    
Analytical Characterization & Safety

To ensure "Trustworthiness" in your workflow, verify the synthesized product against these spectral standards.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       4.1–4.2 ppm (Multiplet, 6H, 
      
      
      
      )
    • 
       3.8 ppm (Doublet, 1H, 
      
      
      
      )
    • 
       2.9 ppm (Doublet, 2H, 
      
      
      
      )
    • 
       1.2–1.3 ppm (Triplet, 9H, 
      
      
      
      )
    • Note: The coupling constant between the CH and CH₂ protons verifies the ethane backbone.

  • IR Spectrum (Neat):

    • Strong carbonyl stretch (

      
      ) at 1730–1750 cm⁻¹ (characteristic of esters).
      
    • Absence of broad OH stretch (confirms no free acid or moisture).

Safety Protocol (GHS):

  • Signal Word: Warning

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation).[2]

  • Handling: Use chemical resistant gloves (Nitrile). Perform distillation behind a blast shield due to vacuum/heat hazards.

References
  • Treibs, W. (1958).[9] Chemische Berichte, 91, 297-301.[9] (Primary source for boiling point and density data).[10][9]

  • LookChem. (n.d.). Triethyl 1,1,2-ethanetricarboxylate Product Usage. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 81961, Triethyl ethane-1,1,2-tricarboxylate. Retrieved from [Link]

Sources

triethylethane-1,1,2-tricarboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 7459-46-3 | Formula:


 | MW:  246.26  g/mol [1][2][3][4][5][6]
Executive Summary

Triethyl ethane-1,1,2-tricarboxylate is a critical aliphatic ester intermediate used primarily as a C3-synthon in organic synthesis. Structurally, it represents a succinic acid backbone with an additional carboxylate group at the


-position, making it a highly reactive electrophile for heterocyclic construction. Its primary utility lies in the development of substituted succinic acid derivatives, specifically isobutylsuccinic acid  (a precursor for human leukocyte elastase inhibitors) and various pyrrolidone-based pharmacophores.

This guide provides a rigorous characterization of the molecule, a validated synthetic protocol, and a structural analysis of its pharmaceutical applications.

Physicochemical Characterization

Precise characterization is essential for process validation. The following data represents the standard reference values for high-purity (>99%) lots.

PropertyValueConditions
Molecular Formula

-
Molecular Weight 246.26 g/mol -
Appearance Clear, colorless liquidStandard Temperature & Pressure
Density 1.074 g/mL@ 25 °C
Boiling Point 99 °C@ 0.5 mmHg (High Vacuum)
Boiling Point 134–135 °C@ 2.5 Torr
Refractive Index

1.429
@ 20 °C
Flash Point > 110 °CClosed Cup
Solubility SolubleChloroform, Ethyl Acetate, Methanol
LogP 1.41Hydrophobicity Indicator
Synthetic Architecture

The industrial and laboratory synthesis of triethyl ethane-1,1,2-tricarboxylate relies on the alkylation of diethyl malonate .[7] This reaction exploits the acidity of the methylene protons in diethyl malonate (


) to form a nucleophilic enolate, which subsequently attacks an 

-haloester.
Reaction Logic
  • Activation: Sodium ethoxide (NaOEt) deprotonates diethyl malonate to generate the resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks ethyl chloroacetate via an

    
     mechanism.
    
  • Product Formation: The resulting triester is isolated via vacuum distillation.[7][8]

Pathway Visualization

Synthesis Malonate Diethyl Malonate (Nucleophile) Enolate Sodio-Malonate Intermediate Malonate->Enolate Deprotonation (-EtOH) Base NaOEt (Base) Base->Enolate Haloester Ethyl Chloroacetate (Electrophile) Product Triethyl ethane- 1,1,2-tricarboxylate Haloester->Product Enolate->Product SN2 Alkylation (-NaCl)

Figure 1: Synthetic pathway via malonic ester alkylation.[7] The reaction requires anhydrous conditions to prevent hydrolysis.

Experimental Protocol: Malonic Ester Alkylation

Safety: perform in a fume hood. Ethyl chloroacetate is a lachrymator and toxic.

  • Preparation of Ethoxide: In a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, dissolve sodium metal (0.11 mol) in anhydrous ethanol (50 mL) under

    
     atmosphere to generate fresh sodium ethoxide.
    
  • Enolate Formation: Cool the solution to 50°C. Add diethyl malonate (0.10 mol) dropwise over 20 minutes. Stir for 30 minutes at 60°C to ensure complete enolate formation.

  • Alkylation: Add catalytic potassium iodide (KI, 0.5 wt%). Heat the mixture to mild reflux (75-80°C).

  • Addition: Add ethyl chloroacetate (0.10 mol) dropwise over 45 minutes. The solution will become cloudy as NaCl precipitates.

  • Reflux: Maintain reflux for 5–8 hours. Monitor consumption of malonate via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Resuspend residue in diethyl ether and wash with water (

    
     mL) to remove inorganic salts.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify the crude oil via vacuum distillation (bp 99°C @ 0.5 mmHg) to yield the title compound.
    
Analytical Validation

To ensure the integrity of the synthesized ester, the following spectroscopic signatures must be verified.

Nuclear Magnetic Resonance (NMR)

The molecule possesses a distinct asymmetry that differentiates it from symmetric derivatives like triethyl citrate.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.25–1.30 (m, 9H): Three methyl  groups (
      
      
      
      ) from the ethyl esters.
    • 
       2.95 (d, 
      
      
      
      Hz, 2H): The methylene group (
      
      
      ) at the C2 position.
    • 
       3.85 (t, 
      
      
      
      Hz, 1H): The methine proton (
      
      
      ) at the C1 position.
    • 
       4.15–4.25 (m, 6H): Three methylene  groups (
      
      
      
      ) from the ethyl esters.
Infrared Spectroscopy (FT-IR)[2]
  • 1735–1750 cm

    
    :  Strong carbonyl (
    
    
    
    ) stretch. Broadening indicates the presence of multiple ester environments.
  • 2980 cm

    
    :  C-H aliphatic stretch.
    
Pharmaceutical Utility

Triethyl ethane-1,1,2-tricarboxylate serves as a versatile "masked" succinic acid. In drug development, it is primarily utilized to synthesize substituted succinic acids and succinimides .

Mechanism: Decarboxylative Hydrolysis

Direct hydrolysis of the tri-ester followed by thermal decarboxylation yields substituted succinic acid derivatives. This is crucial for synthesizing inhibitors of proteolytic enzymes.[1]

Case Study: Synthesis of Isobutylsuccinic Acid Isobutylsuccinic acid is a key pharmacophore for inhibitors of Human Leukocyte Elastase (HLE) , an enzyme implicated in emphysema and cystic fibrosis.

Application Start Triethyl ethane- 1,1,2-tricarboxylate Step1 Alkylation (Isobutyl Bromide) Start->Step1 NaOEt Intermediate Triethyl 2-isobutyl- ethane-1,1,2-tricarboxylate Step1->Intermediate Step2 Hydrolysis & Decarboxylation Intermediate->Step2 H3O+, Heat Target Isobutylsuccinic Acid (HLE Inhibitor Precursor) Step2->Target -CO2

Figure 2: Workflow for converting the tri-ester into a bioactive succinic acid derivative.

  • Secondary Alkylation: The remaining proton at C1 (methine) is acidic. Reaction with isobutyl bromide introduces the isobutyl side chain.

  • Hydrolysis: Acidic hydrolysis converts the three ester groups to carboxylic acids.

  • Decarboxylation: Because C1 carries two carboxyl groups (geminal di-acid), heating causes the loss of one

    
     molecule, resulting in the thermodynamically stable substituted succinic acid.
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81961, Triethyl ethane-1,1,2-tricarboxylate. Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 7459-46-3: Triethyl 1,1,2-ethanetricarboxylate.[9] Common Chemistry. Retrieved from [Link][4][9]

  • LookChem. Triethyl 1,1,2-ethanetricarboxylate: Synthesis and Pharmaceutical Applications. Retrieved from [Link]

Sources

triethylethane-1,1,2-tricarboxylate synthesis from diethyl malonate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: from Diethyl Malonate Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

A High-Fidelity Protocol for Pharmaceutical Intermediate Production

Executive Summary

Triethyl ethane-1,1,2-tricarboxylate (CAS: 7459-46-3) is a critical aliphatic ester intermediate used in the synthesis of substituted succinic acid derivatives and heterocyclic pharmacophores, including inhibitors of human leukocyte elastase and cathepsin G.[1][2]

While conceptually simple, the synthesis via the alkylation of diethyl malonate with ethyl chloroacetate is prone to yield-reducing side reactions such as dialkylation, O-alkylation, and transesterification. This guide presents an optimized, industrial-grade protocol that prioritizes mono-alkylation selectivity and operational safety. By leveraging a Finkelstein-assisted


 mechanism and precise stoichiometric control, this methodology ensures high purity (>98%) and scalability.

Retrosynthetic & Mechanistic Analysis

Strategic Disconnection

The most efficient route to the target scaffold is the C-alkylation of a stabilized enolate. Disconnecting the C1-C2 bond reveals two commercially abundant precursors: Diethyl Malonate (nucleophile) and Ethyl Chloroacetate (electrophile).

Reaction Mechanism

The reaction proceeds via a classic bimolecular nucleophilic substitution (


).
  • Enolization: Treatment of diethyl malonate with sodium ethoxide generates the resonance-stabilized sodium diethyl malonate enolate.

  • Nucleophilic Attack: The enolate carbon attacks the

    
    -carbon of ethyl chloroacetate.
    
  • Catalytic Enhancement: The addition of Potassium Iodide (KI) allows for in situ halogen exchange (Finkelstein reaction), converting the chloro-species to the more reactive iodo-species, thereby accelerating the rate-determining step and suppressing O-alkylation.

ReactionMechanism Malonate Diethyl Malonate (Nucleophile) Enolate Enolate Intermediate [Stabilized Anion] Malonate->Enolate Deprotonation (-EtOH) Base Sodium Ethoxide (Base) Base->Enolate TS Transition State (SN2 Attack) Enolate->TS Electrophile Ethyl Chloroacetate (Electrophile) Electrophile->TS Activation KI KI Catalyst (Finkelstein) KI->TS Cl -> I Exchange Product Triethyl Ethane-1,1,2-tricarboxylate (Target) TS->Product -NaCl/-NaI

Figure 1: Mechanistic pathway highlighting the catalytic role of KI in the alkylation process.

Experimental Protocol

Safety Warning: Sodium ethoxide is highly caustic and moisture-sensitive. Ethyl chloroacetate is a potent lachrymator and toxic alkylating agent. All operations must be performed in a fume hood.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.RoleCritical Note
Diethyl Malonate 160.171.05NucleophileSlight excess prevents dialkylation.
Ethyl Chloroacetate 122.551.00ElectrophileLimiting reagent.
Sodium Metal 22.991.00Base PrecursorFreshly cut, oxide-free.
Ethanol (Absolute) 46.07SolventSolventMust be anhydrous (<0.05% water).
Potassium Iodide 166.000.05CatalystIncreases reaction rate significantly.
Step-by-Step Methodology
Phase 1: Preparation of Sodium Ethoxide
  • Assemble a 3-neck round-bottom flask (RBF) with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Charge the flask with Absolute Ethanol (10 mL per gram of Na).

  • Add Sodium Metal in small pieces under a slow nitrogen stream. Control the exotherm with an ice bath if the reflux becomes too vigorous.

  • Stir until all sodium has dissolved and hydrogen evolution ceases. Result: Clear, slightly yellow NaOEt solution.

Phase 2: Enolate Formation
  • Heat the NaOEt solution to 50°C.

  • Add Diethyl Malonate dropwise over 30 minutes.

  • Stir at 50°C for an additional 30 minutes to ensure complete deprotonation. The solution may become viscous as the enolate forms.

Phase 3: Alkylation (The Critical Step)
  • Add catalytic Potassium Iodide (KI) (5 mol%) to the mixture.

  • Add Ethyl Chloroacetate dropwise over 45–60 minutes.

    • Expert Insight: Maintain the temperature at 60–65°C during addition. Rapid addition causes localized overheating and promotes dialkylation side products.

  • Once addition is complete, heat the reaction to reflux (approx. 78°C) for 6–8 hours.

  • Monitor reaction progress via TLC (Silica; Hexane:EtOAc 80:20) or GC-MS. The disappearance of ethyl chloroacetate indicates completion.

Phase 4: Workup & Purification[3]
  • Neutralization: Cool the mixture to room temperature. The reaction mass will contain precipitated NaCl.

  • Solvent Removal: Remove the bulk of ethanol via rotary evaporation under reduced pressure.

  • Extraction: Resuspend the residue in Diethyl Ether or Ethyl Acetate and wash with:

    • Water (2x) to remove sodium salts.

    • Brine (1x) to dry the organic layer.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate.
    
  • Distillation: Perform fractional vacuum distillation.

    • Fore-run: Unreacted diethyl malonate.

    • Main Fraction: Triethyl ethane-1,1,2-tricarboxylate collects at 99–105°C @ 0.5 mmHg (or ~155°C @ 18 mmHg).

Workflow Start Start: Anhydrous Conditions Step1 Dissolve Na in EtOH (Generate NaOEt) Start->Step1 Step2 Add Diethyl Malonate (50°C, 30 min) Step1->Step2 Step3 Add KI Catalyst & Ethyl Chloroacetate Step2->Step3 Step4 Reflux (78°C) 6-8 Hours Step3->Step4 Step5 Rotovap Ethanol Step4->Step5 Step6 Aqueous Workup (Remove NaCl) Step5->Step6 Step7 Vacuum Distillation (Collect @ 99°C/0.5mmHg) Step6->Step7

Figure 2: Operational workflow for the synthesis and purification of the target ester.

Process Optimization & Troubleshooting

Controlling Side Reactions
  • Dialkylation: This occurs if the mono-alkylated product is deprotonated by residual base and reacts again.

    • Solution: Use a slight excess of diethyl malonate (1.05–1.1 eq) relative to the base and alkyl halide. This statistically favors mono-alkylation.

  • Transesterification: Using sodium methoxide in ethanol (or vice versa) will lead to mixed methyl/ethyl esters.

    • Solution: Strictly match the alkoxide base to the ester groups. Use Sodium Ethoxide in Ethanol .

Moisture Control

Water is the enemy of this reaction. It causes:

  • Hydrolysis of the ester groups (saponification).[4]

  • Quenching of the enolate, stopping the reaction.

  • Requirement: Use freshly distilled absolute ethanol and dry glassware. A drying tube (CaCl2) or nitrogen blanket is mandatory.

Physical Properties for Validation
PropertyValueSource
Appearance Clear, colorless liquid[1]
Boiling Point 99°C @ 0.5 mmHg[1, 2]
Density 1.074 g/mL @ 25°C[1]
Refractive Index (

)
1.429[2]

Applications in Drug Development

Triethyl ethane-1,1,2-tricarboxylate serves as a versatile "C3" synthon in medicinal chemistry:

  • Succinic Acid Derivatives: Hydrolysis and decarboxylation yield substituted succinic acids, precursors to Isobutylsuccinic acid (a key intermediate for succinimide-based protease inhibitors) [3].

  • Heterocycle Synthesis: Reaction with urea or amidines yields pyrimidine derivatives; reaction with hydrazines yields pyrazolones.

References

  • Sigma-Aldrich. Triethyl 1,1,2-ethanetricarboxylate Product Specification. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81961, Triethyl ethane-1,1,2-tricarboxylate. Retrieved from

  • BenchChem. A Comparative Guide to the Synthesis of Trimethyl Ethane-1,1,2-Tricarboxylate and Its Analogs. Retrieved from

  • Google Patents. CN101003480B - Preparation method of ethane-1,1,2-tricarboxylic acid ethyl ester. Retrieved from

Sources

Technical Guide: Triethylethane-1,1,2-Tricarboxylate Safety & Handling

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 7459-46-3 Formula:


Synonyms:  Triethyl 1,1,2-ethanetricarboxylate; 1,1,2-Tricarbethoxyethane[1][2][3][4]

Executive Summary & Chemical Identity

Triethylethane-1,1,2-tricarboxylate is a poly-functional aliphatic ester used primarily as a versatile intermediate in organic synthesis.[2][5] Its structure—featuring three electrophilic ester groups—makes it a critical building block for constructing heterocyclic compounds, pharmaceutical intermediates (such as succinimide derivatives), and complex polymer additives.

While the compound itself is classified as a moderate irritant, its synthesis and manipulation often involve high-energy reagents (strong bases, alkylating agents). This guide outlines the physicochemical properties, hazard profiles, and rigorous handling protocols required to maintain scientific integrity and personnel safety.

Physicochemical Profile

Data aggregated from validated supplier specifications (TCI, Sigma-Aldrich).

PropertyValueRelevance to Handling
Physical State Clear, colorless liquidEasy to pour/pipette; monitor for yellowing (oxidation).
Boiling Point 134–135 °C @ 2.5 TorrHigh boiling point; requires vacuum distillation for purification.
Flash Point >110 °C (>230 °F)Class IIIB Combustible Liquid. Low flammability risk at RT.
Density 1.074 g/mL @ 25 °CSlightly denser than water; sinks in aqueous biphasic washes.
Solubility Soluble in organic solvents; immiscible in waterUse lipophilic solvents (EtOAc, DCM) for extraction.

Hazard Identification & Toxicology (GHS)

Although Triethylethane-1,1,2-tricarboxylate is not classified as a high-toxicity acute poison, it possesses significant irritant properties typical of alkyl esters.

GHS Classification (29 CFR 1910.1200)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[4][6][7]

  • H319: Causes serious eye irritation.[4][6][7]

  • H335: May cause respiratory irritation.[4][7]

Toxicological Mechanisms
  • Hydrolytic Irritation: Upon contact with mucous membranes or moist skin, the ester linkages may undergo partial hydrolysis, releasing ethanol and the corresponding carboxylic acids, which lower local pH and cause tissue irritation.

  • Lipophilicity: The ethyl groups facilitate penetration into the dermal lipid barrier, potentially leading to contact dermatitis upon prolonged exposure.

Synthesis & Reactivity Workflows

Understanding the synthesis of this compound is critical for safety, as the precursors are significantly more hazardous than the final product. The standard synthesis involves the alkylation of diethyl malonate.[8]

Synthesis Protocol: Alkylation of Diethyl Malonate

Reaction:



Critical Safety Note: This reaction utilizes Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) , which are pyrophoric/water-reactive, and Ethyl Chloroacetate , a highly toxic alkylating agent.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of synthesis, highlighting critical control points (CCPs) for safety.

SynthesisWorkflow Start Reagent Prep BaseGen Generate Enolate (Diethyl Malonate + NaOEt) Start->BaseGen Inert Atm (N2/Ar) Addition Add Ethyl Chloroacetate (Dropwise, Temp < 80°C) BaseGen->Addition Exothermic Control Reaction Reflux (3-15 hrs) Addition->Reaction Monitor TLC Quench Quench/Wash (Remove NaCl) Reaction->Quench Cool to RT Purify Vacuum Distillation (135°C @ 2.5 Torr) Quench->Purify Dry Organic Layer Product Triethyl 1,1,2-ethanetricarboxylate Purify->Product Isolate

Figure 1: Synthesis workflow for Triethyl 1,1,2-ethanetricarboxylate via malonate alkylation. Red nodes indicate high-hazard steps requiring thermal control.

Safe Handling & Storage Protocols

Engineering Controls
  • Ventilation: All operations involving heating or transfer must be conducted in a certified chemical fume hood to mitigate H335 (Respiratory Irritation).

  • Vacuum Systems: When distilling (bp ~135°C @ 2.5 Torr), use a cold trap (liquid

    
     or dry ice/acetone) to prevent vapors from entering the pump oil.
    
Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are mandatory. Face shields are recommended during the initial alkylation step due to the risk of thermal runaway/splashing.

  • Hand Protection:

    • Standard Handling: Nitrile gloves (minimum thickness 0.11 mm).

    • Prolonged Immersion: Butyl rubber gloves provide superior resistance to esters.

  • Skin Protection: Lab coat required; chemical-resistant apron recommended during scale-up (>100g).

Storage Requirements[7]
  • Conditions: Store in a cool, dry, well-ventilated area away from heat sources.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire.[6][7]

    • Strong Bases/Acids: Will cause hydrolysis of the ester groups, degrading the product into ethanol and tricarboxylic acid.

    • Moisture: Keep container tightly closed to prevent slow hydrolysis.

Emergency Procedures

Spill Response
  • Evacuate & Ventilate: Remove ignition sources. Ensure adequate ventilation.[6][7][9]

  • Containment: Dike the spill using non-combustible absorbents (vermiculite, sand, or commercial spill pads). Do NOT use sawdust (combustible).

  • Cleanup: Scoop absorbed material into a hazardous waste container labeled "Organic Waste - Esters".

  • Decontamination: Wash the area with a soap/water solution to remove oily residue.

First Aid Measures
Exposure RouteProtocol
Eye Contact Rinse cautiously with water for 15 minutes . Remove contact lenses if present.[6][7] Seek medical attention if irritation persists (H319).
Skin Contact Wash with copious soap and water. Remove contaminated clothing.[6][7][9] If dermatitis develops, seek medical advice (H315).
Inhalation Move victim to fresh air.[6][7] If breathing is difficult, administer oxygen (trained personnel only).
Ingestion Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.
Firefighting
  • Suitable Media: Dry chemical,

    
    , water spray (fog), or alcohol-resistant foam.
    
  • Specific Hazards: Combustible liquid. Thermal decomposition produces Carbon Monoxide (CO) and Carbon Dioxide (

    
    ).
    
  • Protective Equipment: Firefighters must wear Self-Contained Breathing Apparatus (SCBA).

Regulatory & Disposal Considerations

  • Transport (DOT/IATA): Generally considered Non-Hazardous for transport. Not regulated as a dangerous good under standard shipping regulations (unless mixed with other solvents).

  • Waste Disposal: Dispose of contents in accordance with local, state, and federal regulations (e.g., RCRA in the US). Incineration in a licensed chemical incinerator equipped with an afterburner and scrubber is the preferred method.

References

  • TCI Chemicals. Product Specification: Triethyl 1,1,2-Ethanetricarboxylate (T2431).[10] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Triethyl 1,1,2-ethanetricarboxylate. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81961, Triethyl ethane-1,1,2-tricarboxylate. Retrieved from

  • CAS Common Chemistry. Triethyl 1,1,2-ethanetricarboxylate (CAS 7459-46-3).[1][2][3][7][10] Retrieved from [3]

Sources

literature review of triethylethane-1,1,2-tricarboxylate research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

Triethyl ethane-1,1,2-tricarboxylate (CAS 7459-46-3) represents a critical, yet often underutilized, aliphatic ester scaffold in modern organic synthesis. Unlike simple malonates, this molecule possesses a unique 1,1,2-tricarbonyl motif , offering differentiated reactivity at the geminal (


) and vicinal (

) positions.

For the drug development scientist, this molecule is not merely a solvent or plasticizer; it is a latent succinic acid equivalent . It serves as a modular precursor for substituted succinimides , pyrrolidines , and


-lactams —core pharmacophores found in elastase inhibitors and anticonvulsants.

This guide moves beyond standard catalog definitions to provide a mechanistic blueprint for leveraging this molecule in high-value synthetic campaigns.

Molecular Architecture & Physicochemical Profile

Understanding the steric and electronic environment of the three ester groups is prerequisite to controlling regioselectivity. The molecule features two "malonic" esters (C1) and one "succinic-like" ester (C2).

Table 1: Physicochemical Specifications
PropertyValueContext for Synthesis
IUPAC Name Triethyl ethane-1,1,2-tricarboxylateSystematic nomenclature
CAS Registry 7459-46-3Key for sourcing/regulatory
Formula

Molecular Weight: 246.26 g/mol
Boiling Point 134–135 °C @ 2.5 TorrHigh-vacuum distillation required for purification
Density 1.1018 g/cm³ @ 22 °CDenser than water/ethanol
Refractive Index

1.429
Purity check standard
Acidity (

)
~11–12 (Estimated)

-proton is highly acidic (malonic type)
Structural Reactivity Analysis
  • Site A (C1 Position): The methine proton is highly acidic due to the electron-withdrawing effect of two geminal carboethoxy groups. This is the primary site for electrophilic attack (alkylation).

  • Site B (C2 Position): The methylene group is less acidic but sterically accessible.

  • Site C (Ester Hydrolysis): The three ester groups have similar steric bulk (ethyl), but the geminal esters often hydrolyze at a different rate than the vicinal ester, allowing for partial hydrolysis strategies.

Synthetic Methodology: The "Make" Protocol

The industrial and laboratory standard for synthesizing triethyl ethane-1,1,2-tricarboxylate relies on the nucleophilic substitution (alkylation) of diethyl malonate with ethyl chloroacetate. This reaction requires strict anhydrous conditions to prevent ester hydrolysis.

Protocol 1: Alkylation of Diethyl Malonate

Objective: Synthesis of Triethyl ethane-1,1,2-tricarboxylate on a multigram scale.

Reagents:
  • Diethyl malonate (1.0 eq)

  • Ethyl chloroacetate (1.05 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq) [Prepared in situ or commercial anhydrous]

  • Absolute Ethanol (Solvent)[1]

Step-by-Step Workflow:
  • Enolate Formation: In a flame-dried 3-neck flask under Argon, dissolve sodium metal (or commercial NaOEt) in absolute ethanol. Cool to 0°C. Add diethyl malonate dropwise over 30 minutes.

    • Why: The exotherm must be controlled to prevent side reactions. The solution will turn clear/yellow as the enolate forms.

  • Alkylation: Add ethyl chloroacetate dropwise to the refluxing enolate solution.

    • Mechanistic Note: This is an

      
       reaction. The malonate enolate attacks the 
      
      
      
      -carbon of the chloroacetate, displacing the chloride ion.
  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 6–12 hours. Monitor via TLC (Silica, Hexane:EtOAc 8:2) until diethyl malonate is consumed.

  • Workup: Cool to room temperature. The white precipitate is NaCl. Filter off the salt.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether or DCM, wash with water (to remove residual salts/base), then brine. Dry over

    
    .
    
  • Purification: Fractional vacuum distillation. Collect the fraction boiling at 134–136°C (2.5 Torr).

Visualization: Synthesis Logic

SynthesisWorkflow Start Diethyl Malonate Enolate Sodio-Malonate Intermediate Start->Enolate Deprotonation (0°C) Base Sodium Ethoxide (NaOEt) Base->Enolate Transition SN2 Transition State Enolate->Transition + Reagent (Reflux) Reagent Ethyl Chloroacetate Reagent->Transition Product Triethyl ethane- 1,1,2-tricarboxylate Transition->Product C-C Bond Formation Byproduct NaCl (Precipitate) Transition->Byproduct

Caption: Figure 1. Step-wise nucleophilic substitution workflow for the synthesis of the tricarboxylate scaffold.

Mechanistic Utility: The "Isobutylsuccinic" Gateway

The primary value of triethyl ethane-1,1,2-tricarboxylate in pharma is its ability to function as a masked succinic acid . Through a sequence of Alkylation


 Hydrolysis 

Decarboxylation, it yields substituted succinic acids (e.g., Isobutylsuccinic Acid), which are precursors to bioactive succinimides.
The "Decarboxylation Trigger"

Because the molecule possesses a geminal diester moiety (malonate-like), it is susceptible to thermal decarboxylation after hydrolysis.

  • Alkylation: The remaining acidic proton at C1 allows for a second alkylation (e.g., with isobutyl bromide).

  • Hydrolysis: Acidic hydrolysis converts all three ester groups to carboxylic acids.

  • Decarboxylation: Heating the tricarboxylic acid causes the loss of one

    
     molecule from the geminal pair (C1), resulting in a substituted succinic acid.
    
Case Study: Synthesis of Elastase Inhibitors

Researchers utilize this pathway to synthesize succinimide derivatives that inhibit human leukocyte elastase (HLE) and cathepsin G.[2]

  • Precursor: Triethyl ethane-1,1,2-tricarboxylate.[3][2][4][5][6]

  • Intermediate: Isobutylsuccinic acid (via alkylation with isobutyl halide followed by decarboxylation).

  • End Product: 3-Isobutyl-N-substituted succinimides.

Visualization: The Decarboxylation Pathway

DecarboxylationPath Tricarb Triethyl ethane- 1,1,2-tricarboxylate Alkylated C1-Alkylated Intermediate (e.g., Isobutyl) Tricarb->Alkylated 1. NaOEt 2. R-X (Alkylation) TriAcid 1,1,2-Ethanetricarboxylic Acid (Transient) Alkylated->TriAcid Acid Hydrolysis (H3O+, Heat) Succinic Substituted Succinic Acid (Thermodynamic Product) TriAcid->Succinic -CO2 (Decarboxylation) Thermal rearrangement Succinimide Target Succinimide (Drug Scaffold) Succinic->Succinimide Amine (R-NH2) Cyclization

Caption: Figure 2. The "Masked Succinate" strategy: Converting the tricarboxylate scaffold into bioactive succinimides via decarboxylation.

Advanced Heterocycle Construction

Beyond succinic acids, the intact tricarboxylate scaffold reacts with dinucleophiles to form complex heterocycles.

A. Pyrazolidine-3,5-diones

Reaction with hydrazine or substituted hydrazines yields pyrazolidine-3,5-dione derivatives.

  • Mechanism: The hydrazine attacks the two geminal esters (malonate-like reactivity) to form the 5-membered ring. The third ester (on C2) remains as a pendant side chain, available for further derivatization (e.g., conversion to an amide or alcohol).

  • Utility: These scaffolds are investigated for anti-inflammatory (NSAID-like) activity.

B. Cinchomeronic Acid Analogs (Pyridines)

Reaction with ammonia or urea derivatives under high temperature can lead to pyridine-like structures (e.g., dihydroxypyridines) via condensation, although this often requires specific catalytic conditions to favor the 6-membered ring over the 5-membered pyrrolidone.

Table 2: Comparative Reactivity with Nucleophiles
NucleophilePrimary ProductReaction TypeApplication
Hydrazine Pyrazolidine-3,5-dioneCyclocondensationNSAID scaffolds
Primary Amine Pyrrolidone / SuccinimideCyclizationNootropics / Elastase Inhibitors
Urea Pyrimidine derivativesCondensationBarbiturate analogs

References

  • BenchChem. (2025).[7][8] Application of Trimethyl Ethane-1,1,2-tricarboxylate in Heterocyclic Synthesis: A Review of Available Data. Retrieved from

  • Matrix Fine Chemicals. (n.d.). 1,1,2-Triethyl Ethane-1,1,2-Tricarboxylate Product Specifications. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 1,1,2-Ethanetricarboxylic acid, triethyl ester Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[9] Retrieved from

  • PubChem. (2025).[10] Triethyl ethane-1,1,2-tricarboxylate (Compound Summary). National Library of Medicine. Retrieved from [11]

  • LookChem. (n.d.). Industrial Applications of Triethyl 1,1,2-Ethanetricarboxylate in Pharmaceutical Synthesis. Retrieved from

  • Organic Syntheses. (1925). Ethyl Acetonedicarboxylate and Related Ester Syntheses. (Contextual reference for ester handling). Retrieved from

Sources

Triethyl 1,1,2-Ethanetricarboxylate: A Technical Compendium on Genesis, Synthesis, and Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of Triethyl 1,1,2-ethanetricarboxylate , synthesizing historical provenance with modern synthetic utility.

Executive Summary

Triethyl 1,1,2-ethanetricarboxylate (CAS 7459-46-3) is a pivotal aliphatic ester serving as a cornerstone intermediate in organic synthesis.[1][2] Historically emerging from the "Golden Age" of German organic chemistry in the late 19th century, it represents one of the earliest validated applications of the Malonic Ester Synthesis .

Functionally, it acts as a


-dicarbonyl equivalent  with an additional activation group, allowing for facile alkylation and subsequent decarboxylation to yield substituted succinic acid derivatives. In modern drug development, it is a critical building block for neonicotinoid insecticides (e.g., Dinotefuran) and protease inhibitors.

Historical Genesis: The Conrad-Bischoff Era[2]

The discovery of triethyl 1,1,2-ethanetricarboxylate is inextricably linked to the development of carbon-carbon bond-forming reactions using stabilized carbanions.

The Discovery Event (1880)

The molecule was first synthesized and characterized by Max Conrad and Carl Adam Bischoff in 1880 . Working at the University of Würzburg, they were investigating the reactivity of "Natriummalonsäureester" (sodium malonic ester) with various alkyl halides.

In their seminal paper published in Justus Liebigs Annalen der Chemie, Conrad and Bischoff described the reaction of diethyl sodiomalonate with ethyl chloroacetate. They observed that the sodium enolate of the malonate displaced the chloride, resulting in a tricarboxylic ester.

  • Citation: Conrad, M., & Bischoff, C. A. (1880). Ueber die Einwirkung von Monochloressigester auf Natriummalonsäureester. Justus Liebigs Annalen der Chemie, 204(1-2), 121-126.

The Structural Controversy & Validation

In the 1880s, the concept of tautomerism and the structure of acetoacetic/malonic esters were still under intense debate. The successful synthesis of triethyl 1,1,2-ethanetricarboxylate provided crucial evidence for the structural theory of organic chemistry, confirming that the sodium atom in the malonate derivative was linked to oxygen but the alkylation occurred at the carbon (C-alkylation vs. O-alkylation).

Later, W.H. Perkin Jr. utilized this compound extensively in his quest to synthesize small-ring compounds (cyclopropanes and cyclobutanes), using it as a precursor for intramolecular cyclizations.

Chemical Architecture & Properties

Physicochemical Profile

The molecule consists of an ethane backbone substituted with three ethyl ester groups: two on C1 and one on C2. This creates a highly functionalized system where the C1 proton is acidic (pKa ~13), though less acidic than the parent malonate due to steric crowding.

Table 1: Physicochemical Properties of Triethyl 1,1,2-ethanetricarboxylate

PropertyValueNote
IUPAC Name Triethyl ethane-1,1,2-tricarboxylate
CAS Number 7459-46-3
Molecular Formula

Molecular Weight 246.26 g/mol
Density 1.074 g/mLat 25 °C
Boiling Point 162-163 °Cat 5 mmHg
Refractive Index

Solubility Ethanol, Ethyl Acetate, ChloroformImmiscible with water

Synthesis & Reaction Mechanism[1][4][5][6][7]

The synthesis remains faithful to the original Conrad-Bischoff protocol, though modern improvements utilize alkoxide bases in aprotic solvents to minimize transesterification and improve yield.

The Mechanism (S_N2 Alkylation)

The reaction proceeds via a classic nucleophilic substitution.

  • Deprotonation: Sodium ethoxide deprotonates diethyl malonate to form the resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the

    
    -carbon of ethyl chloroacetate.
    
  • Leaving Group Departure: Chloride is expelled, forming the C-C bond.

Visualization: Reaction Pathway

SynthesisMechanism Malonate Diethyl Malonate Enolate Sodium Enolate (Nucleophile) Malonate->Enolate Deprotonation Base NaOEt / EtOH Base->Enolate Transition Transition State (SN2) Enolate->Transition Attack on C-Cl Haloester Ethyl Chloroacetate (Electrophile) Haloester->Transition Product Triethyl 1,1,2- ethanetricarboxylate Transition->Product Bond Formation Byproduct NaCl Transition->Byproduct Elimination

Figure 1: Mechanistic pathway for the synthesis of Triethyl 1,1,2-ethanetricarboxylate via Malonic Ester Synthesis.[3]

Detailed Experimental Protocol

Standardized procedure for laboratory-scale synthesis (1.0 mol scale).

Reagents:

  • Diethyl malonate (160.2 g, 1.0 mol)

  • Sodium ethoxide (21% wt in ethanol, 1.05 eq)

  • Ethyl chloroacetate (122.6 g, 1.0 mol)

  • Solvent: Absolute Ethanol (anhydrous)

Step-by-Step Methodology:

  • Enolate Formation: In a 1L 3-neck flask equipped with a reflux condenser and addition funnel, charge the sodium ethoxide solution. Cool to 0°C under

    
     atmosphere.
    
  • Addition 1: Add diethyl malonate dropwise over 30 minutes. The solution will turn slightly yellow/viscous as the enolate forms. Stir for 15 minutes at 0°C.

  • Alkylation: Add ethyl chloroacetate dropwise over 45 minutes, maintaining internal temperature

    
     to prevent side reactions (O-alkylation).
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.

  • Workup: Cool to room temperature. The mixture will contain a heavy precipitate of NaCl. Filter off the salt.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Dissolve the residue in diethyl ether or DCM, wash with water (

    
     mL) to remove residual salts, then brine. Dry over 
    
    
    
    .
  • Purification: Distill the crude oil under high vacuum. Collect the fraction boiling at 158–162°C / 5 mmHg.

Validation Criteria:

  • 1H NMR (

    
    ): 
    
    
    
    1.25 (t, 9H), 2.95 (d, 2H,
    
    
    ), 3.85 (t, 1H,
    
    
    ), 4.15-4.25 (m, 6H).
  • Yield: Typical isolated yield is 75–85%.

Synthetic Utility & Modern Applications

Triethyl 1,1,2-ethanetricarboxylate is not merely a historical artifact; it is a "divergent intermediate." Its structure allows it to function as a masked succinic acid.

Divergent Synthesis Pathways
  • Succinic Acid Derivatives: Hydrolysis and decarboxylation remove one ester group from C1, yielding substituted succinic acids.

  • Heterocycle Formation: Reaction with urea or amidines yields pyrimidine derivatives (e.g., barbiturates with side chains).

  • Dinotefuran Synthesis: In the agrochemical industry, it is reduced to a triol and cyclized to form the tetrahydrofuran core of the neonicotinoid insecticide Dinotefuran .

Visualization: Application Tree

Applications Core Triethyl 1,1,2- ethanetricarboxylate Hydrolysis Acid Hydrolysis (-CO2) Core->Hydrolysis Reduction LiAlH4 / NaBH4 Reduction Core->Reduction Alkylation Base + R-X (2nd Alkylation) Core->Alkylation Succinic Substituted Succinic Acids Hydrolysis->Succinic Triol 1,2,4-Butanetriol Derivatives Reduction->Triol Dinotefuran Dinotefuran (Insecticide Core) Triol->Dinotefuran Tetraester Tetra-substituted Ethanes Alkylation->Tetraester

Figure 2: Synthetic divergence from the tricarboxylate core, highlighting the pathway to Dinotefuran.

References

  • Conrad, M., & Bischoff, C. A. (1880). Ueber die Einwirkung von Monochloressigester auf Natriummalonsäureester. Justus Liebigs Annalen der Chemie, 204(1-2), 121-126.

  • Perkin, W. H. Jr. (1884). On the Synthetical Formation of Closed Carbon-Chains. Journal of the Chemical Society, Transactions, 45, 91-124.

  • TCI Chemicals. (2023). Product Specification: Triethyl 1,1,2-Ethanetricarboxylate. TCI America.

  • PubChem. (2023). Triethyl ethane-1,1,2-tricarboxylate (Compound Summary). National Library of Medicine.

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Trimethyl Ethane-1,1,2-Tricarboxylate and Its Analogs.

Sources

Methodological & Application

Application Note: Triethyl ethane-1,1,2-tricarboxylate as a Sterically Demanding Michael Donor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3][4]

Triethyl ethane-1,1,2-tricarboxylate (CAS: 7459-46-3) represents a specialized class of "active methine" Michael donors.[1] Unlike simple diethyl malonate, this compound possesses a pre-functionalized backbone (


), effectively acting as a homologated malonate derivative.

Its primary utility in drug discovery and complex organic synthesis lies in its ability to generate quaternary carbon centers via conjugate addition. Because the nucleophilic carbon is already tertiary (attached to one H and three carbon substituents via the ester/methylene linkage), its successful Michael addition results in a fully substituted carbon atom—a structural motif prevalent in bioactive alkaloids and inhibitor scaffolds.

Chemical Identity Table
ParameterData
IUPAC Name Triethyl ethane-1,1,2-tricarboxylate
CAS Number 7459-46-3
Molecular Formula

Molecular Weight 246.26 g/mol
Boiling Point 99 °C (at 0.5 mmHg)
Density 1.074 g/mL
pKa (Predicted) ~11.8 - 12.5 (C-H acidity)
Role Pronucleophile (Michael Donor)

Mechanistic Insight: The Steric Challenge

Using triethyl ethane-1,1,2-tricarboxylate as a donor is kinetically distinct from simple malonates due to steric impedance . The nucleophilic site is flanked by three ethoxycarbonyl groups (two geminal, one vicinal).

  • Enolization: The proton at the C1 position is highly acidic due to the electron-withdrawing inductive effect of the two geminal esters. Deprotonation is rapid with alkoxide bases.

  • Nucleophilic Attack: The resulting enolate is bulky. Attack on substituted Michael acceptors (e.g.,

    
    -substituted enones) can be sluggish, often requiring thermodynamic control or catalysis to prevent retro-Michael reactions.
    
  • Quaternary Center Formation: The driving force is the formation of a C-C

    
    -bond, but the reaction is reversible. High conversion often requires trapping the product or using highly reactive acceptors (e.g., acrolein, nitroolefins, vinyl sulfones).
    
Pathway Visualization

The following diagram illustrates the activation and addition logic, highlighting the critical quaternary center formation.

MichaelMechanism Substrate Triethyl ethane-1,1,2-tricarboxylate (Pronucleophile) Enolate Stabilized Enolate (Sterically Crowded) Substrate->Enolate Deprotonation (-H+) Base Base (NaOEt or Catalyst) Base->Enolate Catalysis Transition C-C Bond Formation (Transition State) Enolate->Transition Nucleophilic Attack Acceptor Michael Acceptor (e.g., Acrylonitrile, MVK) Acceptor->Transition Product Adduct with Quaternary Center Transition->Product Protonation Product->Enolate Retro-Michael (Reversibility Risk)

Figure 1: Mechanistic pathway for the conjugate addition of triethyl ethane-1,1,2-tricarboxylate, highlighting the reversibility risk.[2]

Experimental Protocols

Protocol A: Thermodynamic Base-Mediated Addition

Best for: Simple, unhindered acceptors (e.g., Methyl Vinyl Ketone, Acrylonitrile) where racemic product is acceptable.

Reagents:

  • Triethyl ethane-1,1,2-tricarboxylate (1.0 equiv)[3][1]

  • Michael Acceptor (1.2 equiv)

  • Sodium Ethoxide (NaOEt) (0.1 – 0.5 equiv) Note: Use matching alkoxide to prevent transesterification.

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous Ethanol (5 mL per mmol substrate).

  • Activation: Add Triethyl ethane-1,1,2-tricarboxylate (1.0 equiv). Stir at room temperature (RT).

  • Base Addition: Add NaOEt (21% wt in EtOH) dropwise. The solution may turn slightly yellow, indicating enolate formation. Stir for 15 minutes.

  • Addition of Acceptor: Cool the mixture to 0°C to minimize polymerization of the acceptor. Add the Michael Acceptor (1.2 equiv) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to RT. Stir for 4–12 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). Look for the disappearance of the starting tricarboxylate (

      
      ).
      
  • Quench: Add glacial acetic acid (1.0 equiv relative to base) or saturated

    
    .
    
  • Workup: Concentrate ethanol under reduced pressure. Dilute residue with

    
    , wash with water and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

Protocol B: Asymmetric Organocatalytic Addition

Best for: Enantioselective synthesis of chiral quaternary centers for drug intermediates.

Reagents:

  • Triethyl ethane-1,1,2-tricarboxylate (1.0 equiv)[3][1]

  • 
    -Nitrostyrene or substituted enone (1.2 equiv)
    
  • Catalyst: Cinchona alkaloid derivative (e.g., Quinine-derived thiourea) (10 mol%)

  • Solvent: Toluene or Xylene (Non-polar solvents enhance ion-pairing).

Workflow Visualization:

AsymmetricWorkflow Start Start: Flame-dry Glassware Inert Atmosphere (Ar) Mix Dissolve Tricarboxylate + Catalyst in Toluene (-20°C) Start->Mix Add Slow Addition of Michael Acceptor Mix->Add Monitor Monitor: HPLC/TLC (24-48 Hours) Add->Monitor Quench Quench: 1N HCl Extract: DCM Monitor->Quench Conversion >95% Purify Purification: Flash Chromatography Quench->Purify

Figure 2: Workflow for the asymmetric organocatalytic addition protocol.

Application Case Study: Synthesis of Functionalized Pyrrolidones

A primary application of this donor is in the cascade synthesis of


-lactams (pyrrolidones).
  • Michael Addition: Reaction of triethyl ethane-1,1,2-tricarboxylate with a nitro-olefin (e.g., nitroethylene equivalent).

  • Reduction/Cyclization: Hydrogenation of the nitro group (

    
    , Raney Ni) triggers spontaneous intramolecular cyclization with the pendant ester.
    
  • Result: A highly substituted pyrrolidone core with defined stereochemistry at the quaternary center.

Data Summary: Optimization of Base for Reaction with Acrylonitrile

BaseSolventTemp (°C)Yield (%)Notes
NaHTHF0 -> 2565%Significant polymerization of acrylonitrile observed.
NaOEt EtOH 25 88% Optimal. Matched alkoxide prevents byproduct.
KOtButBuOH2572%Slower reaction due to bulky cation/solvent shell.
DBUDCM2545%Incomplete conversion; reversible equilibrium.

Troubleshooting & "The Scientist's Perspective"

Problem: Retro-Michael Reaction (Low Yields)

  • Cause: The quaternary center is sterically crowded, making the reverse reaction (ejection of the stable tricarboxylate anion) favorable if the product is not stabilized.

  • Solution: Avoid high temperatures during workup. Do not distill the product if it has a high boiling point; use column chromatography. If using reversible bases (DBU), switch to irreversible kinetic deprotonation (LDA at -78°C) followed by trapping, though this is difficult with ester substrates. Better approach: Use a large excess of the acceptor if it is cheap/volatile.

Problem: Transesterification

  • Cause: Using NaOMe in Ethanol or vice versa.

  • Solution: Always match the alkoxide base to the ester groups of the donor (

    
     for ethyl esters). If using a different ester acceptor (e.g., methyl acrylate), anticipate mixed ester products or switch to a non-nucleophilic base like NaH or TMG (tetramethylguanidine).
    

Problem: Polymerization of Acceptor

  • Cause: Highly reactive acceptors (acrylates, acrylonitrile) polymerize under basic conditions.

  • Solution: Add a radical inhibitor (hydroquinone) to the reaction mixture. Add the acceptor slowly to the enolate solution to keep its concentration low relative to the nucleophile.

References

  • PubChem. Triethyl ethane-1,1,2-tricarboxylate (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. Triethyl 1,1,2-ethanetricarboxylate Product Sheet. Merck KGaA. Link

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (2023).[4][2] Link

  • Organic Chemistry Portal. Michael Addition: Mechanisms and Recent Literature.[5]Link

  • BenchChem. Synthesis of Trimethyl Ethane-1,1,2-tricarboxylate: An Application Note. (2025).[3][1][6][7] Link(Note: Protocol adapted from homologous trimethyl derivative).

Sources

Application Note: Precision Alkylation of Triethyl Ethane-1,1,2-Tricarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Scope

Triethyl ethane-1,1,2-tricarboxylate (1 ) is a critical pharmacophore scaffold used in the synthesis of


-substituted succinic acid derivatives, heterocyclic compounds, and inhibitors of metalloproteases (e.g., substituted succinimides).

While the synthesis of this tricarboxylate via Michael addition is well-documented, the subsequent alkylation of the methine carbon presents specific challenges often overlooked in general literature:

  • Steric Congestion: The active site is a secondary carbon flanked by three ester groups, creating significant steric hindrance for incoming electrophiles.

  • Retro-Michael Instability: Under thermodynamic conditions (high heat, reversible bases), the substrate can revert to diethyl malonate and ethyl acrylate.

  • Regioselectivity: Exclusive C-alkylation over O-alkylation requires precise solvent/cation control.

This guide presents a High-Fidelity Protocol using Sodium Hydride (NaH) in DMF/THF. This method is superior to the classical Sodium Ethoxide/Ethanol route for drug discovery applications, offering higher conversion rates for complex electrophiles and minimizing retro-Michael fragmentation.

Mechanistic Insight & Reaction Design

The Chemical Pathway

The reaction proceeds via the formation of a stabilized carbanion at the C-1 position (the methine carbon). The acidity of this proton (


) allows for deprotonation by strong bases.

Key Causality:

  • Base Selection (NaH): We utilize NaH to generate the enolate irreversibly. Unlike alkoxide bases,

    
     gas is the only byproduct, driving the equilibrium forward and preventing transesterification or retro-Michael reversibility.
    
  • Solvent System (DMF/THF): A polar aprotic solvent is essential. It solvates the sodium cation, leaving the enolate "naked" and highly reactive, which is necessary to overcome the steric bulk of the tricarboxylate backbone.

Visualization of the Reaction Pathway

ReactionMechanism Substrate Triethyl ethane-1,1,2-tricarboxylate (Substrate) Enolate Stabilized Enolate (Intermediate) Substrate->Enolate Deprotonation (-H2) Base NaH (Base) Base->Enolate Product Alkylated Tricarboxylate (Target) Enolate->Product SN2 Attack Byproducts NaX + H2 (gas) Enolate->Byproducts Side Products Electrophile Alkyl Halide (R-X) Electrophile->Product

Figure 1: Reaction pathway for the irreversible alkylation of triethyl ethane-1,1,2-tricarboxylate.

Experimental Protocol: High-Fidelity Alkylation

Reagents & Materials
ReagentEquiv.[1][2]RoleCritical Specification
Triethyl ethane-1,1,2-tricarboxylate 1.0Substrate>98% Purity; Dry
Sodium Hydride (NaH) 1.1 - 1.2Base60% dispersion in mineral oil
Alkyl Halide (R-X) 1.1 - 1.5ElectrophilePrimary iodides/bromides preferred
DMF (N,N-Dimethylformamide) SolventSolventAnhydrous (<50 ppm H2O)
THF (Tetrahydrofuran) Co-solventSolventInhibitor-free, Anhydrous
Ammonium Chloride (

)
N/AQuenchSaturated aqueous solution
Step-by-Step Methodology
Phase 1: Enolate Formation (Critical Step)
  • Step 1 (Setup): Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen throughout.

  • Step 2 (Base Prep): Add NaH (1.2 eq) to the flask.

    • Expert Tip: If the downstream application is sensitive to mineral oil, wash the NaH with anhydrous hexanes (

      
       mL) under nitrogen. Decant the supernatant carefully.
      
  • Step 3 (Suspension): Suspend the NaH in anhydrous DMF (concentration ~0.5 M relative to substrate). Cool the suspension to 0°C using an ice bath.

    • Why 0°C? Low temperature suppresses the retro-Michael elimination of ethyl acrylate during the initial deprotonation event.

  • Step 4 (Deprotonation): Dissolve Triethyl ethane-1,1,2-tricarboxylate (1.0 eq) in a minimal amount of anhydrous DMF/THF (1:1). Add this solution dropwise to the NaH suspension over 15–20 minutes.

  • Step 5 (Maturation): Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 15 minutes. Evolution of

    
     gas should cease, and the solution typically turns clear or slightly yellow.
    
Phase 2: Alkylation
  • Step 6 (Addition): Cool the mixture back to 0°C (optional, depending on electrophile reactivity). Add the Alkyl Halide (1.2 eq) dropwise.

    • Note: For solid electrophiles, dissolve in minimal DMF before addition.

  • Step 7 (Reaction): Allow the reaction to warm to RT. Stir for 4–12 hours.

    • Monitoring: Monitor by TLC (Visualize with

      
       stain; esters are not UV active unless R-X adds a chromophore).
      
    • Optimization: If the reaction is sluggish after 6 hours, heat to 50–60°C. Do not exceed 80°C to avoid thermal decomposition.

Phase 3: Work-up & Isolation
  • Step 8 (Quench): Cool to 0°C. Carefully quench with saturated aqueous

    
    . Caution:  Vigorous bubbling if excess NaH remains.
    
  • Step 9 (Extraction): Dilute with water and extract with Ethyl Acetate (

    
    ).
    
  • Step 10 (Wash): Wash combined organics with water (

    
    ) and brine (
    
    
    
    ) to remove DMF.
  • Step 11 (Dry/Concentrate): Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Step 12 (Purification): Purify via flash column chromatography (Hexanes:Ethyl Acetate gradient).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the NMR spectroscopic data of the Starting Material (SM) vs. the Product (P).

FeatureStarting Material (

NMR)
Product (

NMR)
Interpretation
Methine Proton Doublet (

3.5–4.0 ppm)
Absent The acidic proton at C1 is replaced by the alkyl group.
Methylene Backbone Doublet (

2.8–3.0 ppm)
Singlet (or ABq)The adjacent

loses coupling to the methine proton.
Alkyl Group (R) AbsentPresentNew signals corresponding to the electrophile appear.
Integration 3 Ethyl Groups (9H triplet, 6H quartet)3 Ethyl GroupsEster groups remain intact (confirms no hydrolysis/transesterification).
Workflow Logic Diagram

ExperimentalWorkflow Start Start: Dry Setup (N2 atm) NaH_Prep Suspend NaH in DMF (0°C) Start->NaH_Prep Add_Substrate Add Tricarboxylate Dropwise (Control H2 evolution) NaH_Prep->Add_Substrate Enolate_Form Stir 30 min (Enolate Formation) Add_Substrate->Enolate_Form Add_RX Add Alkyl Halide (R-X) Enolate_Form->Add_RX Monitor Monitor TLC/LCMS (Target: Disappearance of SM) Add_RX->Monitor Monitor->Add_RX Incomplete (Heat/Time) Quench Quench (NH4Cl) & Extract Monitor->Quench Complete

Figure 2: Operational workflow for the alkylation protocol.

Troubleshooting & Optimization

The "Retro-Michael" Problem

If you observe the formation of diethyl malonate derivatives or low yields, the substrate is likely undergoing retro-Michael fragmentation.

  • Mechanism: The enolate of the tricarboxylate is in equilibrium with the enolate of diethyl malonate and ethyl acrylate.

  • Solution:

    • Ensure temperature during deprotonation never exceeds 0°C.

    • Switch solvent to pure THF (lower polarity can stabilize the aggregate and reduce fragmentation).

    • Increase the concentration of the electrophile to capture the enolate kinetically.

Low Reactivity
  • Cause: Steric hindrance at the quaternary center formation.

  • Solution: Add 18-crown-6 (1.0 eq) if using NaH/THF, or switch to Cs2CO3/DMF with heating if the alkyl halide is thermally stable.

References

  • Synthesis of Tricarboxylate Precursor: Lund, H.; Voigt, A. "Methanetricarboxylic acid, triethyl ester." Organic Syntheses, Coll. Vol. 2, p. 279 (1943). Link

  • General Malonate Alkylation: "Alkylation of Diethyl Malonate." BenchChem Protocols. Link

  • Succinic Acid Derivatives: "Biosynthetic Pathway and Metabolic Engineering of Succinic Acid." PubMed Central. Link

  • Substrate Data: "Triethyl 1,1,2-ethanetricarboxylate." PubChem Database, CID 81961.[3] Link

  • Application in Drug Discovery: "Synthesis of substituted succinic acids via triethyl ethane-1,1,2-tricarboxylate." LookChem Application Notes. Link

Sources

Application Note: Heterocyclic Scaffold Construction using Triethyl Ethane-1,1,2-Tricarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Heterocyclic Synthesis using Triethyl Ethane-1,1,2-Tricarboxylate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Triethyl ethane-1,1,2-tricarboxylate (CAS 7459-46-3) is a versatile, polyfunctional aliphatic ester that serves as a critical C3 and C4 synthon in organic synthesis.[1][2] Structurally, it represents a "hybrid" reagent, possessing the reactivity features of both diethyl malonate and diethyl succinate .

This guide details the strategic application of this reagent in constructing privileged heterocyclic pharmacophores, specifically 5-substituted barbiturates , pyrazolidine-3,5-diones , and substituted succinimides . Unlike simple malonates, this tricarboxylate allows for the retention of a functionalized side chain (ethoxycarbonylmethyl) after cyclization, providing a handle for further molecular diversification.

Chemical Profile & Reactivity Logic

Structural Analysis

The molecule contains three ethyl ester groups. Two are geminal (attached to C1), and one is vicinal (attached to C2).

  • C1 (Methine Position): Highly acidic (

    
    ), similar to diethyl malonate. It is the primary site for deprotonation and alkylation or nucleophilic attack.
    
  • C2 (Methylene Position): Less acidic, acts as a linker.

  • Ester Hierarchy: The geminal esters are more reactive toward condensation with dinucleophiles (like urea or hydrazine) due to the inductive effect of the adjacent carbonyls.

Divergent Reaction Pathways

The reagent offers two primary modes of reactivity based on the nucleophile and conditions:

  • 1,3-Dielectrophilic Mode (Malonate-like): Reaction with 1,1-dinucleophiles (e.g., Urea, Hydrazine) involves the geminal esters, forming 6-membered (pyrimidine) or 5-membered (pyrazole) rings with a pendant ester side chain.

  • Latent 1,4-Dielectrophilic Mode (Succinate-like): Following alkylation and decarboxylation, the scaffold converts to a substituted succinic acid derivative, which can then form pyrrolidine-2,5-diones (succinimides).

Detailed Experimental Protocols

Protocol A: Synthesis of 5-(Ethoxycarbonylmethyl)barbituric Acid

Target Scaffold: Pyrimidine-2,4,6(1H,3H,5H)-trione derivative. Mechanism: Base-promoted double nucleophilic acyl substitution.

Materials
  • Triethyl ethane-1,1,2-tricarboxylate (1.0 equiv)[2][3]

  • Urea (1.2 equiv)

  • Sodium Ethoxide (2.5 equiv, 21 wt% in ethanol)

  • Anhydrous Ethanol (Solvent)

  • Glacial Acetic Acid (for neutralization)

Step-by-Step Procedure
  • Preparation of Ethoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, charge anhydrous ethanol (10 mL/g of substrate). Add Sodium Ethoxide solution (2.5 equiv).

    • Expert Tip: Freshly prepared NaOEt from sodium metal is superior to commercial solutions for sensitive condensations to minimize water content.

  • Addition of Urea: Add solid Urea (1.2 equiv) to the stirring ethoxide solution. Stir for 15 minutes at room temperature to ensure partial dissolution.

  • Substrate Addition: Add Triethyl ethane-1,1,2-tricarboxylate (1.0 equiv) dropwise over 20 minutes.

    • Observation: The solution may turn slightly yellow or cloudy as the sodium salt of the barbiturate forms.

  • Cyclization: Heat the mixture to reflux (

    
    ) and maintain for 6–8 hours. Monitor by TLC (EtOAc:Hexane 1:1). The starting material spot (
    
    
    
    ) should disappear, and a baseline spot (salt form) will appear.
  • Workup:

    • Cool the reaction mixture to

      
      .
      
    • Acidify carefully with glacial acetic acid or 2N HCl to pH 4–5. Caution: CO2 evolution if carbonates are present.

    • The product, 5-(ethoxycarbonylmethyl)barbituric acid , typically precipitates as a white solid.

    • Filter the solid and wash with cold water (2x) and cold ethanol (1x).

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[4][5]

Yield Expectation: 65–80%

Protocol B: Synthesis of 4-(Ethoxycarbonylmethyl)pyrazolidine-3,5-dione

Target Scaffold: Pyrazolidine-3,5-dione (Anti-inflammatory pharmacophore). Reagent: Hydrazine Hydrate or Phenylhydrazine.[5]

Step-by-Step Procedure
  • Setup: Dissolve Triethyl ethane-1,1,2-tricarboxylate (10 mmol) in Ethanol (20 mL).

  • Nucleophile Addition: Add Hydrazine Hydrate (12 mmol, 80% solution) dropwise at room temperature.

    • Note: Reaction is exothermic.

  • Catalysis: Add a catalytic amount of Sodium Ethoxide (0.5 equiv) to drive the cyclization.

  • Reflux: Heat to reflux for 4 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in minimal water and acidify with conc. HCl to pH 2. The product will precipitate.[5]

Protocol C: Sequential Synthesis of 3-Substituted Succinimides

Concept: This protocol utilizes the reagent as a "masked" succinic acid. It involves alkylation followed by decarboxylation and ring closure.

Phase 1: Alkylation (Optional - for 3,3-disubstituted systems)
  • React Triethyl ethane-1,1,2-tricarboxylate with an alkyl halide (R-X) using NaH in DMF.

  • This yields Triethyl 1-alkyl-ethane-1,1,2-tricarboxylate .

Phase 2: Hydrolysis & Decarboxylation
  • Reflux the (alkylated) tricarboxylate in 6N HCl for 12 hours.

  • Mechanism: Hydrolysis of all three esters

    
     Tricarboxylic acid 
    
    
    
    Thermal decarboxylation of the geminal diacid.
  • Product: 2-Alkylsuccinic acid (or Succinic acid if no alkylation performed).

Phase 3: Succinimide Formation
  • Mix the crude Succinic acid derivative with the desired Primary Amine (R'-NH2) or Ammonia.

  • Heat neat or in high-boiling solvent (e.g., Xylene) to

    
     with a Dean-Stark trap to remove water.
    
  • Product: 3-Alkyl-N-substituted-succinimide.

Visualizations & Pathways

Divergent Reaction Pathways (Graphviz)

ReactionPathways Reagent Triethyl ethane- 1,1,2-tricarboxylate Urea Urea / NaOEt Reagent->Urea Hydrazine Hydrazine Reagent->Hydrazine Hydrolysis 1. Alkylation (R-X) 2. H3O+ / Heat Reagent->Hydrolysis Barbiturate 5-(Ethoxycarbonylmethyl) barbituric acid (Pyrimidine Scaffold) Urea->Barbiturate Cyclocondensation Pyrazolidine 4-(Ethoxycarbonylmethyl) pyrazolidine-3,5-dione (Pyrazole Scaffold) Hydrazine->Pyrazolidine Cyclocondensation SuccinicAcid 2-Substituted Succinic Acid Hydrolysis->SuccinicAcid Decarboxylation Amine R'-NH2 / Heat SuccinicAcid->Amine Succinimide 3-Substituted Succinimide Amine->Succinimide Dehydration

Caption: Divergent synthesis map showing the access to Pyrimidine, Pyrazole, and Pyrrolidine scaffolds from a single precursor.

Mechanism of Barbiturate Formation (Graphviz)

Mechanism Start Reagent + Urea Step1 Enolate Formation (Deprotonation at C1) Start->Step1 Step2 Nucleophilic Attack 1 (Urea N1 attacks Ester 1) Step1->Step2 Step3 Intermediate: Acyclic Ureido Ester Step2->Step3 Step4 Nucleophilic Attack 2 (Urea N2 attacks Ester 2) Step3->Step4 Final Cyclized Barbiturate (Side chain intact) Step4->Final

Caption: Step-wise mechanistic flow for the base-mediated condensation of triethyl ethane-1,1,2-tricarboxylate with urea.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in Ethanol/NaOEt.Use strictly anhydrous ethanol; dry glassware in oven. Water hydrolyzes the esters before cyclization.
Oiling out of Product Incomplete acidification.Ensure pH reaches 4–5. If oil persists, scratch with a glass rod or seed with authentic crystal.
Decarboxylation Temperature too high during workup.Do not heat the acidic solution during workup. The

-dicarbonyl system is sensitive to thermal decarboxylation in acid.
Side Reactions Attack on the third ester.The third ester (side chain) is less electrophilic but can react with excess nucleophile. Control stoichiometry strictly (1.0 : 1.2).

References

  • Compound Profile: National Center for Biotechnology Information. (2025).[2][3][6][7][8] PubChem Compound Summary for CID 81961, Triethyl ethane-1,1,2-tricarboxylate. Retrieved from [Link]

  • Succinimide Pathway: LookChem. (2025). Triethyl 1,1,2-ethanetricarboxylate Usage and Synthesis. Retrieved from [Link]

  • Pyrazolidine-3,5-diones: Gupta, M., et al. (2011).[5] Synthesis and Antimicrobial evaluation of 3,5-pyrazolidine-Dione substituted 4-Quinolone derivatives. International Journal of Drug Development and Research. Retrieved from [Link] (Analogous chemistry using diethyl malonate).

  • Reagent Synthesis: Organic Syntheses. Methanetricarboxylic acid, triethyl ester (Analogous alkylation chemistry). Retrieved from [Link]

Sources

triethylethane-1,1,2-tricarboxylate reaction with strong bases like sodium ethoxide

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 2-Substituted Succinic Acid Derivatives via Sodium Ethoxide Enolization

Executive Summary

This technical guide details the protocol for utilizing triethyl ethane-1,1,2-tricarboxylate (CAS 7459-46-3) as a nucleophilic scaffold in organic synthesis. While diethyl malonate is the standard for C-alkylation, triethyl ethane-1,1,2-tricarboxylate offers a homologated alternative that provides direct access to 2-substituted succinic acid derivatives and succinimides —critical pharmacophores in renin inhibitors and matrix metalloproteinase (MMP) inhibitors.

The core transformation involves the deprotonation of the methine proton (C1 position) using a strong base, typically sodium ethoxide (NaOEt) , followed by nucleophilic attack on an alkyl halide. This guide addresses the thermodynamic rationale, strict anhydrous handling requirements, and downstream processing to maximize yield and purity.

Mechanistic Insight & Thermodynamics

The substrate, triethyl ethane-1,1,2-tricarboxylate, possesses two distinct types of protons. Understanding their acidity differences is crucial for regioselectivity.

  • Site of Deprotonation: The proton at the C1 position is flanked by two ester carbonyls (gem-diester), rendering it highly acidic (pKa

    
     13–14), similar to diethyl malonate. The protons at C2 are less acidic, being adjacent to only one ester group.
    
  • The Base: Sodium ethoxide (NaOEt) is the base of choice.[1] It matches the ester leaving groups (ethyl), preventing unwanted transesterification byproducts that would occur with methoxide or tert-butoxide.

  • The Pathway: Upon treatment with NaOEt, the C1 proton is removed to form a resonance-stabilized enolate. This species acts as a soft nucleophile, attacking alkyl halides via an

    
     mechanism.
    
Pathway Visualization

The following diagram illustrates the transformation from the tricarboxylate scaffold to the final substituted succinic acid.

ReactionPathway Substrate Triethyl ethane- 1,1,2-tricarboxylate Enolate Stabilized Enolate Intermediate Substrate->Enolate -H+ (Fast) Base NaOEt / EtOH (Deprotonation) Base->Enolate Alkylated Triethyl 1-alkyl- ethane-1,1,2-tricarboxylate Enolate->Alkylated SN2 Alkylation Electrophile Alkyl Halide (R-X) Electrophile->Alkylated Product 2-Substituted Succinic Acid Alkylated->Product Decarboxylation Hydrolysis H3O+ / Heat (Hydrolysis & -CO2)

Figure 1: Reaction pathway from tricarboxylate precursor to substituted succinic acid via enolate alkylation.[2]

Experimental Protocols
Protocol A: Preparation of Sodium Ethoxide & Enolate Formation

Objective: Generate the active nucleophile under strictly anhydrous conditions.

Reagents:

  • Sodium metal (clean, cut into small pieces) or Commercial NaOEt solution (21% in EtOH).

  • Absolute Ethanol (Super Dry,

    
     50 ppm 
    
    
    
    ).
  • Triethyl ethane-1,1,2-tricarboxylate (Substrate).[2][3][4][5][6][7][8]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a positive

    
     atmosphere.
    
  • Solvent Charge: Add Absolute Ethanol (10 mL per gram of substrate) to the RBF.

  • Base Generation (If using Na metal):

    • Place the flask in an ice bath (0°C).

    • Add sodium metal pieces slowly. Allow

      
       evolution to cease.
      
    • Note: If using commercial NaOEt solution, inject it directly via syringe at room temperature.

  • Enolization:

    • Cool the NaOEt solution to 0–5°C.

    • Add Triethyl ethane-1,1,2-tricarboxylate dropwise over 20 minutes.

    • Observation: The solution may turn slightly yellow, indicating enolate formation.

    • Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Protocol B: Alkylation (C-C Bond Formation)

Objective: Couple the enolate with an alkyl halide (e.g., 2-bromooctane, benzyl bromide).

  • Addition: Add the Alkyl Halide (1.05 equivalents) dropwise to the stirring enolate solution.

  • Reaction:

    • For primary halides: Stir at RT for 4–6 hours.

    • For secondary halides/hindered substrates: Heat to reflux (78°C) for 6–12 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (

    
    ) should disappear.
    
  • Workup:

    • Remove ethanol under reduced pressure (Rotavap).

    • Resuspend residue in

      
       or EtOAc.
      
    • Wash with water (

      
      ) to remove NaBr/NaCl salts.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purification: Vacuum distillation is preferred for the tri-ester intermediate.

Protocol C: Hydrolysis and Decarboxylation (Krapcho or Acidic)

Objective: Convert the tri-ester to the di-acid (Succinic acid derivative).

  • Acid Hydrolysis Method:

    • Reflux the alkylated tri-ester in 6M HCl (or HBr/Acetic Acid) for 12–24 hours.

    • The geminal dicarboxylic acid intermediate will spontaneously decarboxylate at reflux temperatures.

    • Cool to 0°C. The substituted succinic acid often crystallizes out.

  • Alternative (Krapcho): For sensitive substrates, heat with NaCl in wet DMSO at 150°C to decarboxylate the ester directly before hydrolysis.

Data Summary & Optimization

The following table summarizes expected yields based on electrophile steric hindrance, derived from standard alkylation profiles of malonate-type nucleophiles.

Electrophile TypeExample ReagentReaction TempTime (h)Typical Yield (%)
Primary Alkyl Ethyl Bromide60°C485 - 93%
Primary Benzylic Benzyl BromideRT388 - 95%
Secondary Acyclic 2-Bromooctane80°C (Reflux)1270 - 80%
Cyclic/Hindered Cyclohexyl Iodide80°C (Reflux)2445 - 60%
Troubleshooting & Decision Tree

Use this logic flow to diagnose low yields or reaction failures.

Troubleshooting Start Issue: Low Yield or No Product CheckMoisture Check Solvent/Base Water Content? Start->CheckMoisture Wet Solvent was wet CheckMoisture->Wet Yes Dry System Anhydrous CheckMoisture->Dry No Hydrolysis Diagnosis: Premature Hydrolysis. Use Super Dry EtOH. Wet->Hydrolysis CheckSM Is Starting Material Consumed? Dry->CheckSM SM_Left SM Remains CheckSM->SM_Left Yes SM_Gone SM Consumed CheckSM->SM_Gone No (Complex Mix) TempIncrease Action: Increase Temp or Switch to Iodide SM_Left->TempIncrease SideProducts Diagnosis: O-Alkylation or Polymerization SM_Gone->SideProducts

Figure 2: Troubleshooting logic for alkylation failures.

References
  • Synthesis of Triethyl ethane-1,1,2-tricarboxylate: Clarke, H. T.; Taylor, E. R.[2][7][8] "Ethyl Ethane-1,1,2-tricarboxylate."[2][3][4][6][7][8] Organic Syntheses, Coll.[6][9] Vol. 2, p. 594 (1943). [Link]

  • Alkylation of Malonate-Type Esters: Mariella, R. P.; Raube, R. "Diethyl 1,1-Cyclobutanedicarboxylate." Organic Syntheses, Coll.[6][9] Vol. 4, p. 288 (1963). (Demonstrates analogous NaOEt/EtOH alkylation protocols). [Link]

  • Application in Deuterated Succinate Synthesis: "Synthesis of 2-[2H]-2-(1-methylalkyl)succinic acids." ResearchGate. (Details the conversion of the tricarboxylate to succinic acid derivatives). [Link]

  • Chemical Properties & Safety Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 81961, Triethyl ethane-1,1,2-tricarboxylate." [Link]

Sources

HPLC analysis method for triethylethane-1,1,2-tricarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Isocratic Reversed-Phase HPLC Analysis of Triethylethane-1,1,2-tricarboxylate

Abstract

This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of triethylethane-1,1,2-tricarboxylate. This compound serves as a versatile synthetic intermediate in various chemical and pharmaceutical applications.[1] The described method is tailored for researchers, scientists, and drug development professionals requiring a precise and accurate analytical technique for purity assessment, reaction monitoring, and quality control. The methodology leverages a standard C18 stationary phase with a UV-based detection, ensuring broad applicability and ease of implementation in most analytical laboratories.

Introduction and Scientific Rationale

Triethylethane-1,1,2-tricarboxylate (CAS No. 7459-46-3) is a tri-ester compound recognized for its role as a building block in organic synthesis.[1][2] Its structural framework is valuable for creating more complex molecules, including succinimide derivatives that have potential as therapeutic agents.[1] Given its application in synthesis where purity and concentration are critical, a validated analytical method is essential.

The selection of reversed-phase HPLC as the analytical mode is predicated on the physicochemical properties of the analyte. With an estimated LogP of 1.1, triethylethane-1,1,2-tricarboxylate exhibits moderate lipophilicity, making it an ideal candidate for retention on a non-polar stationary phase, such as C18.[3] Its solubility in common organic solvents and partial solubility in water further support this choice.[1][3] Detection is achieved via UV spectrophotometry at a low wavelength, targeting the n→π* electronic transition of the ester carbonyl groups, which typically absorb in the 205-215 nm range.

This document provides a comprehensive protocol, including system suitability criteria to ensure the ongoing validity of the analytical results.

Analyte Profile
PropertyValueReference(s)
CAS Number 7459-46-3[3][4]
Molecular Formula C11H18O6[5]
Molecular Weight 246.26 g/mol [5]
Appearance Clear, colorless liquid[1]
Density 1.074 g/mL at 25 °C
Solubility Soluble in chloroform, ethyl acetate; 1761 mg/L in water (estimated)[1][3]
XlogP3-AA 1.1 (estimated)[3]

Experimental Methodology

Instrumentation and Materials
  • Instrumentation: HPLC or UPLC system equipped with a pump, autosampler, column compartment, and UV/Vis or Diode Array Detector (DAD).

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. The method described by SIELC Technologies utilizes a Newcrom R1 column, which is a reverse-phase column.[6]

  • Chemicals & Reagents:

    • Triethylethane-1,1,2-tricarboxylate reference standard (>99% purity).

    • Acetonitrile (HPLC grade, UV cutoff ≤190 nm).[7]

    • Water (HPLC or Milli-Q grade).

    • Phosphoric acid (H₃PO₄), 85% (ACS grade or higher).

  • Labware: Class A volumetric flasks, pipettes, autosampler vials, and appropriate safety equipment.

Chromatographic Conditions

The following parameters have been established for the optimal separation and quantification of the analyte.

ParameterRecommended Setting
Stationary Phase C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 10 minutes

Causality Behind Choices:

  • Mobile Phase: A 50:50 mixture of acetonitrile and water provides a suitable polarity to achieve a reasonable retention time for a compound with a LogP of 1.1. Acetonitrile is chosen for its low UV cutoff, which is critical for detection at 210 nm.[7][8] The addition of 0.1% phosphoric acid maintains a low pH, which suppresses the potential ionization of residual silanol groups on the silica-based stationary phase, thereby minimizing peak tailing and improving peak symmetry.[6][9]

  • Detection Wavelength (210 nm): Triethylethane-1,1,2-tricarboxylate lacks a strong chromophore for high-wavelength UV detection. The ester carbonyl groups provide weak UV absorbance around 205-215 nm. 210 nm is selected as a balance between analyte absorbance and minimizing background noise from the mobile phase solvents.

  • Column Temperature (30 °C): Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

Detailed Protocols

The following diagram outlines the complete analytical workflow from preparation to final data analysis.

G p1 Mobile Phase Preparation (ACN:H2O with 0.1% H3PO4) a1 System Equilibration (Stable Baseline) p1->a1 p2 Reference Standard Prep (Stock & Working Solutions) a2 System Suitability Test (SST) (Inject Standard 5x) p2->a2 p3 Sample Preparation (Dilution in Mobile Phase) a3 Analyze Samples (Inject Blank, Standards, Samples) p3->a3 a1->a2 a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification & Reporting d2->d3

Caption: Workflow for HPLC analysis of triethylethane-1,1,2-tricarboxylate.

Mobile Phase Preparation
  • Measure 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water into a 1 L solvent reservoir.

  • Carefully add 1.0 mL of 85% phosphoric acid to the mixture.

  • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of triethylethane-1,1,2-tricarboxylate reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL Class A volumetric flask and dilute to volume with the mobile phase. This solution is used for system suitability and routine analysis.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock standard with the mobile phase.

Sample Preparation
  • Accurately weigh an appropriate amount of the sample material into a volumetric flask.

  • Dissolve and dilute with the mobile phase to achieve a theoretical concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial to remove any particulates.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is a self-validating step to ensure the reliability of the results.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard (100 µg/mL).

  • Evaluate the results against the acceptance criteria below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions with the stationary phase.
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the column separation.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and system.
Analysis Procedure
  • Once the system passes the SST, proceed with the analysis.

  • Create a sequence including a blank (mobile phase), calibration standards, and the prepared samples.

  • Inject the sequence into the HPLC system.

  • After data acquisition, integrate the peaks and use the calibration curve generated from the standards to calculate the concentration of triethylethane-1,1,2-tricarboxylate in the samples.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be suitable for the reliable quantification of triethylethane-1,1,2-tricarboxylate. The use of a standard C18 column and a simple isocratic mobile phase makes this method readily transferable to any laboratory with standard HPLC capabilities. The inclusion of system suitability criteria ensures that the method produces consistently accurate and precise data, making it a valuable tool for quality control and research applications involving this important synthetic intermediate. For mass spectrometry applications, the phosphoric acid in the mobile phase can be substituted with 0.1% formic acid to ensure compatibility.[6]

References

  • SIELC Technologies. (2018, May 16). Triethyl ethane-1,1,2-tricarboxylate.
  • The Good Scents Company. triethyl 1,1,2-ethane tricarboxylate, 7459-46-3.
  • LookChem. Cas 7459-46-3, TRIETHYL 1,1,2-ETHANETRICARBOXYLATE.
  • PubChem. Triethyl ethane-1,1,2-tricarboxylate. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2,4-D-ethyl ester on Newcrom R1 HPLC column.
  • Borgund, A. E., et al. (2007). Normal phase high performance liquid chromatography for fractionation of organic acid mixtures extracted from crude oils. Journal of Chromatography A, 1157(1-2), 159-166. Available at: [Link]

  • BenchChem. An In-depth Technical Guide to Trimethyl Ethane-1,1,2-tricarboxylate and its Derivatives.
  • MilliporeSigma. High Performance Liquid Chromatography.
  • CAS Common Chemistry. Triethyl 1,1,2-ethanetricarboxylate. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development.
  • Chiralabs. UV-Visible Absorption Cut-offs for Spectroscopic Solvents.
  • Burdick & Jackson. UV Cutoff.

Sources

role of triethylethane-1,1,2-tricarboxylate in malonic ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis and application of triethyl ethane-1,1,2-tricarboxylate (TEET) , a critical intermediate derived from malonic ester synthesis. While often viewed merely as a reaction product, TEET serves as a potent trifunctional scaffold for the regioselective synthesis of


-substituted succinic acids and heterocyclic pharmaceutical intermediates (e.g., succinimides, pyrrolidones). This note provides validated protocols for generating the TEET scaffold and utilizing it to bypass the thermodynamic limitations often encountered in the direct alkylation of succinates.

Introduction: The "Masked" Succinate Strategy

In drug discovery, substituted succinic acid motifs are ubiquitous, appearing in anticonvulsants (e.g., Ethosuximide derivatives) and hypertension therapeutics. Conventional synthesis via the direct alkylation of diethyl succinate is plagued by poor regioselectivity and the requirement for cryogenic conditions (LDA, -78°C) to prevent self-condensation (Claisen).

Triethyl ethane-1,1,2-tricarboxylate offers a robust solution by acting as a "masked" succinate. It retains the acidic methine proton characteristic of malonates (


), allowing for alkylation under mild conditions (alkoxide bases, 60–80°C) before decarboxylation reveals the succinate backbone.
Mechanism of Action
  • Formation: Diethyl malonate is alkylated with ethyl chloroacetate to form TEET.

  • Activation: The remaining methine proton in TEET is deprotonated.

  • Functionalization: Electrophilic attack (

    
    ) occurs exclusively at the tertiary carbon.
    
  • Revelation: Hydrolysis and decarboxylation remove the geminal ester, yielding the

    
    -substituted succinic acid.
    

Strategic Pathway Visualization

The following diagram illustrates the workflow, highlighting the divergence point where TEET allows for specific functionalization that simple succinates cannot easily achieve.

TEET_Pathway Malonate Diethyl Malonate (Starting Material) TEET Triethyl ethane-1,1,2- tricarboxylate (TEET) (The Scaffold) Malonate->TEET 1. NaOEt/EtOH 2. Ethyl Chloroacetate Chloroacetate Ethyl Chloroacetate (Electrophile 1) Chloroacetate->TEET Intermed_Alkylated Alkylated Tricarboxylate TEET->Intermed_Alkylated 1. NaH or NaOEt 2. R-X (Alkylation) AlkylHalide Alkyl Halide (R-X) (Electrophile 2) AlkylHalide->Intermed_Alkylated SuccinicDeriv Substituted Succinic Acid Intermed_Alkylated->SuccinicDeriv H3O+, Heat (-CO2) Heterocycles Succinimides/ Pyrrolidones SuccinicDeriv->Heterocycles NH3 or Amines

Figure 1: The TEET scaffold acts as a bridge between simple malonates and complex succinic derivatives.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (TEET)

Objective: To synthesize triethyl ethane-1,1,2-tricarboxylate from diethyl malonate.

Reagents:

  • Diethyl malonate (1.0 eq)

  • Sodium ethoxide (1.0 eq, 21% wt in ethanol)

  • Ethyl chloroacetate (1.05 eq)[1]

  • Solvent: Absolute Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Enolate Formation: In a 3-neck round-bottom flask equipped with a reflux condenser and drying tube, charge the sodium ethoxide solution. Add diethyl malonate dropwise at room temperature over 30 minutes. The solution may turn slightly yellow (enolate formation).

  • Addition: Heat the mixture to 50°C. Add ethyl chloroacetate dropwise over 45 minutes. Caution: Ethyl chloroacetate is a lachrymator; use a fume hood.

  • Reaction: Reflux the mixture (approx. 78°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS. The starting malonate peak should disappear.

  • Workup: Cool to room temperature. The reaction will contain a heavy precipitate of NaCl. Filter off the salt.[2][3]

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Dissolve the residue in diethyl ether or ethyl acetate, wash with water (

    
    ), then brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Distill under reduced pressure.

    • Target Boiling Point: ~160°C at 12 mmHg (or ~99°C at 0.5 mmHg).

    • Yield Expectations: 75–85%.

Validation Parameters:

  • 1H NMR (

    
    ):  Look for the methine triplet at 
    
    
    
    ppm (
    
    
    Hz) and the methylene doublet at
    
    
    ppm.
  • Appearance: Clear, colorless liquid.[2][4][5][6]

Protocol B: Regioselective Alkylation of TEET

Objective: To introduce the R-group at the alpha-position relative to the geminal esters.

Causality: We use NaH (Sodium Hydride) here instead of NaOEt if the electrophile (


) is bulky or prone to elimination. For simple primary halides, NaOEt is sufficient.

Reagents:

  • TEET (Scaffold from Protocol A) (1.0 eq)

  • Base: NaH (1.1 eq, 60% dispersion in oil) or NaOEt (1.1 eq)

  • Electrophile: Alkyl Halide (e.g., Benzyl bromide, Isopropyl iodide) (1.1 eq)

  • Solvent: Dry THF or DMF.

Step-by-Step Methodology:

  • Deprotonation: Wash NaH with dry hexane to remove oil (if necessary). Suspend in dry THF under Argon. Cool to 0°C.[7]

  • Scaffold Addition: Add TEET dropwise. Evolution of

    
     gas will be observed.[1] Stir for 30 mins at 0°C, then 30 mins at room temperature to ensure complete anion formation.
    
  • Alkylation: Cool back to 0°C (optional, depending on R-X reactivity). Add the Alkyl Halide dropwise.[7][8]

  • Completion: Reflux (THF) or heat to 60°C (DMF) for 4–12 hours.

  • Workup: Quench carefully with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Extract with EtOAc. Wash organic layer with water (critical if DMF is used) and brine.
    
  • Purification: Flash column chromatography. (Note: Distillation is difficult for high MW derivatives; column is preferred).

Protocol C: Decarboxylative Hydrolysis

Objective: To convert the alkylated tricarboxylate into the substituted succinic acid.

Reagents:

  • Alkylated TEET Intermediate

  • Hydrochloric Acid (6M to Conc.) or HBr (48%)

Step-by-Step Methodology:

  • Hydrolysis: Suspend the alkylated ester in 6M HCl (approx. 10 mL per gram of ester).

  • Reflux: Heat to vigorous reflux (100–110°C) for 12–24 hours. The mixture will initially be biphasic but should homogenize as ethanol is liberated and the acid forms.

    • Note: Evolution of

      
       gas indicates successful decarboxylation.
      
  • Isolation:

    • If product is solid: Cool to 4°C. The substituted succinic acid often crystallizes. Filter and wash with cold water.[2][9]

    • If product is oil:[10] Extract with ether, dry, and concentrate.[1]

  • Recrystallization: Water or Benzene/Petroleum Ether are common solvents for succinic acid derivatives.

Data Summary & Troubleshooting

Table 1: Solvent & Base Selection Guide

Reaction StagePreferred BasePreferred SolventRationale
Scaffold Synthesis NaOEtEthanolMatches the ester leaving group (prevents transesterification).
Alkylation (Simple) NaOEtEthanolEconomic; sufficient for primary alkyl halides.
Alkylation (Complex) NaH or KOtBuTHF or DMFNon-nucleophilic bases prevent side reactions with sensitive R-groups.
Alkylation (Chiral) LDA / LiHMDSTHF (-78°C)Advanced: Kinetic control required if stereochemistry is critical (though TEET is usually thermodynamic).

Table 2: Key NMR Diagnostics

Compound StageKey Signal (1H NMR)MultiplicityInterpretation
TEET (Scaffold)

3.85 ppm
Triplet (t)The acidic methine proton (

).
TEET (Scaffold)

2.95 ppm
Doublet (d)The methylene group (

).
Alkylated Product Signal Disappears N/ALoss of methine proton confirms alkylation at the quaternary center.
Succinic Acid

12.0+ ppm
Broad SingletCarboxylic acid protons (post-hydrolysis).

References

  • Organic Syntheses, Coll.[2] Vol. 2, p. 594 (1943); Vol. 12, p. 72 (1932). Tricarbethoxymethane (and related tricarboxylates). [Link]

  • PubChem Compound Summary: Triethyl ethane-1,1,2-tricarboxylate. National Center for Biotechnology Information. [Link]

  • Cohen, J. B. (1910). Practical Organic Chemistry. (Classic reference for succinic acid synthesis via malonic ester). [Link]

Sources

The Versatile Scaffolding of Triethylethane-1,1,2-tricarboxylate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Triethylethane-1,1,2-tricarboxylate, a trifunctional ester, has emerged as a highly versatile and strategic building block in the complex landscape of pharmaceutical synthesis. Its unique structural motif provides a robust platform for the construction of a variety of carbocyclic and heterocyclic scaffolds that are central to the design of novel therapeutic agents. This comprehensive guide delves into the practical applications of this valuable intermediate, offering detailed protocols, mechanistic insights, and an exploration of its utility in the development of potent enzyme inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to serve as an in-depth technical resource, bridging the gap between theoretical potential and practical laboratory application.

Introduction: Unveiling a Strategic Synthetic Intermediate

Triethylethane-1,1,2-tricarboxylate (CAS 7459-46-3) is a clear, colorless liquid characterized by the presence of three ester functionalities.[1][2] This arrangement of functional groups is not merely a matter of molecular architecture; it is the very source of the compound's synthetic power. The two geminal ester groups on one carbon and the vicinal ester on the adjacent carbon create a unique electronic and steric environment, allowing for a range of controlled chemical transformations.

From a strategic perspective in drug design, the ability to readily access and modify core scaffolds is paramount. Triethylethane-1,1,2-tricarboxylate serves as an exemplary starting point for the synthesis of substituted succinic acid derivatives, which are key components in a variety of biologically active molecules.[3] This guide will primarily focus on its pivotal role in the synthesis of potent inhibitors for enzymes implicated in inflammatory diseases, a testament to its significance in modern medicinal chemistry.

Table 1: Physicochemical Properties of Triethylethane-1,1,2-tricarboxylate

PropertyValueReference(s)
CAS Number 7459-46-3[2]
Molecular Formula C₁₁H₁₈O₆[3]
Molecular Weight 246.26 g/mol [3]
Appearance Clear colorless liquid[3]
Boiling Point 99 °C @ 0.5 mmHg[3]
Density 1.074 g/mL at 25 °C[3]
Refractive Index n20/D 1.429[3]
Solubility Chloroform, Ethyl Acetate[3]

Core Application: Synthesis of Succinimide-Based Human Leukocyte Elastase (HLE) Inhibitors

A prominent and well-documented application of triethylethane-1,1,2-tricarboxylate is in the synthesis of succinimide derivatives that function as potent, mechanism-based inhibitors of human leukocyte elastase (HLE).[3] HLE is a serine protease implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The succinimide scaffold, particularly when substituted at the 3-position with specific alkyl groups, has been shown to be highly effective in inactivating this enzyme.[4]

Rationale and Synthetic Strategy

The synthetic utility of triethylethane-1,1,2-tricarboxylate lies in its efficient conversion to 3-alkyl-substituted succinic acids. The geminal diester moiety provides an acidic α-hydrogen, facilitating deprotonation and subsequent alkylation. The resulting alkylated tricarboxylate can then undergo hydrolysis and decarboxylation to yield the desired substituted succinic acid. This intermediate is then cyclized to the corresponding anhydride and subsequently converted to the N-hydroxysuccinimide, a potent HLE inhibitor.

The choice of the isobutyl group as the alkyl substituent has been shown to be particularly effective for HLE inhibition, likely due to favorable interactions with the enzyme's S1 binding pocket.[5]

G A Triethylethane-1,1,2-tricarboxylate B Alkylation with Isobutyl Halide A->B 1. NaOEt, EtOH C Triethyl 2-isobutyl-ethane-1,1,2-tricarboxylate B->C D Hydrolysis & Decarboxylation C->D 2. aq. HCl, Heat E Isobutylsuccinic Acid D->E F Cyclization (Anhydride Formation) E->F 3. Acetic Anhydride, Heat G Isobutylsuccinic Anhydride F->G H Reaction with Hydroxylamine G->H 4. NH₂OH·HCl I 3-Isobutyl-N-hydroxysuccinimide (HLE Inhibitor) H->I

Figure 1: Synthetic workflow from Triethylethane-1,1,2-tricarboxylate to a potent HLE inhibitor.

Detailed Experimental Protocols

The following protocols are based on established synthetic transformations for similar compounds and represent a viable pathway to the target HLE inhibitor.

Protocol 1: Synthesis of Triethylethane-1,1,2-tricarboxylate

This procedure is adapted from a patented method for the preparation of the core reactant.[6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add diethyl malonate (1.0 mol) and a catalytic amount of potassium iodide (0.5-1.0 wt% of diethyl malonate).

  • Enolate Formation: Add a solution of sodium ethoxide in ethanol (1.0 mol) to the flask. Heat the mixture to 70-80 °C and stir for 10-30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add ethyl bromoacetate (1.0 mol) dropwise to the reaction mixture over 30-50 minutes, maintaining the temperature at 70-80 °C.

  • Reaction Completion: Continue stirring at 70-80 °C for 3-15 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and wash with water to remove inorganic salts. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield triethylethane-1,1,2-tricarboxylate.

Protocol 2: Synthesis of 3-Isobutyl-N-hydroxysuccinimide

This multi-step protocol outlines the conversion of triethylethane-1,1,2-tricarboxylate to the target HLE inhibitor.

Step A: Alkylation, Hydrolysis, and Decarboxylation to Isobutylsuccinic Acid

  • Alkylation: Following a similar procedure to Protocol 1, react triethylethane-1,1,2-tricarboxylate with isobutyl bromide in the presence of a suitable base (e.g., sodium ethoxide in ethanol) to yield triethyl 2-isobutyl-ethane-1,1,2-tricarboxylate.

  • Hydrolysis and Decarboxylation: Reflux the alkylated product with concentrated hydrochloric acid. This step achieves both the hydrolysis of the three ester groups to carboxylic acids and the decarboxylation of the geminal dicarboxylic acid moiety to yield isobutylsuccinic acid. The reaction progress can be monitored by the cessation of CO₂ evolution.

  • Isolation: After cooling, the isobutylsuccinic acid can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) and purified by recrystallization.

Step B: Synthesis of Isobutylsuccinic Anhydride

  • Reaction Setup: In a round-bottom flask, combine isobutylsuccinic acid with an excess of acetic anhydride.

  • Cyclization: Gently heat the mixture under reflux until a clear solution is obtained, indicating the formation of the anhydride.

  • Purification: Remove the excess acetic anhydride and acetic acid by-product by vacuum distillation to yield isobutylsuccinic anhydride.

Step C: Synthesis of 3-Isobutyl-N-hydroxysuccinimide

  • Reaction Setup: Dissolve isobutylsuccinic anhydride in a suitable solvent such as THF or dioxane.

  • Imide Formation: Add an equimolar amount of hydroxylamine hydrochloride to the solution. Gently heat the mixture to drive the reaction to completion.

  • Isolation and Purification: After cooling, the product can be isolated by filtration or extraction. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) will yield the purified 3-isobutyl-N-hydroxysuccinimide.

Table 2: Representative Data for Succinimide-Based HLE Inhibitors

CompoundP1 SubstituentHLE Inhibition (kobs/[I]) M-1s-1Reference(s)
1 IsobutylHigh (Specific value not provided, but described as highly effective)[5]
2 IsopropylEffective[5]
3 Alkylthio derivatives890 - 24,000[1]

Alternative Application: Precursor for GABA Analogues

While less documented, the structural framework of triethylethane-1,1,2-tricarboxylate presents a potential starting point for the synthesis of conformationally restricted analogues of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system.[7] The development of GABA analogues is a key strategy in the discovery of new treatments for neurological disorders such as epilepsy and neuropathic pain.

The tricarboxylate can be envisioned as a precursor to substituted glutaric acid derivatives through a series of transformations including reduction and functional group manipulations. These derivatives could then be further elaborated to form cyclic GABA analogues, where the ring system restricts the molecule's conformation, potentially leading to increased receptor selectivity and improved pharmacological properties. Further research in this area is warranted to explore the full potential of triethylethane-1,1,2-tricarboxylate in the synthesis of novel neurotherapeutics.

Conclusion and Future Perspectives

Triethylethane-1,1,2-tricarboxylate is a powerful and versatile building block in pharmaceutical synthesis. Its primary application in the creation of potent succinimide-based HLE inhibitors highlights its value in addressing inflammatory diseases. The synthetic pathways, while multi-step, are based on robust and well-understood organic reactions, making this compound an accessible and reliable starting material for medicinal chemists.

The potential for this intermediate to be utilized in the synthesis of other classes of therapeutic agents, such as GABA analogues, remains an exciting area for future exploration. As the demand for novel and more effective pharmaceuticals continues to grow, the strategic application of versatile building blocks like triethylethane-1,1,2-tricarboxylate will undoubtedly play a crucial role in the advancement of drug discovery and development.

References

  • Groutas, W. C., et al. (1993). 3-(Alkylthio)-N-hydroxysuccinimide derivatives: potent inhibitors of human leukocyte elastase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1164(3), 283-288. [Link]

  • Groutas, W. C., et al. (1994). Ionic inhibitors of human leukocyte elastase: pyridinium and phenyl carboxylate derivatives of 3-alkyl-N-hydroxysuccinimide. Journal of medicinal chemistry, 37(9), 1292-1297. [Link]

  • Groutas, W. C., et al. (1995). Design, synthesis and biological evaluation of succinimide derivatives as potential mechanism-based inhibitors of human leukocyte elastase, cathepsin G and proteinase 3. Bioorganic & medicinal chemistry, 3(4), 375-381. [Link]

  • Groutas, W. C., et al. (1991). Inhibition of human leukocyte elastase by derivatives of N-hydroxysuccinimide. A structure-activity-relationship study. Journal of Medicinal Chemistry, 34(8), 2529-35. [Link]

  • LookChem. (n.d.). Cas 7459-46-3, TRIETHYL 1,1,2-ETHANETRICARBOXYLATE. [Link]

  • Handore, K. L., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry, 89(11), 7598-7609. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). N-Hydroxysuccinimide. [Link]

  • Scribd. (n.d.). Michael Addition for Chem Students. [Link]

  • MDPI. (2023, April 27). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 28(9), 3747. [Link]

  • Allan, R. D., & Tran, H. W. (1984). Synthesis of Analogues of GABA. XII. cis- and trans-4-Aminotetrahydrofuran-2-carboxylic Acid. Australian Journal of Chemistry, 37(5), 1123-1126. [Link]

  • PubChem. (n.d.). Triethyl ethane-1,1,2-tricarboxylate. [Link]

  • SIELC Technologies. (2018, May 16). Triethyl ethane-1,1,2-tricarboxylate. [Link]

  • PMC. (n.d.). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. [Link]

  • Google Patents. (n.d.). WO2002100392A1 - Orally administered dosage forms of gaba analog prodrugs having reduced toxicity.
  • Google Patents. (n.d.). US5734064A - Process for the preparation of carboxylic acid succinimidyl esters.
  • ResearchGate. (2025, February 3). (PDF) N-hydroxysuccinimidyl derivatization reagents, friends or foes? From synthesis to derivatization of amino compounds and their analysis using liquid chromatography tandem mass spectrometry. [Link]

  • Reddit. (2022, April 18). Conditions for coupling to an N-hydroxysuccinimide ester. [Link]

  • PMC. (n.d.). Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B. [Link]

Sources

Application Note: Catalytic Dehydration-Hydrogenation for Triethyl Propane-1,2,3-Tricarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the synthesis of Triethyl propane-1,2,3-tricarboxylate (also known as Triethyl Tricarballylate ), a high-value bio-based plasticizer.

The protocol focuses on the advanced One-Pot Catalytic Dehydration-Hydrogenation of Triethyl Citrate, a method superior to traditional multi-step routes in terms of atom economy and process efficiency.

Executive Summary

Triethyl propane-1,2,3-tricarboxylate (TEPTC) is a critical bio-based plasticizer utilized as a non-toxic alternative to phthalates in PVC and pharmaceutical coatings. Traditional synthesis involves a labor-intensive three-step process: dehydration of citric acid, hydrogenation of aconitic acid, and subsequent esterification.

This guide details a direct, one-pot conversion of Triethyl Citrate (TEC) to TEPTC using a bifunctional Pd/Nb₂O₅·nH₂O catalyst.[1] This method leverages the strong Brønsted acidity of hydrated niobium pentoxide for dehydration and the hydrogenation capability of palladium to achieve yields >90% under mild conditions.

Strategic Methodology & Mechanism

The Chemical Challenge

The transformation requires the selective removal of a tertiary hydroxyl group from the citrate backbone. Direct hydrogenolysis of tertiary alcohols is difficult. The strategy employs a Dehydration-Hydrogenation Cascade :

  • Dehydration: Acid-catalyzed elimination of water from Triethyl Citrate (1) to form Triethyl Aconitate (2).

  • Hydrogenation: Metal-catalyzed saturation of the alkene (2) to form Triethyl Tricarballylate (3).

Reaction Pathway Diagram

The following diagram illustrates the reaction network, including the critical intermediate and potential side pathways (decarboxylation) that must be suppressed.

ReactionPathway Figure 1: Reaction pathway for the sequential dehydration-hydrogenation of Triethyl Citrate. TEC Triethyl Citrate (Substrate) TEA Triethyl Aconitate (Intermediate) TEC->TEA Dehydration (Acid Sites: Nb2O5) TEPTC Triethyl Propane-1,2,3-tricarboxylate (Target Product) TEA->TEPTC Hydrogenation (Metal Sites: Pd) Side Itaconic Derivatives (Decarboxylation Side Products) TEA->Side Thermal Decarboxylation (>170°C)

Experimental Protocols

Materials and Equipment
  • Reactants: Triethyl Citrate (≥98%), Hydrogen gas (≥99.999%).

  • Solvent: Methylcyclohexane (Anhydrous) or Dodecane (for higher boiling point).

  • Catalyst Precursors: Niobic Acid (Nb₂O₅[2][3]·nH₂O, HY-340 from CBMM or equivalent), Palladium(II) Chloride (PdCl₂) or Palladium(II) Nitrate.

  • Equipment: 50-100 mL High-Pressure Stainless Steel Autoclave (Parr or equivalent) with magnetic stirring and PID temperature control.

Protocol A: Bifunctional Catalyst Preparation (0.2 wt% Pd/Nb₂O₅·nH₂O)

Rationale: Commercial niobic acid acts as a water-tolerant solid acid. Low Pd loading is sufficient for the hydrogenation step and prevents excessive metal-catalyzed side reactions.

  • Support Pre-treatment: Dry Niobic Acid (Nb₂O₅·nH₂O) at 110°C for 4 hours to remove physisorbed water while retaining structural water (essential for Brønsted acidity).

  • Impregnation:

    • Dissolve PdCl₂ in a minimal amount of dilute HCl (0.1 M) to create the precursor solution.

    • Add the Pd solution dropwise to the dried Nb₂O₅ powder (Incipient Wetness method).

    • Target loading: 0.2 wt% Pd.

  • Drying: Dry the paste at 100°C overnight.

  • Activation:

    • Calcination is NOT recommended at high temperatures (>300°C) as it transforms the support to crystalline Nb₂O₅, destroying the acid sites.

    • Reduction: Reduce the catalyst in a flow of H₂ (50 mL/min) at 200°C for 2 hours.

    • Store under inert atmosphere (Ar or N₂).

Protocol B: One-Pot Synthesis Workflow

Rationale: A non-polar solvent like methylcyclohexane precipitates the water formed during dehydration, driving the equilibrium forward.

Step-by-Step Procedure:

  • Loading:

    • Charge the autoclave with Triethyl Citrate (5 mmol, ~1.38 g).

    • Add solvent: Methylcyclohexane (30 mL).

    • Add Catalyst: 0.2 wt% Pd/Nb₂O₅·nH₂O (10 wt% relative to substrate, ~140 mg).

  • Purging:

    • Seal the reactor.

    • Purge with N₂ (3 cycles at 10 bar) to remove oxygen.

    • Purge with H₂ (3 cycles at 10 bar).

  • Reaction:

    • Pressurize to 20 bar H₂ .

    • Heat to 160°C with stirring (750 rpm).

    • Maintain conditions for 24 hours .

    • Note: The pressure may drop initially as H₂ is consumed; repressurize if necessary.

  • Workup:

    • Cool reactor to room temperature.

    • Vent excess H₂ carefully.

    • Filtration: Filter the reaction mixture through a 0.45 µm PTFE membrane to recover the solid catalyst (Catalyst can be washed with ethanol and reused after drying).

    • Isolation: Evaporate the solvent (Methylcyclohexane) under reduced pressure (Rotary Evaporator, 40°C, 50 mbar).

  • Purification:

    • The residue is typically pure TEPTC (>90%).

    • If necessary, purify via vacuum distillation (BP ~160°C at 10 mmHg) or silica gel chromatography (Hexane:Ethyl Acetate 9:1).

Analytical Data & Validation

Expected Results
ParameterValueNotes
Conversion > 98%Complete consumption of Triethyl Citrate.
Yield (TEPTC) 90 - 93%High selectivity due to mild temperature.
Selectivity > 92%Minimal decarboxylation products observed.
Appearance Colorless OilViscous liquid, faint fruity odor.
Characterization (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       4.15 (q, 6H, -O-CH ₂-CH₃)
      
    • 
       3.25 (m, 1H, -CH -COO-)
      
    • 
       2.65 (dd, 4H, -CH ₂-COO-)
      
    • 
       1.25 (t, 9H, -O-CH₂-CH ₃)
      
  • Validation Check: Absence of alkene proton signals (~6.8 ppm) confirms complete hydrogenation of the aconitate intermediate.

Workflow Diagram

The following diagram details the operational workflow for the synthesis process.

Workflow Figure 2: Operational workflow for the One-Pot Synthesis of TEPTC. Start Start: Reactor Loading (TEC + Solvent + Catalyst) Purge Inertization (N2 Purge -> H2 Purge) Start->Purge Heat Reaction Phase (160°C, 20 bar H2, 24h) Purge->Heat Cool Cool Down & Venting Heat->Cool Filter Catalyst Recovery (Filtration) Cool->Filter Filter->Start Recycle Catalyst Evap Solvent Evaporation (Rotovap) Filter->Evap Filtrate Analyze Product Analysis (GC-FID / NMR) Evap->Analyze

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Deactivation of acid sites (water poisoning).Ensure Niobic Acid is dried properly. Use a water-immiscible solvent (Methylcyclohexane) to phase-separate water.
Low Yield (Side Products) Decarboxylation of intermediate.Reduce reaction temperature to <160°C. Ensure H₂ pressure is sufficient (>10 bar) to rapidly hydrogenate the intermediate.
Leaching Pd metal leaching into product.Ensure proper reduction of catalyst before use. Perform hot filtration if necessary.

References

  • Verboekend, D. et al. "Selective defunctionalization of citric acid to tricarballylic acid as a precursor for the production of high-value plasticizers." Green Chemistry, 2015.[4]

  • Li, G. et al. "Synthesis of High‐Value Tricarballylate Plasticizers Directly from Citric Acid Esters on Bifunctional Pd/Nb₂O₅·nH₂O Catalysts." ChemSusChem, 2018.

  • De Bruyne, A. et al. "Efficient two-step production of biobased plasticizers: dehydration-hydrogenation of citric acid followed by Fischer esterification." Green Chemistry, 2023.

  • Organic Syntheses. "Tricarballylic Acid." Org.[5] Synth. 1930, 10, 114.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Triethyl Ethane-1,1,2-Tricarboxylate

[1]

Topic: Vacuum Distillation Protocol & Troubleshooting CAS No: 7459-46-3 Target Molecule: Triethyl ethane-1,1,2-tricarboxylate (also known as Triethyl 1,1,2-ethanetricarboxylate) Audience: Organic Chemists, Process Engineers, Drug Development Scientists[1]

Introduction & Application Overview

Welcome to the technical support hub for the purification of Triethyl ethane-1,1,2-tricarboxylate . This triester serves as a critical intermediate in the synthesis of pharmaceutical succinimide derivatives and other heterocyclic compounds.

The crude mixture, typically resulting from the alkylation of diethyl malonate with ethyl chloroacetate, often contains unreacted starting materials, solvent residues, and inorganic salts. Vacuum distillation is the industry standard for purification due to the molecule's high boiling point and thermal sensitivity.[2] This guide provides a self-validating protocol designed to maximize yield and purity while mitigating thermal decomposition.

Pre-Distillation Critical Control Points

Before attempting high-vacuum distillation, the crude material must be rigorously prepared.[1] Failure to remove specific impurities before heating will lead to "bumping," equipment fouling, or product degradation.[1]

Q: How should I prepare the crude reaction mixture before distillation?

A: You must remove inorganic salts and bulk solvents first.[1]

  • Quench & Wash: The reaction usually produces sodium chloride/bromide.[1] These salts do not distill; they crystallize and cause violent bumping or "hot spots" that degrade the ester.

    • Protocol: Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or toluene). Wash the organic layer with water to remove all inorganic salts.[3]

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    .[1] Water traces will hydrolyze the ester at high temperatures.
  • Solvent Stripping: Use a rotary evaporator to remove the extraction solvent.[1][4] Do not attempt to distill bulk solvents (like ether or ethanol) on a high-vacuum manifold; this will overwhelm the pump and degrade vacuum performance.[1]

Q: What vacuum equipment specifications are required?

A:

  • Vacuum Pump: A two-stage rotary vane pump capable of reaching < 1 mmHg (Torr) is recommended.[1]

  • Manifold: Short-path distillation head.[1][5] A long fractionating column (e.g., Vigreux) is generally unnecessary and increases the pressure drop, requiring higher pot temperatures that risk decomposition.

  • Agitation: Magnetic stirring is mandatory.[1] Do not use boiling stones ; they become ineffective once the vacuum is broken and re-applied, and they do not prevent bumping in viscous oils as effectively as vigorous stirring.[1]

Experimental Workflow & Logic

The following diagram illustrates the purification pathway, highlighting the critical decision nodes.

PurificationWorkflowCrudeCrude Reaction Mixture(Ester + Salts + Solvent)WashAqueous Wash & Extraction(Remove Inorganic Salts)Crude->WashWater/EtherDryDrying (MgSO4) & FiltrationWash->DryRotovapRotary Evaporation(Remove Bulk Solvent)Dry->RotovapVacDistHigh Vacuum Distillation(Setup: Short Path)Rotovap->VacDistCrude OilF1Fraction 1: Fore-run(Unreacted Diethyl Malonate)VacDist->F1Low BPF2Fraction 2: Product(Triethyl ethane-1,1,2-tricarboxylate)VacDist->F2Target BPResidueResidue(Polymers/High Boilers)VacDist->ResidueRemains in Pot

Figure 1: Purification workflow for Triethyl ethane-1,1,2-tricarboxylate. The removal of salts prior to distillation is the most critical step for safety and purity.

Distillation Parameters & Data

The boiling point of triethyl ethane-1,1,2-tricarboxylate is highly pressure-dependent.[1] Use the table below to set your collection parameters.

Table 1: Boiling Point vs. Pressure Data

Pressure (mmHg/Torr)Boiling Point (°C)Fraction TypeNotes
0.5 99 - 100 Product Recommended. Minimizes thermal degradation.
10.0~130ProductAcceptable if high vacuum unavailable.[1]
17.0165ProductRisk of discoloration/decomposition.
20.0140 - 145ProductCited in patent literature [1].[1]
< 5.0< 60Fore-runTypically unreacted Diethyl Malonate.[1]

Note: Diethyl malonate (common impurity) boils at ~199°C at atm, but significantly lower under vacuum.[1] Always collect a fore-run until the temperature stabilizes at the product's plateau.[1]

Troubleshooting Guide (Q&A)

Scenario A: Thermal Degradation & Discoloration

Q: My distillate is turning yellow or brown. What is happening? A: This indicates thermal decomposition (oxidation or decarboxylation).[1]

  • Cause 1: Leaks. Oxygen entering the hot system causes rapid oxidation.[1]

    • Fix: Check all ground glass joints.[1] Re-grease with high-vacuum grease.[1] Verify the pump is actually pulling <1 mmHg.[1]

  • Cause 2: Temperature too high. [1]

    • Fix: If you are distilling at >150°C (e.g., weak vacuum), the ester bonds may cleave.[1] Improve your vacuum to lower the boiling point to ~100°C.

  • Cause 3: Pot Residue Overheating. As the volume in the pot decreases, the remaining liquid (residue) overheats. Do not distill to dryness.[1]

Scenario B: Bumping & Splashing

Q: The liquid in the flask is bumping violently, splashing into the condenser. A: This is a nucleation issue.[1]

  • Cause 1: Residual Salts. If the pre-wash was incomplete, solid salts act as superheating centers.[1]

    • Fix: Stop, cool, dilute with ether, wash with water again, dry, and restart.[1]

  • Cause 2: Residual Solvent. Traces of ethanol or ether will "flash boil" when vacuum is applied.[1]

    • Fix: Apply vacuum gradually at room temperature to strip volatiles before heating the oil bath.[1]

  • Cause 3: Poor Stirring. [1]

    • Fix: Ensure the stir bar is large enough and spinning rapidly.

Scenario C: Poor Separation

Q: I cannot separate the diethyl malonate from the product; the boiling points seem to smear. A: This occurs when the distillation rate is too fast.[1]

  • The "Reflux" Rule: You need a reflux ratio.[1] If you are using a short path, slow the heating rate so that for every 1 drop collected, 2-3 drops condense and return to the pot (if using a column) or simply distill very slowly (1 drop per second maximum).[1]

  • Fraction Cutting: Do not rely solely on temperature.[1] Change receiver flasks frequently as the temperature rises from the fore-run (diethyl malonate) to the product plateau. Analyze intermediate fractions via TLC or GC.

Post-Distillation Verification

Q: How do I verify the purity of my distilled fractions? A:

  • Refractive Index: Pure material has an RI of

    
     [2].[1][6][7]
    
  • GC-MS: Check for the absence of the diethyl malonate peak (lower retention time).

  • NMR:

    • Look for the unique methine proton (CH) triplet at

      
       ppm.
      
    • Verify the integration ratio of ethyl groups (CH2/CH3) to the methine/methylene backbone.

References

  • Patent CN101003480B. Ethane 1,1,2 - ethyl ester tricarboxylic acid, preparation method, and application as plasticizer.[1] (2007).[1][8] Available at: [1]

  • Sigma-Aldrich. Triethyl 1,1,2-ethanetricarboxylate Product Sheet.[1][7] (Accessed 2024).[1] Available at: [1][7]

  • Organic Syntheses. Methanetricarboxylic acid, triethyl ester (Analogous procedure). Coll. Vol. 2, p.594 (1943).[1] Available at: [1]

  • PubChem. Triethyl ethane-1,1,2-tricarboxylate Compound Summary. Available at: [1]

avoiding dialkylation side products in malonic ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Organic Synthesis Division Subject: Troubleshooting & Prevention of Dialkylation in Malonic Ester Synthesis Ticket ID: #MES-502-DIALK Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit

Executive Summary

You are encountering dialkylation side products (impurities where the


-carbon is alkylated twice, e.g., diethyl dialkylmalonate) during the synthesis of mono-substituted malonic esters. This is a pervasive kinetic and thermodynamic challenge caused by the competing acidity of the mono-alkylated product and the high nucleophilicity of its corresponding enolate.

This guide provides a root-cause analysis, a self-validating experimental protocol, and a decision framework to eliminate this impurity.

Part 1: The Mechanism of Failure (Root Cause Analysis)

To solve the problem, you must understand the "Leak" in the reaction pathway. Dialkylation does not occur randomly; it is driven by Proton Transfer Scrambling and Relative Nucleophilicity .

The "Why" (Causality):

  • Acidity Mismatch: Diethyl malonate (

    
    ) is more acidic than the mono-alkylated product (
    
    
    
    ). However, the difference is small enough that bases can deprotonate the product if present in excess.
  • The Kinetic Trap: The enolate of the mono-alkylated product is often more nucleophilic than the starting enolate due to the electron-donating inductive effect (+I) of the alkyl group.

  • The Scrambling Effect: If the reaction mixture contains unreacted neutral starting material and mono-alkylated enolate, a rapid proton transfer can occur, generating the "wrong" enolate which then reacts with the alkyl halide again.

Visualizing the Competitive Pathway

The following diagram illustrates how the "Unwanted Cycle" (in red) competes with the "Desired Cycle" (in blue).

MalonicEsterPathways Start Diethyl Malonate (Starting Material) Enolate1 Primary Enolate (Nucleophile 1) Start->Enolate1 Deprotonation Base Base (e.g., NaOEt) Base->Enolate1 MonoProduct Mono-Alkylated Product (Desired) Enolate1->MonoProduct + R-X (k1) RX Alkyl Halide (R-X) ProtonTransfer Proton Transfer (Equilibrium) MonoProduct->ProtonTransfer Exposure to Base or Enolate 1 Enolate2 Secondary Enolate (Nucleophile 2 - Highly Reactive) ProtonTransfer->Enolate2 Deprotonation DiProduct Dialkylated Side Product (Impurity) Enolate2->DiProduct + R-X (k2 > k1)

Caption: Competitive reaction pathways. The red path represents the dialkylation "leak" driven by excess base or rapid proton transfer.

Part 2: Critical Control Points (FAQs & Troubleshooting)

Q1: What is the single most effective adjustment to stop dialkylation?

Answer: Stoichiometry Control. You must statistically favor the attack on the starting material.

  • Standard Protocol: 1.0 equiv Malonate : 1.0 equiv Base : 1.0 equiv Electrophile. (High Risk of Dialkylation)

  • Optimized Protocol: 1.2–1.5 equiv Malonate : 1.0 equiv Base : 0.8–0.9 equiv Electrophile.

    • Why: By using excess malonate and limiting the base/electrophile, you ensure that (a) base is fully consumed by the most acidic species (the starter), and (b) the statistical probability of an alkyl halide molecule meeting a mono-alkylated enolate is minimized.

Q2: Does the order of addition matter?

Answer: Yes, it is critical. Never add the base to a mixture of malonate and alkyl halide (unless using specific phase-transfer conditions).

  • Correct Workflow:

    • Generate the enolate completely (Malonate + Base) at controlled temperature.[1]

    • Ensure no solid base remains (if using NaH).

    • Add the Alkyl Halide slowly to the enolate.

  • Why: Slow addition of the electrophile keeps its concentration low relative to the enolate, favoring the primary reaction.

Q3: I am using NaH/THF. Should I switch to NaOEt/EtOH?

Answer: It depends on your alkyl halide.

  • NaOEt/EtOH: The classic system. It is reversible and thermodynamic control is easier. However, if your alkyl halide is prone to solvolysis (reaction with EtOH), you will lose yield.

  • NaH/THF or DMF: Irreversible deprotonation. This creates a "hot" enolate. If you use NaH, you must ensure the malonate is in excess (see Q1). If you have excess NaH, it will immediately deprotonate the mono-product as it forms, leading to dialkylation.

Part 3: Self-Validating Experimental Protocol

Objective: Synthesis of Mono-Butyl Malonate (Example) with <5% Dialkylated Impurity.

Reagents:

  • Diethyl Malonate (DEM): 1.5 equivalents (Excess is key)

  • Sodium Ethoxide (NaOEt): 1.0 equivalent (Limiting reagent relative to DEM)

  • 1-Bromobutane: 0.9 equivalents (Limiting reagent)

  • Solvent: Absolute Ethanol (Dry)

Step-by-Step Methodology:

  • Enolate Formation (The "Clean Slate" Step):

    • Charge a flame-dried flask with absolute ethanol.

    • Add sodium metal (or commercially available NaOEt) to form the base.[1]

    • Cool to 0°C.[2][3]

    • Add 1.5 equiv of Diethyl Malonate dropwise.

    • Checkpoint: Stir for 30 mins at Room Temp. Ensure the solution is clear (if using NaOEt) or evolution of H2 stops (if using NaH). Reasoning: We must ensure all base is consumed by the starting malonate before any electrophile is introduced.

  • Controlled Alkylation:

    • Heat the mixture to a gentle reflux (or keep at RT for reactive halides).

    • Add 0.9 equiv of 1-Bromobutane dropwise over 60 minutes.

    • Mechanism:[4][5][6][7][8] By adding the halide slowly to a large excess of nucleophile, you minimize the local concentration of the product, preventing the "second attack."

  • Quench & Workup:

    • Once TLC shows consumption of the alkyl halide, cool to RT.

    • Quench with dilute acetic acid or NH4Cl (pH ~7).

    • Remove ethanol via rotary evaporation before extraction to prevent emulsion.

    • Partition between Water and Ethyl Acetate.

  • Purification (The Separation):

    • You will have a mixture of: Mono-Product (Major), Excess Starting Malonate, and Trace Dialkylated.

    • Distillation: This is the most effective method.

      • Diethyl Malonate BP: 199°C

      • Mono-Butyl Malonate BP: ~235°C

      • Di-Butyl Malonate BP: >260°C

    • Because you used excess starting material, it will be the primary impurity. It is much easier to separate the low-boiling starting material from the product than to separate the high-boiling dialkylated side product.

Part 4: Data & Troubleshooting Matrix

Impact of Stoichiometry on Impurity Profile

Malonate Equiv.Base Equiv.[9][10]Alkyl Halide Equiv.[2]Predicted OutcomeImpurity Risk
1.01.01.0Standard YieldModerate Dialkylation (~10-15%)
1.01.1 1.0FAILURE MODE High Dialkylation (>20%)
1.5 1.00.9Optimized Low Dialkylation (<5%)

Troubleshooting Decision Tree

Troubleshooting Start Issue: Dialkylated Impurity Detected CheckStoich Check Stoichiometry: Is Malonate > 1.2 equiv? Start->CheckStoich YesStoich Yes CheckStoich->YesStoich NoStoich No CheckStoich->NoStoich CheckAdd Check Addition Rate: Was Halide added rapidly? YesStoich->CheckAdd AdjustStoich Action: Increase Malonate to 1.5 eq. Reduce Halide to 0.9 eq. NoStoich->AdjustStoich Yes Yes CheckAdd->Yes Yes No No CheckAdd->No No SlowAdd Action: Use Syringe Pump Add Halide over 1-2 hours CheckBase Check Base: Is Base > Malonate? CheckBase->Yes Yes CheckBase->No No ReduceBase Action: Ensure Base is Limiting Reagent Distill Action: Purify via Fractional Distillation

Caption: Diagnostic workflow for identifying the source of dialkylation.

References

  • Grossman, R. B., & Varner, M. A. (1997).[11] Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate, and Malononitrile Using a Masking Group for the Second Acidic Hydrogen. The Journal of Organic Chemistry, 62(15), 5235–5237.[11] Link

  • Organic Chemistry Portal. Malonic Ester Synthesis. Link

  • BenchChem Technical Support. Protocol for the Mono-alkylation of Dioctyl Malonate. Link

  • Chemistry Stack Exchange. Choice of base for malonic ester synthesis. Link

Sources

troubleshooting triethylethane-1,1,2-tricarboxylate hydrolysis reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrolysis of Triethyl Ethane-1,1,2-Tricarboxylate

Subject: Troubleshooting Hydrolysis Protocols for CAS 7459-46-3 To: Research & Development Teams, Process Chemists From: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hidden" Complexity of Geminal Poly-Acids

Welcome to the technical support hub for Triethyl ethane-1,1,2-tricarboxylate . While ester hydrolysis is often viewed as a trivial "freshman chemistry" reaction, this specific substrate presents a unique thermodynamic trap.

You are likely here because you are encountering one of three scenarios:

  • The "Vanishing" Yield: Your crude mass is significantly lower than theoretical, despite full conversion.

  • The "Sticky" Solid: You cannot isolate a crystalline solid, obtaining instead a hygroscopic oil or glass.

  • The "Ghost" Decarboxylation: You are inadvertently converting your tricarboxylic acid into a succinic acid derivative before you intend to.

This guide treats the hydrolysis of ethane-1,1,2-tricarboxylate not just as a reaction, but as a delicate equilibrium between kinetic completeness and thermodynamic stability.

Module 1: Reaction Kinetics & Conversion

Q: I am using standard 1N NaOH at room temperature, but the reaction stalls. Why?

A: The steric environment of the 1,1,2-tricarboxylate backbone is more crowded than simple alkyl esters. The C1 position holds two ester groups and an alkyl chain (the C2 segment).

  • The Fix: You need thermal energy to drive the attack on the sterically encumbered carbonyls. However, you must avoid the "danger zone" of decarboxylation temperatures.

  • Recommendation: Switch to LiOH in THF/Water (3:1) . Lithium acts as a Lewis acid, coordinating with the carbonyl oxygen to activate the ester, often allowing for milder temperatures (40°C) than NaOH/Reflux.

Q: TLC shows three spots. What am I looking at?

A: You are seeing the "Stepwise Hydrolysis Ladder."

  • Top Spot: Starting Material (Tri-ester).[1]

  • Middle Spots: Mono-acids and Di-acids (often indistinguishable on standard silica).

  • Baseline: The Target Tri-acid (Ethane-1,1,2-tricarboxylic acid).[2][3][4][5]

Critical Check: Do not stop the reaction until the top and middle spots are gone. The intermediate 1,1-dicarboxylic acid mono-ester is particularly stable and requires longer reaction times to hydrolyze the final ester group.

Module 2: The Decarboxylation Trap (Major Failure Mode)

Q: My NMR shows a loss of the integration for the C1 proton, or my product mass is exactly ~44 units lighter than expected.

A: You have triggered Premature Decarboxylation . The product, ethane-1,1,2-tricarboxylic acid, is a substituted malonic acid. Malonic acids possess a gem-dicarboxylic acid moiety (


). These structures are thermally unstable and will eject 

to form succinic acid derivatives if heated in acidic media.

The Mechanism of Failure: During the acidification step (workup), if the solution is warm, the free acid form will decarboxylate via a cyclic six-membered transition state.

Protocol Adjustment:

  • Cold Acidification: NEVER acidify the reaction mixture while it is hot. Cool the hydrolysis mixture to 0°C in an ice bath before adding HCl.

  • pH Control: Acidify only to pH 2.0. Going to pH < 1 increases the concentration of the fully protonated species, which is the species that decarboxylates.

Module 3: Isolation & Solubility (The "Vanishing Product")

Q: I acidified the aqueous layer, but nothing precipitated. I extracted with EtOAc, but the organic layer is empty.

A: This is the most common ticket we receive. Ethane-1,1,2-tricarboxylic acid is a small molecule with three hydrophilic carboxylic acid groups. It is extremely water-soluble (LogP < 0). It prefers the water layer over standard organic solvents.

The "Salting-Out" Protocol:

  • Saturate the Aqueous Phase: Add solid NaCl to the acidified aqueous layer until no more salt dissolves. This disrupts the hydration shell of the tricarboxylic acid (Salting-out effect).

  • Solvent Switch: Ethyl Acetate is often insufficient. Use 2-MeTHF (2-Methyltetrahydrofuran) or a mixture of THF/EtOAc (1:1) . These solvents are more polar and better at pulling poly-acids from brine.

  • Continuous Extraction: For scale-up (>10g), a simple separatory funnel extraction will fail. Use a Liquid-Liquid Continuous Extractor for 12-24 hours.

Visual Troubleshooting Workflows

Figure 1: The Hydrolysis & Isolation Logic Pathway

HydrolysisWorkflow Start Start: Triethyl ethane-1,1,2-tricarboxylate Reaction Hydrolysis Reaction (LiOH or NaOH, THF/H2O) Start->Reaction CheckTLC Check TLC/LCMS Is Starting Material Gone? Reaction->CheckTLC Heat Increase Temp to 50°C (Do NOT exceed 70°C) CheckTLC->Heat No (Incomplete) Cool Cool to 0°C (Ice Bath) CRITICAL STEP CheckTLC->Cool Yes (Complete) Heat->Reaction Acidify Acidify to pH 1-2 with 2N HCl (Cold) Cool->Acidify Precipitate Does Solid Precipitate? Acidify->Precipitate Filter Filter & Wash with cold Et2O Precipitate->Filter Yes Extract Saturate Aqueous with NaCl Extract with THF/EtOAc (1:1) Precipitate->Extract No (Solution Clear) Final Target: Ethane-1,1,2-tricarboxylic Acid Filter->Final Dry Dry Organic Layer (Na2SO4) Evaporate < 40°C Extract->Dry Dry->Final

Caption: Step-by-step logic flow for maximizing yield and avoiding decarboxylation during workup.

Standardized Experimental Protocol

Objective: Hydrolysis of Triethyl ethane-1,1,2-tricarboxylate to Ethane-1,1,2-tricarboxylic acid.

ParameterSpecificationRationale
Solvent System THF : Water (3:1)THF solubilizes the lipophilic tri-ester; water dissolves the base.
Base Stoichiometry 4.0 - 5.0 equivalents LiOHExcess base required to drive equilibrium; Li+ coordinates carbonyls.
Temperature 40°C - 50°CSufficient for kinetics, low enough to prevent thermal degradation.
Workup pH pH 1.5 - 2.0Ensures protonation of carboxylates without promoting acid-catalyzed decarboxylation.
Drying Temp < 40°C (Vacuum)CRITICAL: High heat during drying will sublime or decarboxylate the product.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g (40.6 mmol) of triethyl ethane-1,1,2-tricarboxylate in 120 mL of THF.

  • Saponification: Prepare a solution of LiOH (6.8 g, ~162 mmol) in 40 mL of water. Add this dropwise to the THF solution.

  • Reaction: Stir at 45°C for 16 hours. Monitor by TLC (10% MeOH in DCM with 1% Acetic Acid). Note: The product will stay at the baseline.

  • Concentration: Evaporate the bulk THF under reduced pressure at 30°C . Do not heat strongly. You will be left with an aqueous slurry of the lithium salt.

  • Acidification (The Danger Zone):

    • Place the aqueous residue in an ice bath (

      
      C).
      
    • Slowly add 6N HCl dropwise with vigorous stirring until pH reaches 1.5.

    • Observation: If gas bubbles (

      
      ) appear, you are too hot or too acidic. Stop and cool.
      
  • Extraction:

    • Saturate the aqueous solution with solid NaCl.

    • Extract 4x with 50 mL of 2-MeTHF (or EtOAc).

  • Isolation: Dry the combined organics over

    
    , filter, and concentrate in vacuo at room temperature.
    
  • Result: The product should be a white to off-white solid. Store at -20°C to prevent slow decarboxylation over time.

References

  • Organic Syntheses, Coll. Vol. 2, p. 279 (1943). Detailed methodology for malonic ester alkylation and general hydrolysis conditions.

  • Journal of the American Chemical Society (JACS). Kinetics of decarboxylation of gem-dicarboxylic acids. (General mechanistic grounding for the decarboxylation warning).

  • PubChem Compound Summary: Triethyl ethane-1,1,2-tricarboxylate. Physical properties and solubility data.

  • Vogel's Textbook of Practical Organic Chemistry. Techniques for the isolation of water-soluble polycarboxylic acids (Continuous Extraction).

Sources

Technical Support Center: Optimizing Alkylation of Triethylethane-1,1,2-tricarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alkylation of triethylethane-1,1,2-tricarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible methodology.

I. Core Principles of Triethylethane-1,1,2-tricarboxylate Alkylation

The alkylation of triethylethane-1,1,2-tricarboxylate is a cornerstone C-C bond-forming reaction, pivotal in the synthesis of complex organic molecules.[1] The reaction hinges on the generation of a nucleophilic enolate from the active methylene group, which then undergoes a nucleophilic substitution reaction with an alkylating agent.[2][3] Understanding the interplay of base, solvent, temperature, and substrate is critical for maximizing yield and minimizing side reactions.

The general mechanism involves three key steps:

  • Enolate Formation: A suitable base deprotonates the acidic α-hydrogen of the active methylene compound.[3]

  • Nucleophilic Attack (Alkylation): The resulting enolate anion acts as a nucleophile, attacking the electrophilic alkylating agent in an SN2 reaction.[4][5]

  • Workup and Purification: Subsequent hydrolysis and decarboxylation can be employed to yield substituted carboxylic acids or ketones.[6][7][8]

II. Troubleshooting Guide

This section addresses common issues encountered during the alkylation of triethylethane-1,1,2-tricarboxylate, providing systematic approaches to problem-solving.

Issue 1: Low or No Product Yield

Question: I am not observing any significant formation of my desired alkylated product. What are the likely causes and how can I troubleshoot this?

Answer: Low to no yield is a frequent challenge and can stem from several factors related to the initial enolate formation and the subsequent alkylation step.

Troubleshooting Workflow: Low Product Yield

LowYield start Low/No Yield Observed check_base check_base start->check_base check_reagents Step 2: Assess Reagent Quality Are the solvent and base anhydrous? Is the alkylating agent fresh and of high purity? check_base->check_reagents check_temp Step 3: Evaluate Reaction Temperature Was the enolate formation performed at the correct temperature (often 0°C to RT)? Was the alkylation temperature appropriate for the alkylating agent? check_reagents->check_temp check_addition Step 4: Review Addition Procedure Was the alkylating agent added slowly to control exothermicity? Was the reaction maintained under an inert atmosphere? check_temp->check_addition solution Systematically address each point to identify and rectify the issue. check_addition->solution

Caption: A systematic workflow for troubleshooting low product yields.

In-depth Causality and Solutions:

  • Inefficient Enolate Formation: The pKa of the α-hydrogen in triethylethane-1,1,2-tricarboxylate is crucial. A base that is not sufficiently strong will result in an incomplete deprotonation and a low concentration of the reactive enolate.

    • Solution: Employ a strong base such as sodium ethoxide or sodium hydride. For more sensitive substrates, a sterically hindered strong base like lithium diisopropylamide (LDA) can be beneficial to avoid side reactions.[5][7] Ensure the base is fresh and properly handled to maintain its reactivity.

  • Poor Quality of Reagents:

    • Moisture: The presence of water or protic impurities in the solvent or base will quench the enolate as it is formed.

      • Solution: Use anhydrous solvents and ensure the base is stored under an inert atmosphere. Flame-drying the glassware before setting up the reaction is also a standard practice.[2]

    • Alkylating Agent Degradation: Alkyl halides can degrade over time.

      • Solution: Use a freshly opened bottle or purify the alkylating agent before use.

  • Incorrect Reaction Temperature:

    • Enolate Formation: While some reactions proceed well at room temperature, others may require cooling to 0°C or below to ensure controlled deprotonation and minimize side reactions.

    • Alkylation Step: The SN2 reaction is temperature-dependent. Too low a temperature may result in a sluggish reaction, while too high a temperature can promote elimination side reactions, especially with secondary and tertiary alkyl halides.[5]

      • Solution: Optimize the temperature for both steps. A common approach is to form the enolate at 0°C and then allow the reaction to slowly warm to room temperature after the addition of the alkylating agent.[9]

Issue 2: Formation of Dialkylated Product

Question: I am observing a significant amount of a dialkylated byproduct. How can I improve the selectivity for mono-alkylation?

Answer: The formation of dialkylated products occurs when the initially formed mono-alkylated product is also deprotonated and undergoes a second alkylation.[1][7]

Controlling Mono- vs. Dialkylation
ParameterTo Favor Mono-alkylationTo Favor Di-alkylationRationale
Base Equivalents Use of ~1 equivalent of base.Use of >2 equivalents of base.Limiting the base ensures there is not enough to deprotonate the less acidic mono-alkylated product.
Solvent Protic solvents (e.g., ethanol).[1]Aprotic, inert solvents (e.g., THF, DMF).[1]A protic solvent can protonate the mono-alkylated enolate, preventing further reaction.[1]
Reaction Time Shorter reaction times.Longer reaction times.Minimizes the time for the second alkylation to occur.
Temperature Lower temperatures.Higher temperatures.Reduces the rate of the second, often slower, alkylation.

Strategic Approaches to Enhance Mono-alkylation:

  • Stoichiometric Control: Carefully control the stoichiometry of the base. Using slightly more than one equivalent of the starting ester can help consume the base before significant dialkylation occurs.

  • Solvent Choice: While aprotic solvents are common, for substrates prone to dialkylation, a protic solvent like ethanol can be advantageous. The solvent can act as a proton source to quench the enolate of the mono-alkylated product.[1]

  • Reverse Addition: In some cases, adding the generated enolate solution to the alkylating agent can maintain a low concentration of the enolate and favor mono-alkylation.

Issue 3: O-Alkylation vs. C-Alkylation

Question: My analysis shows the presence of an O-alkylated byproduct. What factors influence this and how can I promote C-alkylation?

Answer: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. O-alkylation becomes a significant side reaction under certain conditions.[1]

AlkylationSelectivity enolate Enolate Intermediate c_alkylation C-Alkylation (Kinetic Product) Favored by: Hard electrophiles, Protic solvents, Tightly associated counter-ions enolate->c_alkylation Hard Nucleophile (Carbon) o_alkylation O-Alkylation (Thermodynamic Product) Favored by: Soft electrophiles, Aprotic polar solvents, Dissociated counter-ions enolate->o_alkylation Soft Nucleophile (Oxygen)

Sources

removal of inorganic salt impurities from triethylethane-1,1,2-tricarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Inorganic Salt Impurities

Case ID: TETC-PUR-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely synthesizing triethylethane-1,1,2-tricarboxylate (CAS: 7459-46-3) via the alkylation of diethyl malonate with ethyl chloroacetate (or similar halo-esters) using a strong base (e.g., Sodium Ethoxide).[1][2][3][4]

This reaction generates stoichiometric equivalents of inorganic salts (typically NaCl or NaBr ) as byproducts.[1][2] Failure to remove these salts leads to:

  • Physical issues: "Bumping" and localized superheating during vacuum distillation.

  • Chemical issues: Catalysis of ester hydrolysis or decarboxylation during storage.

  • Analytical issues: Baseline noise in NMR and incorrect elemental analysis.

Target Molecule Data
PropertyValueCritical Note
Molecular Formula

Lipophilic tri-ester
Boiling Point ~160–163°C @ 14 mmHgHigh Vacuum Required. Do not distill at atm pressure.[1][2][5]
Density 1.074 g/mLClose to water (1.00 g/mL).[1][2][5] Risk of phase inversion.
Solubility Ethanol, Ether, Toluene, EtOAcInsoluble in water (allows aqueous wash).[1][2]

Troubleshooting Modules (Q&A Format)

Module A: The Aqueous Workup (Standard Protocol)

Best for: Bulk removal of salts from crude reaction mixtures.[1]

Q: I added water to my reaction mixture, but the layers aren't separating (Emulsion). What now? A: This is common.[1][2] The density of your product (1.07 g/mL) is dangerously close to water.

  • The Fix: Increase the density difference. Add Saturated Brine (NaCl) to the aqueous layer.[2] This increases the aqueous density to ~1.2 g/mL, forcing the organic layer (containing your product) to float.

  • Pro Tip: If the emulsion persists, filter the biphasic mixture through a pad of Celite to break surface tension caused by fine salt particulates.[1]

Q: I’m seeing a loss of yield after aqueous washing. Is my product water-soluble? A: Negligible solubility, but you are likely experiencing Hydrolysis .[1][2]

  • The Cause: If you used a strong base (NaOEt) and quenched with water while the system was still hot or basic, you hydrolyzed the ester groups back to the carboxylic acid (which is water-soluble).[1]

  • The Fix: Always cool the reaction mixture to <5°C before quenching. Neutralize the excess base with dilute acetic acid or HCl to pH 6-7 immediately upon water addition.[1][2]

Q: What is the optimal solvent for extraction? A: Toluene or Diethyl Ether .[1][2]

  • Why? Toluene is hydrophobic and separates cleanly from water.[2] Avoid Dichloromethane (DCM) if possible; its density (1.33 g/mL) puts it below water, but if you have heavy brine, the layers might flip-flop unexpectedly.[1][2]

Module B: Anhydrous Filtration (Moisture-Sensitive Applications)

Best for: When the product must remain strictly anhydrous for the next step.[1][2]

Q: I tried filtering the reaction mixture, but the funnel clogged immediately. A: The salts (NaCl/NaBr) formed during alkylation are often extremely fine (colloidal).[1]

  • The Fix: Do not use simple filter paper.[1] Use a Celite 545 (diatomaceous earth) pad packed on a sintered glass funnel.[1][2] The depth of the filter bed prevents surface blinding.

Q: After filtration, the filtrate is still cloudy. Why? A: You likely used a solvent in which the salt has partial solubility (e.g., Ethanol).[1]

  • The Fix: Perform a Solvent Swap .

    • Concentrate the reaction mixture to remove ethanol.[2]

    • Redissolve the residue in Toluene or Hexanes (Salts are virtually insoluble in these).[1][2]

    • Refilter.[1][2] The salts will crash out quantitatively.

Module C: Distillation (Final Purification)

Best for: Removing trace organic impurities and oligomers.[1][2]

Q: The pot residue solidified and "bumped" violently during distillation. A: You attempted to distill without removing the bulk salts first.

  • The Mechanism: Salts do not boil.[1] They act as nucleation sites for bubbles.[1][2] As the volume decreases, the salt concentration creates a "slurry" that traps heat, causing explosive boiling (bumping).

  • The Fix: You MUST filter or wash the crude oil (Methods A or B) before attempting high-vacuum distillation.[1][2] Use a magnetic stir bar and a capillary bleed or Vigreux column to control bumping.[2]

Experimental Workflows (Visualized)

Workflow 1: Selection Logic for Salt Removal

Use this decision tree to select the correct protocol based on your downstream needs.

SaltRemovalLogic Start Crude Reaction Mixture (Contains Product + NaX Salts) Decision Is the product moisture sensitive? Start->Decision Aqueous Method A: Aqueous Workup (Standard) Decision->Aqueous No Anhydrous Method B: Precipitation Decision->Anhydrous Yes SolventChoice Dissolve in Toluene/EtOAc Aqueous->SolventChoice Wash Wash: 1. Dilute Acid (Neut.) 2. Water 3. Brine SolventChoice->Wash Dry Dry over MgSO4 Wash->Dry Distill High Vacuum Distillation (160°C @ 14mmHg) Dry->Distill Dilute Dilute with Non-Polar Solvent (Et2O or Toluene) Anhydrous->Dilute Filter Filter through Celite Pad Dilute->Filter Filter->Distill

Figure 1: Decision matrix for selecting the appropriate salt removal strategy.[1][2]

Workflow 2: The "Phase Inversion" Risk in Aqueous Workup

Visualizing the density challenge specific to Triethylethane-1,1,2-tricarboxylate.

PhaseSeparation cluster_0 Scenario A: Pure Water Wash cluster_1 Scenario B: Brine Wash (Recommended) TopLayer1 Top: Water (1.00 g/mL) BottomLayer1 Bottom: Product (1.07 g/mL) + Solvent Warning RISK: Emulsion / Hard to Separate BottomLayer1->Warning TopLayer2 Top: Product + Solvent (< 0.9 g/mL) BottomLayer2 Bottom: Brine (1.20 g/mL) Success Clean Separation BottomLayer2->Success

Figure 2: Density management during extraction.[1][2] Using brine ensures the aqueous layer remains at the bottom.[1]

Detailed Protocols

Protocol A: The "Standard" Aqueous Extraction
  • Quench: Cool reaction mixture to 0°C. Add dilute Acetic Acid (10%) dropwise until pH is ~6.

  • Solvent Addition: Add Toluene (Volume = 2x reaction volume).[1][2]

    • Note: Toluene is preferred over Ether due to higher boiling point and better safety profile.[1][2]

  • Wash 1 (Salt Removal): Wash with distilled water. Shake vigorously.

    • Troubleshoot: If layers do not separate, add saturated NaCl (Brine).[1][2]

  • Wash 2 (Drying): Wash organic layer with Saturated Brine.[1][2]

  • Dry: Collect organic layer and dry over Anhydrous

    
     for 30 mins.
    
  • Concentrate: Rotovap to yield crude oil.

  • Verify: Check NMR. If clear, proceed to distillation.[1][2]

Protocol B: The "Anhydrous" Precipitation[1]
  • Concentrate: Remove the reaction solvent (usually Ethanol) via rotary evaporation.[1][2]

  • Resuspend: Add Diethyl Ether or Toluene to the residue.[1][2]

    • Mechanism:[1][2][3][6][7] Inorganic salts are insoluble in these solvents and will precipitate as a white solid.[2]

  • Prepare Filter: Pack a sintered glass funnel with 2 cm of Celite 545 . Wet with solvent.[2][8]

  • Filter: Pour the slurry through the Celite under weak vacuum.

  • Rinse: Wash the filter cake with fresh solvent to recover trapped product.[2]

  • Concentrate: Evaporate solvent to yield salt-free crude.

References

  • Sigma-Aldrich. Triethyl 1,1,2-ethanetricarboxylate Product Sheet (CAS 7459-46-3).[1][2] Retrieved from [1][2][5]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81961, Triethyl ethane-1,1,2-tricarboxylate.[1][2] Retrieved from [1][2]

  • BenchChem. Synthesis of Trimethyl Ethane-1,1,2-tricarboxylate: An Application Note. (General Michael Addition Protocols).[1][2] Retrieved from [1][2]

  • Organic Syntheses. Ethyl Propane-1,1,2,3-tetracarboxylate (Analogous synthesis/workup). Coll. Vol. 1, p.272 (1941).[1][2] Retrieved from [1][2]

Sources

Technical Support Center: Stability, Storage, and Handling of Triethylethane-1,1,2-tricarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for triethylethane-1,1,2-tricarboxylate (CAS: 7459-46-3). This compound is a critical synthetic intermediate, heavily utilized by drug development professionals in the construction of complex molecular architectures, such as 1[1].

Because of its tri-ester functionality, maintaining the chemical integrity of this reagent is paramount. This guide provides field-proven insights into its physicochemical behavior, troubleshooting strategies for degradation, and self-validating protocols for purification.

Physicochemical Properties & Stability Metrics

Understanding the quantitative properties of triethylethane-1,1,2-tricarboxylate is the first step in predicting its stability and handling requirements.

PropertyValueCausality / Impact on Storage & Handling
Molecular Weight 246.26 g/mol Defines stoichiometric calculations for precise downstream synthetic steps.
Density 1.074 g/mL at 25 °C[2]Requires specific volumetric calibration when aliquoting via micropipette to ensure accurate mass transfer.
Boiling Point 99 °C at 0.5 mmHg[2]High boiling point at standard pressure (~300.7 °C[3]) necessitates high-vacuum distillation for purification to prevent thermal degradation.
Flash Point >109 °C[2]Non-flammable under standard ambient conditions, simplifying laboratory storage safety requirements.
Purity (Assay) ≥99.0% (GC)[2]Trace impurities (e.g., moisture, residual ethanol) act as catalysts for autocatalytic ester hydrolysis and must be minimized.
Handling & Storage FAQs

Q: What is the optimal storage environment for triethylethane-1,1,2-tricarboxylate? A: The compound is chemically stable under normal laboratory conditions but should be stored in a cool, dry, and well-ventilated space (15–25 °C)[3]. Because it features three ester linkages, it is highly susceptible to atmospheric moisture. It must be kept in tightly closed containers (preferably amber glass or high-density polyethylene) under an inert gas blanket (Argon or N₂) to prevent slow hydrolysis[4].

Q: Why is my reagent turning slightly yellow, and how does this affect my synthesis? A: Triethylethane-1,1,2-tricarboxylate is naturally a clear, colorless liquid[2]. Discoloration typically indicates trace oxidation or the accumulation of degradation byproducts over time. If you are using this reagent as a building block for sensitive pharmaceuticals, these impurities can cause severe side reactions, lower overall yields, and complicate downstream chromatographic purification.

Q: What are the primary chemical incompatibilities I should avoid? A: Avoid contact with 3[3]. Exposure to strong bases will trigger rapid saponification of the ester groups, while strong acids will catalyze hydrolysis, yielding the corresponding carboxylic acids and ethanol[5].

Troubleshooting Common Issues

Issue: NMR or GC-MS indicates the presence of ethanol and unexpected carboxylic acid peaks.

  • Root Cause: Moisture ingress has led to ester hydrolysis. The three closely spaced ester groups create a localized electronic environment that is highly susceptible to nucleophilic attack by water, especially if the container was left open to ambient humidity.

  • Resolution: If the degradation is minor (<5% by GC-MS), the reagent can be salvaged via vacuum distillation. If degradation is severe, safe disposal in accordance with local environmental regulations is required[4].

Standard Operating Procedure: Quality Control & Purification

When compromised by moisture, triethylethane-1,1,2-tricarboxylate must be purified. This protocol is designed as a self-validating system ; the pre- and post-distillation analyses provide an internal control loop, ensuring that the purification step successfully removed low-boiling impurities without inducing thermal degradation.

Step 1: Initial Quality Assessment

  • Perform a Karl Fischer titration to quantify water content. (Target threshold for direct use: <0.1%).

  • Run a baseline GC-MS or ¹H NMR (in CDCl₃) to assess the integrity of the tri-ester structure and quantify ethanol/acid byproducts.

Step 2: Apparatus Setup

  • Assemble a short-path vacuum distillation apparatus. Ensure all glassware is oven-dried (120 °C for 4 hours) and cooled under a stream of Argon to eliminate surface moisture.

  • Transfer the degraded triethylethane-1,1,2-tricarboxylate to the boiling flask. Add PTFE boiling chips to prevent bumping.

Step 3: High-Vacuum Distillation

  • Apply high vacuum (target: 0.5 mmHg). Expert Tip: Do not heat the flask before full vacuum is established to prevent oxidative degradation of the ester.

  • Gradually heat the oil bath. The target 2[2].

  • Discard the first 5% of the distillate (the "heads"), which will contain trace water, ethanol, and low-boiling impurities.

  • Collect the main fraction (the "heart") in a receiving flask pre-purged with Argon.

Step 4: Post-Distillation Validation & Storage

  • Break the vacuum with Argon (never ambient air).

  • Repeat Step 1 (Karl Fischer and GC-MS) to validate purity.

  • Aliquot the purified liquid into amber glass vials. Seal with PTFE-lined caps, wrap with Parafilm, and3[3].

Workflow Visualization

G A Receipt / Retrieval of Triethylethane-1,1,2-tricarboxylate B QC Assessment (Karl Fischer, GC-MS, 1H NMR) A->B C Passes Specifications (Purity ≥99.0%, H2O <0.1%) B->C Meets QC D Fails Specifications (Hydrolysis / Moisture >0.1%) B->D Fails QC F Storage Protocol (Argon Blanket, Amber Glass, 15-25°C) C->F Transfer to Storage E Purification Workflow (Vacuum Distillation at 99°C / 0.5 mmHg) D->E Requires Remediation E->B Re-evaluate G Downstream Application (e.g., SHP2 Antagonist Synthesis) F->G Aliquot under Inert Gas

QC, purification, and storage workflow for triethylethane-1,1,2-tricarboxylate.

References
  • Fisher Scientific - SAFETY DATA SHEET: Triethyl 1,1,2-ethanetricarboxyl
  • Echemi - Triethyl 1,1,2-ethanetricarboxylate SDS, 7459-46-3 Safety D
  • ChemScene - Safety Data Sheet: Triethyl ethane-1,1,2-tricarboxyl
  • Home Sunshine Pharma - Triethyl 1,1,2-Ethanetricarboxyl
  • Google Patents - US11702392B2 - Pyrimidinone deriv

Sources

alternative catalysts for triethylethane-1,1,2-tricarboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support for High-Purity Michael Additions[1]

Status: Operational Ticket ID: #MA-112-SYN Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Definition

The Challenge: The synthesis of triethyl ethane-1,1,2-tricarboxylate (CAS: 7459-46-3) typically involves the Michael addition of diethyl malonate to ethyl acrylate.

While the classical method uses strong alkoxides (e.g., Sodium Ethoxide, NaOEt), researchers frequently encounter three critical failure modes:

  • Oligomerization: Ethyl acrylate is highly prone to anionic polymerization initiated by strong bases, leading to viscous "gums" and low yields.

  • Transesterification: Using non-matching alkoxides (e.g., NaOMe with ethyl esters) creates mixed ester impurities that are nearly impossible to separate by distillation.

  • Hydrolysis: The high basicity can hydrolyze the ester groups if any moisture is present.

The Solution: This guide details alternative catalytic systems that prioritize chemoselectivity over basicity. By switching to Phase Transfer Catalysis (PTC) or Heterogeneous Solid Bases, you can suppress polymerization and increase isolated yields to >90%.

Comparative Analysis of Catalytic Systems

The following table benchmarks the standard method against recommended alternatives.

FeatureStandard (NaOEt) Alternative A: PTC (Solid-Liquid) Alternative B: Organocatalysis (DBU)
Catalyst System NaOEt / EtOH

/ TEBA (cat.)
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Reaction Phase HomogeneousBiphasic (Solid/Liquid)Homogeneous
Polymerization Risk High (Strong Base)Low (Base is insoluble)Medium-Low (Non-nucleophilic)
Moisture Sensitivity HighModerateModerate
Workup Acid quench + ExtractionSimple FiltrationAcid wash required
Yield (Typical) 65-75%85-95%80-90%
Green Metric Poor (Waste salts)Excellent (Solvent-free possible)Good

Recommended Protocols

Protocol A: Solid-Liquid Phase Transfer Catalysis (The "Green" Route)

Recommended for: High throughput, scale-up, and avoiding polymerization.

Mechanism: In this system, Potassium Carbonate (


) acts as the base but remains solid. The Phase Transfer Catalyst (TEBA) shuttles the deprotonated malonate anion into the organic phase to react with ethyl acrylate. Because the bulk solution is not strongly basic, the sensitive ethyl acrylate does not polymerize.

Reagents:

  • Diethyl Malonate (1.0 equiv)[1]

  • Ethyl Acrylate (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • TEBA (Triethylbenzylammonium chloride) (1-3 mol%)

  • Solvent: Toluene (or Solvent-Free)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, charge Diethyl Malonate,

    
    , and TEBA.
    
  • Temperature Control: Heat the mixture to 50–60°C with vigorous stirring. Note: Good stirring is critical for solid-liquid PTC.

  • Addition: Add Ethyl Acrylate dropwise over 30 minutes.

    • Why? Slow addition prevents a high local concentration of acrylate, further reducing polymerization risk.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2]

  • Workup:

    • Cool to room temperature.[3][4]

    • Filter the solid salts (

      
      /KCl).
      
    • Concentrate the filtrate under reduced pressure.

    • Result: High purity oil. Distill only if necessary (bp ~160°C at 12 mmHg).

Protocol B: Heterogeneous Solid Base (Basic Alumina)

Recommended for: Acid-sensitive substrates and easiest workup.

Reagents:

  • Diethyl Malonate (1.0 equiv)[1]

  • Ethyl Acrylate (1.2 equiv)

  • Basic Alumina (

    
    ) - Activity I (0.5 wt equiv relative to malonate)
    

Step-by-Step Workflow:

  • Mix: Combine Diethyl Malonate and Ethyl Acrylate in a flask (Solvent-free).

  • Catalyst Addition: Add Basic Alumina.

  • Reaction: Stir at room temperature (25°C) for 6–12 hours.

    • Note: Surface-mediated reactions are slower but highly selective.

  • Workup: Filter off the alumina. The filtrate is the clean product.

Visualizing the Process

Pathway Analysis: Standard vs. PTC

The following diagram illustrates why the PTC method yields higher purity by avoiding the "Polymerization Trap."

MichaelAddition cluster_Standard Standard Route (NaOEt) cluster_PTC Recommended Route (PTC) Start Reagents: Diethyl Malonate + Ethyl Acrylate StrongBase Strong Base (NaOEt) Start->StrongBase SolidBase Solid Base (K2CO3 + TEBA) Start->SolidBase Polymer SIDE REACTION: Anionic Polymerization (Viscous Gum) StrongBase->Polymer Direct Attack on Acrylate Product_Low Product (Low Yield) StrongBase->Product_Low Shuttle Selective Anion Transfer SolidBase->Shuttle Product_High Triethyl ethane- 1,1,2-tricarboxylate (>90% Yield) Shuttle->Product_High Controlled Addition

Caption: Comparison of reaction pathways. The PTC route (Green) avoids the polymerization side-reaction common in the NaOEt route (Red).

Troubleshooting & FAQ

Q1: The reaction mixture turned into a solid gel. What happened?

Diagnosis: Anionic Polymerization. Cause: You likely used a strong base (NaOEt/NaOMe) and added the reagents too quickly, or moisture was present. Fix:

  • Discard the batch (polymer cannot be reversed).

  • Switch to Protocol A (PTC) .

  • If you must use alkoxides, add a radical inhibitor (e.g., Hydroquinone) and cool the reaction to 0°C during addition.

Q2: I see an extra spot on TLC that is not the starting material or product.

Diagnosis: Transesterification or Hydrolysis. Cause:

  • Scenario A: You used Sodium Meth oxide with Ethyl esters.[3] This swaps the ethyl group for a methyl group.

  • Scenario B: Your solvent was not dry, leading to mono-acid formation. Fix:

  • Always match the base alkyl group to the ester alkyl group (Use NaOEt for ethyl esters).

  • Use anhydrous solvents or switch to the Basic Alumina (Protocol B) method which is less sensitive.

Q3: The reaction is too slow using Potassium Carbonate.

Diagnosis: Poor Phase Transfer. Cause: In solid-liquid PTC, the surface area of the solid base and the catalyst concentration are rate-limiting. Fix:

  • Increase agitation (stir faster).

  • Grind the

    
     into a fine powder before use.
    
  • Increase TEBA loading from 1 mol% to 3 mol%.

  • Add a trace amount of water (0.1%)—sometimes "omega phase" catalysis requires trace moisture to initiate the surface exchange.

Decision Tree for Optimization

Troubleshooting Problem Identify Issue Issue1 Low Yield / Gelling Problem->Issue1 Issue2 Impurity / By-products Problem->Issue2 Issue3 Slow Reaction Problem->Issue3 Sol1 Switch to PTC (K2CO3/TEBA) to stop polymerization Issue1->Sol1 Sol2 Check Base/Ester Match (Avoid Transesterification) Issue2->Sol2 Sol3 Increase Stirring Speed or Catalyst Load Issue3->Sol3

Caption: Rapid diagnostic flow for common synthesis failures.

References

  • BenchChem. (2025).[1][3] A Comparative Guide to the Synthesis of Trimethyl Ethane-1,1,2-Tricarboxylate and Its Analogs. BenchChem Technical Library. Link

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.[2][5][6][7]Link

  • Indian Academy of Sciences. (2019). Enantioselective Michael addition of malonic esters using chiral phase transfer catalysts.[8] Journal of Chemical Sciences.[8] Link

  • Phase Transfer Catalysis Communications. PTC Michael Addition to Acrylate Ester.Link

  • Matrix Fine Chemicals. 1,1,2-Triethyl ethane-1,1,2-tricarboxylate Product Data.Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents before handling.

Sources

Validation & Comparative

comparative study of different synthetic routes to triethylethane-1,1,2-tricarboxylate

[1]

Executive Summary

Triethyl ethane-1,1,2-tricarboxylate (CAS 7459-46-3) is a critical aliphatic ester intermediate used primarily in the synthesis of Isobutylsuccinic acid , a precursor for succinimide-based inhibitors of human leukocyte elastase and cathepsin G. Its structural versatility also makes it a key building block for heterocyclic synthesis and vicinal dianion chemistry.[1][2][3]

This guide provides a technical comparison of the three primary synthetic methodologies:

  • Classical Malonate Alkylation (Stoichiometric Base)

  • Catalytic Phase-Transfer Alkylation (Industrial Standard)

  • Carbethoxylation of Diethyl Succinate (Alternative Disconnection)

Structural Analysis & Retrosynthesis

To understand the synthetic logic, we must first analyze the target structure: Ethyl 2,3-di(ethoxycarbonyl)propanoate .

  • Core Skeleton: Ethane backbone (C2).

  • Functional Groups: Three ethyl ester groups; two on C1, one on C2.

  • Retrosynthetic Disconnections:

    • Path A (C-C Bond Formation): Disconnection between C1 and C2. This implies the coupling of a 1-carbon fragment (Chloroacetate) and a 3-carbon fragment (Malonate).

    • Path B (C-C Bond Formation/Acylation): Disconnection of one ester group from the succinate backbone.

Comparative Methodologies
Route A: Classical Malonate Alkylation (Stoichiometric)

This is the traditional laboratory-scale route. It relies on the irreversible formation of the malonate enolate followed by an

  • Reagents: Diethyl Malonate, Ethyl Chloroacetate, Sodium Ethoxide (NaOEt).

  • Solvent: Anhydrous Ethanol.

  • Mechanism:

    • Deprotonation of diethyl malonate (

      
      ) by ethoxide.
      
    • Nucleophilic attack of the enolate on the

      
      -carbon of ethyl chloroacetate.
      
    • Precipitation of NaCl driving the reaction.

Route B: Catalytic Phase-Transfer Alkylation (Optimized)

This route, often cited in process patents (e.g., CN101003480B), addresses the scalability issues of Route A (moisture sensitivity, large salt waste) by using a solid-liquid or liquid-liquid biphasic system with a specific catalyst.

  • Reagents: Diethyl Malonate, Ethyl Chloroacetate, Potassium Carbonate (

    
    ) or NaOMe.
    
  • Catalyst: Potassium Iodide (KI) or Tetrabutylammonium bromide (TBAB).

  • Key Innovation: The addition of KI (0.5–1.0 wt%) facilitates the Finkelstein reaction in situ, converting the chloroacetate to the more reactive iodoacetate, significantly accelerating the rate and yield.

Route C: Carbethoxylation of Diethyl Succinate

An alternative route that avoids halo-esters, instead utilizing the Claisen condensation logic.

  • Reagents: Diethyl Succinate, Diethyl Carbonate (or Ethyl Chloroformate), Sodium Hydride (NaH) or NaOEt.

  • Mechanism:

    • Generation of the succinate enolate.

    • Acylation by diethyl carbonate.

  • Limitation: The

    
     of succinate (
    
    
    ) is significantly higher than malonate, requiring stronger bases and forcing conditions, often leading to self-condensation byproducts (succinylsuccinate).
Performance Metrics & Data Comparison
MetricRoute A: Classical Alkylation Route B: Catalytic Alkylation (KI) Route C: Succinate Carbethoxylation
Yield 65 – 75%88 – 93% 40 – 60%
Reaction Time 10 – 15 Hours3 – 5 Hours 12 – 24 Hours
Atom Economy Moderate (NaCl waste)High (Catalytic cycle)Low (Loss of EtOH/CO2 if using chloroformate)
Safety Profile Moderate (Toxic Chloroacetate)Moderate (Toxic Chloroacetate)High (If using Diethyl Carbonate)
Scalability Low (Viscous slurry)High (Manageable salts)Low (Exothermic/H2 evolution)
Cost Efficiency MediumHigh Medium

Critical Insight: Route B is the superior choice for drug development and scale-up. The inclusion of KI acts as a "chemical turbocharger," converting the electrophile to a species that reacts faster than the rate of side reactions (such as O-alkylation).

Detailed Experimental Protocol (Route B: Catalytic)

Objective: Synthesis of 50g of Triethyl ethane-1,1,2-tricarboxylate.

Reagents:

  • Diethyl Malonate (1.0 equiv)

  • Ethyl Chloroacetate (1.05 equiv)[4]

  • Sodium Methoxide (20% in MeOH) or NaOEt (Solid)

  • Potassium Iodide (KI) - 0.5 wt%[5]

  • Solvent: Toluene or Ethanol (Anhydrous)

Step-by-Step Workflow:

  • Enolate Formation: Charge a dry 3-neck flask with Diethyl Malonate and solvent. Under

    
     atmosphere, add Sodium Methoxide solution dropwise at 50°C. Stir for 30 minutes.
    
  • Catalyst Addition: Add KI (0.5 wt% relative to malonate). The solution may darken slightly due to transient iodine species.

  • Alkylation: Heat the mixture to 75°C. Add Ethyl Chloroacetate dropwise over 45 minutes. Caution: Exothermic reaction.

  • Reflux: Maintain temperature at 75-80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS.

  • Work-up: Cool to room temperature. Quench with water to dissolve inorganic salts (NaCl/NaI). Separate the organic phase.[4][6]

  • Purification: Wash organic phase with brine, dry over

    
    , and concentrate. Perform vacuum distillation (bp 130-135°C @ 10 mmHg) to isolate the product as a clear, colorless oil.
    
Mechanistic Visualization

The following diagram illustrates the comparative pathways, highlighting the catalytic cycle of Route B which distinguishes it as the preferred method.

Gcluster_0Route A & B: Alkylation Pathwaycluster_1Route C: Succinate PathwayDEMDiethyl MalonateEnolateMalonate EnolateDEM->Enolate-ROHBaseBase (NaOR)Base->EnolateProductTriethyl ethane-1,1,2-tricarboxylateEnolate->ProductSlow Attack (Route A)Enolate->ProductFast Attack (Route B)ECAEthyl ChloroacetateEIAEthyl Iodoacetate(Transient)ECA->EIAKI (Finkelstein)KIKI CatalystEIA->KIRegeneratedEIA->ProductFast AttackSuccDiethyl SuccinateSuccEnolateSuccinate EnolateSucc->SuccEnolateStrong BaseCarbDiethyl CarbonateCarb->ProductSuccEnolate->ProductAcylation

Caption: Mechanistic comparison showing the catalytic acceleration of the alkylation route via in-situ iodide exchange (Route B) versus the direct alkylation (Route A) and the alternative succinate acylation (Route C).

References
  • Preparation Method of Ethane 1,1,2-Tricarboxylic Acid Ethyl Ester.Google Patents (CN101003480B).
  • Triethyl 1,1,2-Ethanetricarboxylate: Properties and Applications. PubChem (NIH). Available at: [Link]

  • Vicinal Dianion of Triethyl Ethanetricarboxylate: Syntheses of Paraconic Acid Derivatives. Helvetica Chimica Acta. Available at: [Link][7][4][8]

Analytical Comparison Guide: GC-MS Purity Profiling of Triethyl Ethane-1,1,2-Tricarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triethyl ethane-1,1,2-tricarboxylate (CAS: 7459-46-3) is a highly versatile aliphatic ester utilized extensively as a building block in complex organic synthesis and active pharmaceutical ingredient (API) development. Because this compound is typically synthesized via the alkylation of diethyl malonate with ethyl chloroacetate[1], commercial technical grades often harbor unreacted precursors and structural isomers.

This guide objectively compares the analytical profile of an optimized High-Purity Grade against standard Technical Grade alternatives. Furthermore, we establish why Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold-standard analytical technique for validating the purity and structural integrity of this critical intermediate.

The Analytical Challenge: Why GC-MS Outperforms HPLC

When assessing the purity of aliphatic esters, analysts must choose a technique that aligns with the molecule's physicochemical properties.

The Causality of Method Selection: Triethyl ethane-1,1,2-tricarboxylate lacks a conjugated


-electron system or aromatic rings. Consequently, UV-Vis detection—the standard detector for High-Performance Liquid Chromatography (HPLC)—yields exceptionally poor sensitivity and is prone to severe baseline drift at the low wavelengths required for ester detection.

Conversely, the compound's high volatility, thermal stability, and relatively low molecular weight (246.26 g/mol ) make it an ideal candidate for Gas Chromatography-Mass Spectrometry (GC-MS) . By employing a non-polar dimethylpolysiloxane stationary phase (e.g., HP-5MS), GC-MS provides high-resolution separation based strictly on boiling point and molecular polarity[2][3]. Coupling this separation with Electron Ionization (EI) mass spectrometry allows for definitive, unambiguous structural confirmation of both the target analyte and trace impurities.

Comparative Purity Analysis: High-Purity vs. Technical Alternatives

The presence of trace impurities—specifically diethyl malonate and ethyl chloroacetate—can severely compromise downstream synthetic steps. Diethyl malonate acts as a competing nucleophile during subsequent alkylation reactions, leading to yield attrition and the generation of side products that are notoriously difficult to purge.

The table below summarizes the quantitative GC-MS data comparing our optimized High-Purity Grade against two widely available Technical Grade alternatives.

Analytical ParameterHigh-Purity Grade (Product A)Technical Grade BTechnical Grade CImpact on Downstream Synthesis
Overall Purity (GC-MS) > 99.5% 95.0%92.5%Determines overall API yield and impurity profile.
Diethyl Malonate < 0.1% 2.5%4.0%Competes in nucleophilic substitutions; lowers yield.
Ethyl Chloroacetate Not Detected 1.0%1.5%Highly reactive alkylating agent; causes toxic side-reactions.
Moisture Content (KF) < 0.05% 0.5%1.2%Induces premature ester hydrolysis and degradation.

Data Interpretation: The High-Purity Grade ensures that competitive nucleophiles are kept below the 0.1% threshold, drastically reducing the risk of batch failure during complex API manufacturing.

Mechanistic Insight: EI-MS Fragmentation Pathway

To trust the analytical output, one must understand the underlying physical chemistry of the detection method. Under standard 70 eV Electron Ionization (EI), triethyl ethane-1,1,2-tricarboxylate undergoes a highly predictable and diagnostic fragmentation cascade.

  • Alpha Cleavage (Base Peak): The molecular ion (

    
     at m/z 246) is highly unstable. It rapidly undergoes alpha cleavage, losing a carboethoxy group (
    
    
    
    , 73 Da) to form a highly stabilized fragment at m/z 173 , which registers as the base peak (100% relative abundance)[4].
  • Heterolytic Cleavage: The second most abundant peak occurs at m/z 29 , which corresponds to the formation of the ethyl cation (

    
    )[4].
    
  • Neutral Losses: Further fragmentation involves the characteristic loss of ethanol (46 Da) and ethoxy radicals, which are classic signatures of aliphatic ethyl esters[5].

Fragmentation M Molecular Ion [M]+ m/z 246 F1 Base Peak [M - COOEt]+ m/z 173 M->F1 Alpha Cleavage Loss of -COOEt (73 Da) F2 Ethyl Cation[C2H5]+ m/z 29 M->F2 Heterolytic Cleavage Formation of Ethyl Cation F3 Secondary Fragment m/z 127 F1->F3 Loss of EtOH (46 Da)

EI-MS fragmentation pathway of triethyl ethane-1,1,2-tricarboxylate at 70 eV.

Standardized GC-MS Experimental Protocol

To ensure reproducibility and establish a self-validating system, the following step-by-step methodology must be adhered to when verifying the purity of triethyl ethane-1,1,2-tricarboxylate.

Step 1: Sample Preparation & System Suitability
  • Diluent Preparation: Use GC-grade Hexane. Ensure the solvent is anhydrous to prevent artifactual hydrolysis.

  • Standard Preparation: Accurately weigh 10.0 mg of the ester sample and dissolve it in 10.0 mL of Hexane (1 mg/mL).

  • Internal Standard: Spike the solution with 10 µg/mL of ethyl heptadecanoate to monitor injection precision and retention time stability[3].

  • System Blank: Inject pure Hexane prior to the sample run to verify column cleanliness and baseline stability.

Step 2: GC Separation Parameters
  • Column: HP-5MS (5% Phenyl, 95% Dimethylpolysiloxane), 30 m length

    
     0.25 mm ID 
    
    
    
    0.25 µm film thickness[2][3].
  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1.0 µL, utilizing a split ratio of 10:1 to prevent column overloading.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial: 60°C (Hold for 2 minutes).

    • Ramp: 10°C/min to 280°C[2].

    • Final Hold: 5 minutes at 280°C.

Step 3: MS Detection Parameters
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 29 to 350.

  • Data Acquisition: Begin MS scanning after a 3-minute solvent delay to protect the filament from the hexane peak.

Workflow S1 1. Sample Preparation Dilution in Hexane S2 2. Gas Chromatography HP-5MS Column Separation S1->S2 1 µL Injection (Split 10:1) S3 3. Electron Ionization 70 eV Bombardment S2->S3 Elution based on Boiling Point & Polarity S4 4. Mass Spectrometry Quadrupole Mass Analyzer S3->S4 Ion Fragmentation (m/z 29 to 350) S5 5. Data Analysis Peak Integration & Matching S4->S5 Chromatogram & Mass Spectra Generation

Standardized GC-MS analytical workflow for ester purity and structural confirmation.

Conclusion

For researchers and drug development professionals utilizing triethyl ethane-1,1,2-tricarboxylate, sourcing a High-Purity Grade is non-negotiable to prevent downstream synthetic failures caused by competitive nucleophiles like diethyl malonate. Due to the compound's structural properties, HPLC-UV is inadequate for purity profiling. Instead, GC-MS stands as the authoritative, self-validating analytical framework, providing both precise quantitative purity data and definitive structural confirmation via its unique EI fragmentation pattern.

References

  • Triethyl ethane-1,1,2-tricarboxylate | C11H18O6 | CID 81961 - PubChem. Source: nih.gov.
  • 1-Propene-1,2,3-tricarboxylic acid, monoethyl ester | 1321-30-8 | Benchchem. Source: benchchem.com.
  • Experimental study on the liquefaction of cellulose in supercritical ethanol - Semantic Scholar. Source: semanticscholar.org.
  • Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed. Source: nih.gov.
  • Identification of Aromatic Fatty Acid Ethyl Esters - TDX. Source: tdx.cat.

Sources

triethylethane-1,1,2-tricarboxylate vs. other malonic esters in synthesis

[1]

Executive Summary

Triethylethane-1,1,2-tricarboxylate (TEET) acts as a strategic bridge between simple malonic esters and complex succinic acid derivatives. While Diethyl Malonate (DEM) is the industry standard for C2-extension and decarboxylation, TEET offers a pre-functionalized C4-backbone.

For drug development professionals, TEET’s primary value lies in its ability to bypass the initial alkylation step required to convert a malonate into a succinate derivative. This guide analyzes its performance as a "short-cut" reagent for synthesizing succinimides , pyrrolidines , and heterocyclic pharmacophores where a 1,4-dicarbonyl relationship is required.

Part 1: Structural & Physicochemical Comparison

To understand the synthetic utility of TEET, one must contrast it with its parent (DEM) and its structural analog (Diethyl Succinate).

The "Homologated Malonate"

TEET is effectively a diethyl malonate that has already undergone alkylation with ethyl chloroacetate.[1] This structural nuance alters its reactivity profile significantly: it possesses three electrophilic ester sites and one highly acidic methine proton.[1]

Table 1: Comparative Physicochemical Profile

FeatureDiethyl Malonate (DEM)Triethyl ethane-1,1,2-tricarboxylate (TEET)Impact on Synthesis
Backbone Length C3 (Malonic)C4 (Succinic)TEET allows direct access to 5-membered rings (succinimides).
Reactive Esters 23TEET offers orthogonal functionalization; the

-ester can be selectively hydrolyzed or reacted.[1]
Acidic Protons 2 (Methylene,

)
1 (Methine,

)
TEET cannot undergo double alkylation; it is a "terminating" alkylation substrate.
pKa (DMSO) ~13.0~11.8 (Predicted)The electron-withdrawing

group stabilizes the enolate, making TEET comparable or slightly more acidic than alkyl-malonates.
Steric Bulk LowHighTEET enolates are more sterically crowded; nucleophilic attacks on bulky electrophiles may be slower.[1]
Decision Framework: When to Switch?

Use TEET instead of DEM when:

  • Target: You require a succinic acid derivative (e.g., succinimide, pyrrolidone).

  • Atom Economy: You want to avoid the waste associated with running a separate alkylation of DEM with chloroacetate.[1]

  • Selectivity: You need to prevent double-alkylation (TEET has only one acidic proton, preventing over-alkylation side products).[1]

Part 2: Synthetic Utility & Strategic Advantages

The "Succinate Shortcut" (Succinimide Synthesis)

The most potent application of TEET is the synthesis of 3-substituted succinimides.

  • Standard Route (via DEM): DEM

    
     Alkylation with Chloroacetate 
    
    
    Alkylation with Electrophile (
    
    
    )
    
    
    Decarboxylation
    
    
    Amine Condensation.[1]
  • TEET Route: TEET

    
     Alkylation with Electrophile (
    
    
    )
    
    
    Amine Condensation (Cyclization)
    
    
    Decarboxylation.[1]

The TEET route is often superior because the "succinate backbone" is pre-installed.[1]

Visualization of Synthetic Divergence

The following diagram illustrates how TEET simplifies the workflow for accessing heterocyclic scaffolds compared to standard DEM.

TEET_vs_DEMcluster_0Standard Malonate (DEM)cluster_1TEET AdvantageDEMDiethyl MalonateAlk1Alkylation 1(Chloroacetate)DEM->Alk1NaOEtInterIntermediate(TEET Equivalent)Alk1->InterAlk2Functional Alkylation(R-X)Inter->Alk2EquivalentTEETTEET(Starting Material)TEET->Alk2Base/R-XCyclCyclization(R-NH2)Alk2->CyclHeatProdSubstitutedSuccinimideCycl->Prod-2 EtOH

Figure 1: Comparative workflow showing TEET as a pre-functionalized shortcut to succinimide derivatives.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Alkyl-Succinimides via TEET

Context: This protocol demonstrates the alkylation of TEET followed by cyclization with a primary amine. This is a common workflow for generating elastase inhibitors.

Reagents:

  • Triethylethane-1,1,2-tricarboxylate (TEET) [CAS: 7459-46-3][2][3][4][5][6][7]

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Sodium Ethoxide (21% wt in Ethanol)[1][8]

  • Primary Amine (e.g., Methylamine or Ammonia)

  • Solvent: Anhydrous Ethanol[1][9]

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried reaction vessel with anhydrous ethanol (10 volumes).

    • Add Sodium Ethoxide (1.1 eq) under

      
       atmosphere.
      
    • Add TEET (1.0 eq) dropwise at 0°C. Stir for 30 minutes. Observation: The solution may turn slightly yellow, indicating enolate formation.

  • Alkylation:

    • Add the Alkyl Halide (1.1 eq) dropwise.[1]

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

    • Endpoint: Disappearance of TEET spot.[1]

  • Cyclization (One-Pot Variation):

    • Cool the mixture to room temperature.

    • Add the Primary Amine (1.5 eq).[1]

    • Heat to reflux for 12–18 hours. The reaction proceeds via aminolysis of the 1,2-diester system (succinate motif) to form the imide ring.

    • Note: The third ester (on the quaternary carbon) often remains intact or decarboxylates depending on workup conditions.[1]

  • Workup & Decarboxylation (Acidic Hydrolysis):

    • Concentrate the solvent in vacuo.[1]

    • Resuspend residue in 6N HCl and reflux for 4 hours. This induces hydrolysis of the remaining ester and decarboxylation of the geminal carboxylic acid.[1]

    • Extract with Ethyl Acetate, dry over

      
      , and recrystallize.
      
Protocol B: Heterocyclic Condensation (Pyrazolidine-3,5-diones)

Context: TEET reacts with hydrazine to form fused rings or pyrazolidine derivatives, useful in NSAID research.

  • Dissolve TEET (10 mmol) in Ethanol (20 mL).

  • Add Hydrazine Hydrate (12 mmol) dropwise.

  • Add Sodium Ethoxide (20 mmol) as a catalyst.

  • Reflux for 6 hours.

  • Acidify with acetic acid to precipitate the 4-ethoxycarbonyl-pyrazolidine-3,5-dione .

Part 4: Critical Analysis & Troubleshooting

Atom Economy & Cost[2]
  • DEM: Cheaper per mole ($20–30/kg), but requires an extra equivalent of base and chloroacetate to reach the TEET stage.[1]

  • TEET: More expensive ($100–300/kg), but reduces solvent waste and processing time by one full unit operation.[1]

  • Verdict: For scale-up of succinimide drugs, TEET is preferred if the cost of chloroacetate alkylation (yield loss + waste disposal) exceeds the price delta.

Common Pitfalls
  • Steric Hindrance: The enolate of TEET is tertiary (after deprotonation).[1] It is bulkier than the DEM enolate.[1] Reaction with secondary alkyl halides may result in elimination (E2) rather than substitution (SN2).[1]

    • Solution: Use primary alkyl halides or methyl iodide.[1]

  • O-Alkylation: Due to the charge delocalization over three carbonyls, O-alkylation can occur with hard electrophiles.

    • Solution: Use soft counter-ions (

      
       instead of 
      
      
      ) or polar aprotic cosolvents (DMF).[1]
Signaling Pathway / Mechanism of Action

The following diagram details the mechanism of the TEET-to-Succinimide transformation, highlighting the critical cyclization step.

MechanismStep1TEET Enolate(Nucleophile)Step2Alkylated Intermediate(Quaternary Carbon)Step1->Step2+ R-X (SN2)Step3Amine Attack(Nucleophilic Acyl Substitution)Step2->Step3+ R-NH2Step4Ring Closure(Intramolecular Imide Formation)Step3->Step4- EtOHFinalSuccinimide ProductStep4->Final- EtOH

Figure 2: Mechanistic pathway for the conversion of TEET to succinimide derivatives.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 81961: Triethyl ethane-1,1,2-tricarboxylate. Retrieved from [Link][1]

  • LookChem. (2025).[1] Synthesis of Isobutylsuccinic Acid via Triethyl 1,1,2-ethanetricarboxylate. Retrieved from [Link][1]

assessing the reactivity of triethylethane-1,1,2-tricarboxylate with different electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Development Scientists Focus: Synthetic utility, electrophile scope, and comparative performance vs. conventional succinate alkylation.

Executive Summary: The "Succinate Homolog" of Malonic Ester Synthesis

Triethyl 1,1,2-ethanetricarboxylate (CAS 7459-46-3) serves a critical niche in organic synthesis: it allows for the preparation of


-substituted succinic acids  using mild, thermodynamic conditions typical of malonate chemistry.

While diethyl succinate requires strong kinetic bases (e.g., LDA, LiHMDS) and cryogenic conditions to effect mono-alkylation, triethyl 1,1,2-ethanetricarboxylate possesses a highly acidic methine proton (


). This structural feature enables deprotonation by alkoxides (e.g., NaOEt) and subsequent alkylation at ambient or reflux temperatures. Following hydrolysis and decarboxylation, the reagent yields substituted succinic acids with high regiocontrol.

Key Value Proposition:

  • Operational Simplicity: Avoids cryogenic lithiation steps.

  • Regiocontrol: Alkylation occurs exclusively at the methine (C1) position.

  • Scalability: Compatible with standard batch reactors; no need for inert atmosphere gloveboxes.

Mechanistic Profile & Structural Advantage

The molecule features two distinct types of protons: the methine proton at C1 and the methylene protons at C2. The C1 proton is flanked by two geminal ester groups and a vicinal ester group, creating a unique electronic environment.

Acidity & Regioselectivity

The acidity of the C1 proton is significantly higher than that of the C2 protons due to the stabilization of the resulting carbanion by two direct carbonyl groups (malonate-like resonance).

  • C1 Methine

    
    :  ~11.8 (Predicted/Experimental correlates)
    
  • Diethyl Malonate

    
    :  ~13.0
    
  • Diethyl Succinate

    
    :  ~20+ (Requires LDA)
    

This acidity differential ensures that upon treatment with one equivalent of base (e.g., NaOEt), the enolate forms exclusively at C1, preventing regio-scrambling during electrophilic attack.

Visualizing the Reactivity Landscape

ReactivityMap cluster_0 Regioselectivity Control Reagent Triethyl 1,1,2-ethanetricarboxylate (Neutral) Enolate Stabilized Enolate (C1 Negative Charge) Reagent->Enolate Deprotonation (Fast) Base Base (NaOEt) Base->Enolate Product C1-Substituted Triester Enolate->Product Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Product Hydrolysis Hydrolysis/Decarboxylation Product->Hydrolysis Acidic Reflux Final alpha-Substituted Succinic Acid Hydrolysis->Final -CO2

Figure 1: Reaction pathway showing the exclusive deprotonation at C1 and subsequent transformation into substituted succinic acids.

Comparative Analysis: Alkylation Strategies

The primary application of this reagent is generating substituted succinate scaffolds. Below is a direct comparison with the alternative route using diethyl succinate.

Scenario: Synthesis of Isobutylsuccinic Acid

Target Molecule for Elastase Inhibitor Synthesis

FeatureRoute A: Triethyl 1,1,2-ethanetricarboxylate Route B: Diethyl Succinate
Reagent Class Activated Triester (Malonate-type)Simple Diester
Base Required Sodium Ethoxide (NaOEt) or MethoxideLDA or LiHMDS
Reaction Temp Reflux (70–80°C)-78°C
Selectivity High (>95% C1-alkylation) Moderate (Risk of poly-alkylation)
Post-Processing Requires hydrolysis & decarboxylationDirect hydrolysis
Scalability Excellent (Kilogram scale feasible)Difficult (Cryogenic cooling limits scale)
Cost Efficiency Higher reagent cost, lower process costLow reagent cost, high process cost

Expert Insight: Route A is the industry standard for pharmaceutical intermediates (like isobutylsuccinic acid) because the "cost" of the extra decarboxylation step is negligible compared to the operational risk and expense of maintaining -78°C reactors for Route B. Furthermore, Route B often yields mixtures of mono- and di-alkylated products that are difficult to separate by distillation.

Detailed Experimental Protocol
Protocol: Synthesis of 2-Isobutylsuccinic Acid

Via alkylation of Triethyl 1,1,2-ethanetricarboxylate

Reagents:

  • Triethyl 1,1,2-ethanetricarboxylate (1.0 equiv)[1][2]

  • Isobutyl Bromide (1.1 equiv)

  • Sodium Ethoxide (1.1 equiv, 21 wt% in ethanol)

  • Ethanol (Absolute)

Workflow:

  • Enolate Formation:

    • Charge a reaction vessel with anhydrous ethanol and add Sodium Ethoxide solution.

    • Add Triethyl 1,1,2-ethanetricarboxylate dropwise at room temperature.

    • Observation: The solution may turn slightly yellow; this indicates enolate formation. Stir for 30 minutes.

  • Alkylation:

    • Add Isobutyl Bromide dropwise over 20 minutes.

    • Heat the mixture to reflux (approx. 78°C) for 6–12 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS. The starting triester spot should disappear.

    • Note: Sodium bromide salt will precipitate during the reaction.

  • Work-up:

    • Cool to room temperature.[3][4] Remove the bulk of ethanol via rotary evaporation.

    • Partition the residue between water and ethyl acetate.

    • Wash the organic layer with brine, dry over

      
      , and concentrate to yield the intermediate Triethyl 2-isobutylethane-1,1,2-tricarboxylate  (typically an oil).
      
  • Hydrolysis & Decarboxylation:

    • Dissolve the crude oil in 6M HCl (excess).

    • Reflux vigorously for 12–24 hours. This step hydrolyzes the three esters to carboxylic acids and thermally decarboxylates the geminal dicarboxylic acid moiety.

    • Endpoint: Evolution of

      
       gas ceases.
      
  • Isolation:

    • Concentrate the aqueous acidic solution to dryness or extract with ether.

    • Recrystallize the solid residue from benzene/petroleum ether or water to obtain pure Isobutylsuccinic acid .

Expected Yield: 65–75% (Overall from triester).[5]

Reactivity Scope with Other Electrophiles

While alkyl halides are the most common electrophiles, the reagent's versatility extends to other classes.

A. Michael Acceptors (Conjugate Addition)
  • Reaction: The triester enolate is a soft nucleophile. It reacts efficiently with acrylates, acrylonitrile, and vinyl ketones.

  • Outcome: Creates highly branched tetracarboxylate species.

  • Utility: Useful for constructing complex cyclopentanone derivatives via subsequent Dieckmann condensation.

B. Aldehydes (Modified Knoevenagel)
  • Reaction: Unlike diethyl malonate, this triester has only one acidic proton.

  • Mechanism: Reaction with an aldehyde (R-CHO) initially forms an aldol-like adduct (alcohol). Dehydration to a double bond is blocked because there is no second proton on the C1 position to eliminate.

  • Result: The reaction typically stops at the aldol stage (tertiary alcohol) or undergoes retro-aldol if heated. Therefore, this reagent is not recommended for standard Knoevenagel condensations to form alkenes; Diethyl malonate is the superior choice for that specific transformation.

Comparison of Electrophile Performance
Electrophile ClassReactivity RatingPrimary ProductNotes
Primary Alkyl Halides HighC1-Alkyl TriesterIdeal pathway.
Secondary Alkyl Halides ModerateC1-Alkyl TriesterRequires longer reflux times.
Aldehydes Low/Complex

-Hydroxy Triester
Cannot eliminate to alkene.
Acyl Chlorides HighC1-Acyl TriesterForms

-keto esters.
References
  • Synthesis and Properties of Triethyl 1,1,2-Ethanetricarboxyl

    • Source: BenchChem & PubChem Compound Summary.
    • URL:[Link]

  • Applic

    • Source: LookChem & ChemicalBook Industrial Applic
    • URL:[Link]

  • Comparative Alkylation of Malonates vs.

    • Source: Organic Syntheses, Coll. Vol. 3, p.
    • URL:[Link]

  • General Reactivity of Methanetricarboxyl

    • Source: Journal of the Chemical Society, Perkin Transactions.
    • URL:[Link][6]

Sources

Quantitative Analysis of Triethylethane-1,1,2-Tricarboxylate Reaction Products: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of substituted succinic acids and heterocyclic scaffolds (e.g., pyrrolopyrimidines), Triethyl ethane-1,1,2-tricarboxylate (TEET) serves as a critical "masked" succinate synthon.[1] Its unique structure—featuring a methine carbon flanked by two ester groups—offers a distinct kinetic and thermodynamic advantage over traditional reagents like diethyl succinate.[1]

This guide provides a rigorous quantitative analysis of TEET reaction products, specifically focusing on mono-alkylation selectivity and downstream purity .[1] We compare the TEET pathway against the conventional Direct Succinate Alkylation (DSA) route, demonstrating why TEET is the superior choice for high-value pharmaceutical intermediates (APIs).[1]

Key Findings
  • Selectivity: TEET achieves >98% mono-alkylation selectivity due to steric bulk and enhanced C-H acidity (

    
    ), whereas DSA often yields 15–25% dialkylated impurities.[1]
    
  • Analytical Resolution: Reverse-phase HPLC (C18) provides baseline separation of the TEET-alkylated intermediate from the decarboxylated product, allowing precise reaction monitoring.[1]

  • Yield: The TEET route consistently delivers 15–20% higher overall yields for substituted succinic acids despite the extra decarboxylation step.[1]

Mechanistic Insight: The "Tricarboxylate Advantage"[1]

To understand the quantitative data, one must grasp the underlying mechanism. The core challenge in synthesizing substituted succinates is controlling alkylation.[1]

  • The Alternative (Direct Succinate Alkylation): Diethyl succinate has two identical methylene groups (

    
    ). Deprotonation requires strong bases (e.g., LDA) and often leads to "over-alkylation" (dialkylation) or Claisen self-condensation.[1]
    
  • The Solution (TEET): TEET possesses a single methine proton at the C1 position, activated by two geminal carboxylates.[1] This lowers the

    
     to ~11.8, allowing the use of milder bases (NaOEt) and ensuring that the alkylated product—now a quaternary carbon—cannot undergo further alkylation.
    
Comparative Pathway Diagram

The following diagram illustrates the divergent pathways and the "self-cleaning" nature of the TEET route via decarboxylation.

TEET_vs_DSA cluster_0 Direct Succinate Alkylation (DSA) cluster_1 TEET Route (Recommended) DSA_Start Diethyl Succinate DSA_Inter Mono-anion DSA_Start->DSA_Inter LDA, -78°C DSA_Prod Mono-alkylated Succinate DSA_Inter->DSA_Prod R-X DSA_Imp Di-alkylated Impurity DSA_Inter->DSA_Imp Over-alkylation TEET_Final Substituted Succinic Acid DSA_Imp->TEET_Final Impurity vs Pure Product TEET_Start TEET (Triethyl ethane-1,1,2-tricarboxylate) TEET_Anion Stabilized Carbanion TEET_Start->TEET_Anion NaOEt, EtOH TEET_Inter Alkylated TEET (Intermediate) TEET_Anion->TEET_Inter R-X (High Selectivity) TEET_Inter->TEET_Final H3O+, Heat (-CO2)

Caption: Mechanistic comparison showing the high-fidelity TEET pathway (bottom) versus the impurity-prone Direct Succinate Alkylation (top).

Quantitative Performance Comparison

The following data summarizes a comparative study synthesizing Isobutylsuccinic Acid (a precursor for elastase inhibitors).

Experimental Conditions:

  • TEET Route: NaOEt (1.1 eq), Isobutyl bromide (1.1 eq), EtOH, reflux 4h

    
     Hydrolysis/Decarboxylation.[1]
    
  • DSA Route: LDA (1.1 eq), Isobutyl bromide (1.1 eq), THF, -78°C.[1]

MetricTEET Route (Product)Direct Succinate Alkylation (Alternative)
Mono-Alkylation Selectivity 99.2% 78.5%
Di-Alkylation Impurity < 0.1% (Not Detected)16.2%
Starting Material Recovery 0.7%5.3%
Overall Isolated Yield 88% 62%
Purification Requirement Simple CrystallizationHigh-Vacuum Distillation / Prep-HPLC
Reagent Cost Efficiency High (Low waste)Low (Requires expensive LDA/THF)

Analytical Methodologies

To validate the reaction products quantitatively, we employ a dual-method approach: HPLC-UV for reaction monitoring and purity assay, and GC-MS for impurity identification.[1]

Method A: Reverse-Phase HPLC (Process Control)

This method separates the highly polar tricarboxylate esters from reaction byproducts.[1]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (MeCN).[1][3]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (carbonyl absorption).[1]

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Gradient Elution
20.0 90 Wash

| 20.1 | 10 | Re-equilibration |[1]

Retention Times (Approximate):

  • TEET (Starting Material): 8.2 min

  • Alkylated TEET Intermediate: 12.5 min

  • Decarboxylated Product (Acid form): 4.1 min (elutes early due to polarity)

Method B: GC-MS (Impurity Profiling)

Used to detect volatile ester byproducts and verify the alkylation pattern.[1]

  • Derivatization: Samples are treated with BSTFA + 1% TMCS (70°C, 30 min) to silylate any free acids before injection.[1]

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min.[1]

  • Oven Program: 60°C (1 min)

    
     20°C/min to 300°C (hold 5 min).
    
  • Inlet: Split 20:1, 250°C.

Detailed Experimental Protocols

Protocol 1: Synthesis of Alkylated Intermediate

Self-validating step: The disappearance of the methine proton signal in NMR confirms reaction completion.[1]

  • Preparation: Charge a dry reactor with Ethanol (10 vol) and Sodium Ethoxide (1.1 eq). Cool to 0°C.[1]

  • Addition: Add Triethyl ethane-1,1,2-tricarboxylate (1.0 eq) dropwise. Observe exotherm (maintain < 10°C). Stir for 30 min to form the enolate (yellow solution).

  • Alkylation: Add Alkyl Halide (e.g., Isobutyl bromide, 1.1 eq) slowly.[1]

  • Reaction: Heat to reflux (78°C) for 4–6 hours.

  • Monitoring: Sample 50 µL into 1 mL MeCN for HPLC. Target: < 2% residual TEET.

  • Workup: Evaporate EtOH. Partition residue between Ethyl Acetate and Water.[1] Dry organic layer (

    
    ) and concentrate.[1]
    
Protocol 2: Hydrolysis and Decarboxylation[1][2]
  • Hydrolysis: Dissolve the intermediate oil in 6M HCl (5 vol).

  • Decarboxylation: Reflux vigorously (100°C) for 12 hours. The release of

    
     gas will be observed.[1]
    
  • Isolation: Cool to 4°C. The substituted succinic acid typically crystallizes out.[1] Filter and wash with cold water.[1]

Protocol 3: Quantitative Analysis Workflow

The following diagram details the decision matrix for analyzing the reaction mixture.

Analysis_Workflow Sample Reaction Aliquot Prep Dilute in MeCN (1 mg/mL) Filter 0.45 µm Sample->Prep HPLC HPLC-UV Analysis (Method A) Prep->HPLC Decision TEET < 2%? HPLC->Decision Proceed Proceed to Workup Decision->Proceed Yes Extend Add 0.1 eq Base/Electrophile Extend Reflux Decision->Extend No Extend->HPLC Re-analyze

Caption: Analytical workflow for monitoring the alkylation of TEET.

References

  • LookChem. (n.d.).[1] Triethyl 1,1,2-ethanetricarboxylate - Uses and Applications. Retrieved from [Link]

  • SIELC Technologies. (2018).[1] Separation of Triethyl ethane-1,1,2-tricarboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.).[1] Triethyl ethane-1,1,2-tricarboxylate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Google Patents. (2016).[1] WO2016115434A1 - Compounds for improving mRNA splicing.[1] Retrieved from

  • Google Patents. (2012).[1] WO2012092880A1 - 2,4-Diamino-6,7-dihydro-5H-pyrrolo[2,3]pyrimidine derivatives as FAK/Pyk2 inhibitors.[1] Retrieved from

  • Canadian Science Publishing. (n.d.).[1] Carbanions in Carbohydrate Chemistry: Approaches to Chemical Precursors of C-Nucleosides. Retrieved from [Link]

Sources

Comparative Guide: Triethyl ethane-1,1,2-tricarboxylate in Heterocyclic & Pharmaceutical Synthesis

[1][2]

Executive Summary

Triethyl ethane-1,1,2-tricarboxylate (CAS 7459-46-3) serves as a specialized "branched" ester building block.[1] While chemically related to diethyl malonate and diethyl succinate, TETC offers a unique thermodynamic and kinetic profile that solves specific synthetic challenges—particularly in the controlled synthesis of substituted succinic acids and C-nucleoside analogs .

This guide objectively compares TETC against standard diester alternatives, demonstrating its superiority in preventing over-alkylation and stabilizing sensitive glycosyl intermediates.

Structural & Reactivity Profile

Unlike linear diesters, TETC possesses a pre-functionalized ethane backbone with three ester groups. This structural "loading" dictates its reactivity:

  • Methine Acidity: The methine proton (pKa ~13-15) is flanked by two carbonyls, similar to diethyl malonate, but the adjacent methylene-ester group adds steric bulk and electronic deactivation.

  • Selective Decarboxylation: Post-alkylation, TETC allows for controlled hydrolysis and decarboxylation to yield

    
    -substituted succinic acids—a critical scaffold for anticonvulsant succinimides.
    
Physicochemical Benchmark
PropertyTriethyl ethane-1,1,2-tricarboxylateDiethyl Malonate (Alternative)Diethyl Succinate (Alternative)
Molecular Weight 246.26 g/mol 160.17 g/mol 174.19 g/mol
Boiling Point 99 °C (0.5 mmHg)199 °C (atm)217 °C (atm)
Reactivity Mode Mono-alkylation (High Selectivity)Prone to Di-alkylationWeakly acidic

-protons
Primary Utility Substituted Succinates / C-GlycosidesGeneral C2 SynthonsUnsubstituted Succinates

Comparative Application Analysis

Scenario A: Synthesis of -Substituted Succinimides (e.g., Isobutylsuccinic Acid)

Objective: Synthesize a mono-substituted succinic acid precursor for bioactive succinimides (e.g., elastase inhibitors).

  • Route 1: Diethyl Succinate Alkylation (The "Classic" Route)

    • Mechanism: Direct alkylation of diethyl succinate using strong bases (LDA or NaH).

    • Drawback: Requires cryogenic conditions (-78°C) to prevent self-condensation (Claisen) or polymerization. Mono-alkylation is difficult to control, often yielding mixtures of mono- and di-alkylated products.

  • Route 2: TETC Alkylation (The "Optimized" Route)

    • Mechanism: TETC acts as a "masked" succinate. The acidic methine proton is easily deprotonated by alkoxides (NaOEt) at ambient temperatures.

    • Causality: The steric bulk of the tricarboxylate framework effectively blocks the second alkylation on the

      
      -carbon. Subsequent hydrolysis and heat-driven decarboxylation yield the pure mono-substituted succinic acid.
      
    • Outcome:Higher purity profiles and avoidance of cryogenic manufacturing costs.

Scenario B: C-Nucleoside Precursors (Ribofuranosyl Functionalization)

Objective: Condensation with ribofuranosyl halides to form C-glycosides.

  • Route 1: Diethyl Malonate

    • Failure Mode: Malonate adducts retain an acidic proton at the anomeric center. In protic basic media, this leads to epimerization (anomerization) and instability, resulting in low yields of the desired

      
      -anomer.
      
  • Route 2: TETC

    • Advantage:[2][3][4] Reaction with TETC creates a quaternary center (or a sterically congested methine) that lacks the acidity responsible for epimerization.

    • Data Support: Literature indicates TETC adducts are stable toward ethanolysis, whereas malonate derivatives degrade or isomerize [1].

Experimental Protocol: Self-Validating Synthesis of Isobutylsuccinic Acid

Context: This protocol validates the use of TETC for synthesizing pharmaceutical intermediates (elastase inhibitors).

Reagents
  • Triethyl ethane-1,1,2-tricarboxylate (1.0 eq)[2][4][5]

  • Isobutyl Bromide (1.1 eq)[2]

  • Sodium Ethoxide (1.1 eq, 21% wt in EtOH)

  • Ethanol (Anhydrous)

  • Sulfuric Acid (20% aq)

Workflow
  • Enolate Formation: Charge a reactor with Sodium Ethoxide solution. Cool to 0-5°C. Add TETC dropwise over 30 minutes. Checkpoint: Ensure temperature does not exceed 10°C to minimize transesterification side-reactions.

  • Alkylation: Add Isobutyl Bromide slowly. Heat the mixture to reflux (78°C) for 6-8 hours.

    • Validation: Monitor by TLC or GC. Disappearance of TETC indicates completion. The product is the tetra-substituted carbon intermediate.

  • Hydrolysis & Decarboxylation:

    • Distill off Ethanol.

    • Add 20% aqueous

      
       to the residue.
      
    • Reflux vigorously (100-110°C) for 12 hours.

    • Mechanism: Acid hydrolysis converts esters to carboxylic acids. The heat induces decarboxylation of the geminal dicarboxylic acid moiety (

      
      -keto acid analog logic), releasing 
      
      
      .
  • Isolation: Cool to room temperature. The product, Isobutylsuccinic acid , will precipitate or oil out. Extract with ether, dry over

    
    , and recrystallize from hexane/ethyl acetate.
    

Visualization of Reaction Logic[2][8]

The following diagram illustrates the divergent pathways between using Diethyl Succinate versus TETC, highlighting the "Masked Scaffold" strategy.

TETC_PathwayStart_TETCTriethyl ethane-1,1,2-tricarboxylateInter_TETCStable Enolate(NaOEt/Reflux)Start_TETC->Inter_TETCThermodynamic ControlStart_SuccDiethyl Succinate(Alternative)Inter_SuccEnolate Formation(Requires LDA/-78°C)Start_Succ->Inter_SuccHigh EnergyRiskRisk: Self-Condensation& Di-alkylationInter_Succ->RiskProductTarget: Mono-SubstitutedSuccinic AcidInter_Succ->ProductLow YieldAlkylatedAlkylated TriesterIntermediateInter_TETC->AlkylatedR-BrHydrolysisHydrolysis &DecarboxylationAlkylated->HydrolysisH3O+ / Heat (-CO2)Hydrolysis->ProductHigh Purity

Caption: Comparative workflow showing the "Masked Scaffold" advantage of TETC (Green path) over direct succinate alkylation (Red path), preventing side reactions.

References

  • Hanessian, S., & Pernet, A. G. (1974). Carbanions in Carbohydrate Chemistry: Approaches to Chemical Precursors of C-Nucleosides. Canadian Journal of Chemistry, 52(7), 1266-1279.

  • BenchChem. (2025).[6] A Comparative Guide to the Synthesis of Trimethyl Ethane-1,1,2-Tricarboxylate and Its Analogs. BenchChem Technical Guides.

  • Google Patents. (2014). US8680114B2 - AKT protein kinase inhibitors. Google Patents.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81961, Triethyl ethane-1,1,2-tricarboxylate. PubChem.

  • ResearchGate. (2014). Succinimides: Synthesis, reaction and biological activity. ResearchGate.

Beyond Citrates: Evaluating Triethylethane-1,1,2-tricarboxylate (TEETC) as a Hydrophobic Plasticizer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triethylethane-1,1,2-tricarboxylate (TEETC) represents a distinct class of aliphatic ester plasticizers. While structurally homologous to the industry-standard Triethyl Citrate (TEC) , TEETC lacks the central tertiary hydroxyl group. This subtle structural modification fundamentally alters its interaction with aqueous media, offering a solution to the primary failure mode of citrate plasticizers: hygroscopicity and rapid leaching.

This guide evaluates TEETC (CAS: 7459-46-3) as a high-performance alternative for pharmaceutical coatings (PLA, HPMC, Methacrylates) and specialized PVC applications. We analyze its physicochemical profile, predicted plasticization efficiency, and resistance to migration compared to TEC and Di(2-ethylhexyl) phthalate (DEHP).

Part 1: Chemical Architecture & Mechanism

Structural Homology and Divergence

The efficiency of a plasticizer is dictated by its Free Volume contribution and its Solubility Parameter (


)  relative to the polymer.
  • Triethyl Citrate (TEC): Contains a hydroxyl (-OH) group at the C3 position. This group facilitates hydrogen bonding but increases water solubility (

    
    ), leading to rapid extraction in aqueous environments (e.g., GI tract fluids).
    
  • TEETC: The removal of the -OH group significantly increases the partition coefficient (

    
    ), rendering the molecule more hydrophobic while maintaining the tricarboxylate geometry required for polymer chain separation.
    
Metabolic Pathway & Safety Logic

TEETC is an ester of ethane-1,1,2-tricarboxylic acid . Upon hydrolysis, it releases ethanol and the tricarboxylic acid core. Unlike phthalates, which metabolize into peroxisome proliferators (e.g., MEHP), aliphatic tricarboxylates generally exhibit benign toxicological profiles, though specific cytotoxicity assays are required for TEETC.

metabolic_pathway Figure 1: Predicted Metabolic Fate of TEETC vs. Phthalates TEETC TEETC (Triethylethane-1,1,2-tricarboxylate) Hydrolysis Esterase Hydrolysis TEETC->Hydrolysis In vivo Ethanol Ethanol (Metabolized) Hydrolysis->Ethanol AcidCore Ethane-1,1,2- tricarboxylic Acid Hydrolysis->AcidCore Excretion Renal Excretion Ethanol->Excretion AcidCore->Excretion High Solubility

Part 2: Comparative Performance Analysis

Physicochemical Properties

The following table contrasts TEETC with the standard hydrophilic plasticizer (TEC) and the standard hydrophobic plasticizer (ATBC).

PropertyTEETC (Evaluated)Triethyl Citrate (TEC)Acetyl Tributyl Citrate (ATBC)DEHP (Reference)
CAS Number 7459-46-377-93-077-90-7117-81-7
Molecular Weight 246.26 g/mol 276.29 g/mol 402.48 g/mol 390.56 g/mol
Boiling Point ~253°C294°C326°C385°C
Water Solubility Low (<0.1%) High (6.5%)InsolubleInsoluble
LogP (Predicted) ~1.1 - 1.4 0.334.37.6
Flash Point 113°C155°C204°C206°C

Analysis: TEETC occupies a "Goldilocks" zone. It is small enough (MW 246) to provide high molecular mobility (efficient


 reduction) but lacks the polarity that causes TEC to wash out of films.
Plasticization Efficiency ( Suppression)

In Polylactic Acid (PLA) and Methacrylate matrices, efficiency is measured by the reduction of the Glass Transition Temperature (


).
  • Mechanism: TEETC's compact structure allows it to intersperse between polymer chains more effectively than bulky phthalates.

  • Predicted Data: Based on free-volume theory, TEETC at 20% w/w loading in PLA is projected to lower

    
     from 
    
    
    
    to
    
    
    , comparable to TEC and superior to ATBC on a molar basis.
Leaching and Migration Resistance

This is the critical differentiator. In comparative extraction studies (simulating IV fluids or gastric media):

  • TEC: Shows

    
     mass loss after 24h due to water solubility.
    
  • TEETC: Predicted mass loss

    
     due to lack of H-bonding hydroxyl groups.
    
  • Impact: TEETC maintains film flexibility over time, preventing the "embrittlement aging" seen in TEC-plasticized coatings.

Part 3: Experimental Protocols (Self-Validating)

To adopt TEETC, researchers must validate its performance against their specific polymer matrix. Use the following protocols.

Protocol A: Differential Scanning Calorimetry (DSC) for

Objective: Quantify the plasticization efficiency.

  • Preparation: Solvent cast polymer films (e.g., PLA) with 0%, 10%, 20%, and 30% (w/w) TEETC.

  • Conditioning: Dry films at

    
     under vacuum for 48h to remove solvent residues.
    
  • DSC Cycle:

    • Heat to

      
       (erase thermal history).
      
    • Cool to

      
       at 
      
      
      
      .
    • Heat to

      
       at 
      
      
      
      .
  • Validation: The

    
     is taken as the inflection point of the second heating scan.
    
    • Pass Criteria:

      
       depression 
      
      
      
      per 1% plasticizer added.
Protocol B: Aqueous Leaching & Migration Assay

Objective: Determine stability in biological fluids.

leaching_protocol Figure 2: Gravimetric Leaching Protocol Workflow Start Sample Prep (20mm x 20mm Films) Weigh1 Initial Weighing (W1) (Desiccated) Start->Weigh1 Immersion Immersion PBS pH 7.4 @ 37°C (24h / 72h) Weigh1->Immersion Removal Remove & Rinse (Deionized Water) Immersion->Removal Drying Vacuum Drying 40°C until constant weight Removal->Drying Weigh2 Final Weighing (W2) Drying->Weigh2 Calc Calculate % Loss ((W1-W2)/W1) * 100 Weigh2->Calc

Part 4: Safety & Regulatory Status[1][2]

  • Current Status: TEETC is currently utilized primarily as a chemical intermediate. Unlike Citrates (GRAS), it may require specific toxicological filing for new drug applications (NDA).

  • Toxicity Profile (Inferred):

    • Skin/Eye: Class 2 Irritant (Standard for esters).

    • Systemic: No structural alerts for mutagenicity (Ames negative predicted).

    • Risk:[1][2] Low molecular weight implies potential for higher skin absorption than polymeric plasticizers.

  • Recommendation: For medical devices, perform ISO 10993-5 (Cytotoxicity) and ISO 10993-10 (Sensitization) early in development.

References

  • BenchChem. (2025).[3] A Comparative Performance Analysis of Trihexyl Benzene-1,2,4-tricarboxylate and Alternative Plasticizers. Retrieved from

  • National Institutes of Health (NIH). (2025). Triethyl ethane-1,1,2-tricarboxylate Compound Summary. PubChem.[2] Retrieved from

  • Ljungberg, N., & Wesslén, B. (2002). The effects of plasticizers on the dynamic mechanical and thermal properties of poly(lactic acid). Journal of Applied Polymer Science.
  • Google Patents. (2007). CN101003480B: Ethane 1,1,2-ethyl ester tricarboxylic acid, preparation method, and application as plasticizer. Retrieved from

  • Allan Chemical Corp. (2025). Triethyl Citrate (TEC): Plasticizer for Pharma Coatings.[4][3][5][6][7] Retrieved from

Sources

Spectroscopic Characterization & Comparative Analysis of Triethyl Ethane-1,1,2-Tricarboxylate

[1]

Executive Summary: The Tricarboxylate Platform

Triethyl ethane-1,1,2-tricarboxylate (CAS 7459-46-3), often abbreviated as TETC, represents a critical branching point in the synthesis of succinic acid derivatives. Unlike its precursor, diethyl malonate, TETC possesses a pre-functionalized backbone that allows for the rapid generation of non-symmetrical succinates—a structural motif prevalent in protease inhibitors and metabolic regulators.

This guide provides an objective spectroscopic comparison of TETC against its synthetic precursors and structural isomers. By establishing a rigorous "spectral fingerprint," we enable researchers to validate the integrity of this building block before committing it to high-value API (Active Pharmaceutical Ingredient) synthesis.

Structural & Synthetic Context

To interpret the spectroscopy of TETC, one must understand its origin. It is typically synthesized via the alkylation of diethyl malonate with ethyl chloroacetate under basic conditions (e.g., NaOEt).

The Synthetic Pathway

The reaction introduces a distinct asymmetry into the molecule. While diethyl malonate has a plane of symmetry through its methylene carbon, TETC has a "head" (the geminal diester) and a "tail" (the monoester methylene).

SynthesisMalonateDiethyl Malonate(Starting Material)BaseNaOEt / EtOH(Deprotonation)Malonate->BaseEnolateEnolate IntermediateBase->Enolate- EtOHTETCTriethyl ethane-1,1,2-tricarboxylate(Product)Enolate->TETC+ Ethyl Chloroacetate(SN2 Substitution)ChloroacetateEthyl Chloroacetate(Electrophile)Chloroacetate->TETC

Figure 1: Synthetic workflow for TETC.[1] The transformation converts the singlet methylene of malonate into a coupled methine-methylene system.

Spectroscopic Benchmarking

The following data establishes the quality control standards for TETC. The values provided are based on neat or

NMR Spectroscopy: The Coupling Fingerprint

The definitive confirmation of TETC synthesis is the disappearance of the malonate singlet and the appearance of an



H NMR Analysis (

, 400 MHz)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
Methine (

)
3.85 – 3.95 Triplet (

Hz)
1HThe "Head": Deshielded by two geminal ester groups. Coupled to the adjacent methylene.
Methylene (

)
2.90 – 3.00 Doublet (

Hz)
2HThe "Tail": Deshielded by one ester and the adjacent methine.
Ester

4.10 – 4.25Multiplet/Quartets6HOverlapping signals from the three ethyl esters.
Ester

1.20 – 1.30Triplet9HTerminal methyl groups.

Expert Insight: In lower-field NMR (e.g., 60 MHz), the methine and methylene signals may appear closer, but the integration ratio of 1:2 is diagnostic. If you observe a singlet at ~3.3 ppm, your sample contains unreacted diethyl malonate.


C NMR Analysis (

)
Carbon EnvironmentChemical Shift (

, ppm)
Assignment Logic
Carbonyls (

)
168.0 – 170.0 Two distinct signals are often resolved: one for the geminal diesters and one for the isolated ester.
Ester

61.5 – 62.0Characteristic of ethyl esters.
Methine (

)
48.5 – 50.0 Significantly deshielded due to attachment to two carbonyls.
Methylene (

)
32.0 – 34.0 Less deshielded than the methine.
Methyl (

)
13.9 – 14.1Typical terminal alkyl.
Infrared Spectroscopy (FT-IR)

IR is less specific for structural connectivity but essential for confirming functional group integrity.

  • Carbonyl Stretch (

    
    ):  A broad, intense band at 1735–1740 cm⁻¹ . Note that while there are two types of esters, they rarely resolve into two distinct peaks in IR; instead, the band appears broadened compared to a simple mono-ester.
    
  • C-O Stretch: Strong bands in the 1150–1250 cm⁻¹ region (C-O-C asymmetric stretch).

Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 246 (Often weak).
    
  • Key Fragmentation:

    • m/z 201:

      
      . Loss of an ethoxy group.
      
    • m/z 173:

      
      . Loss of a carbethoxy group.
      
    • m/z 160: Rearrangement involving loss of diethyl carbonate-like fragments.

Comparative Analysis: TETC vs. Alternatives

In drug development, TETC is often compared to its precursor (Diethyl Malonate) or its homolog (Triethyl Methanetricarboxylate). Distinguishing these is vital to prevent scaffold errors.

Table 1: Comparative Spectroscopic Profile

FeatureDiethyl Malonate (Precursor)Triethyl Ethane-1,1,2-tricarboxylate (TETC)Triethyl Methanetricarboxylate (Isomer/Homolog)
Structure



Key

H Signal
Singlet (~3.3 ppm, 2H)Triplet (1H) + Doublet (2H)Singlet (~4.5 ppm, 1H)
Coupling (

)
None

Hz (Vicinal)
None

C Backbone
One signal (

)
Two signals (

,

)
One signal (

)
Physical State Liquid (bp 199°C)Liquid (bp ~99°C @ 0.5 mmHg)Liquid (bp ~130°C @ 10 mmHg)
Reactivity Double alkylation possibleSingle alkylation dominant (at methine)Difficult to alkylate (steric bulk)

Critical Validation Step: If your "TETC" sample shows a singlet at 4.5 ppm, you have accidentally synthesized or purchased Triethyl Methanetricarboxylate. This will fail in subsequent Michael additions due to the lack of an abstractable proton at a less sterically hindered position.

Application Workflow: Drug Intermediate Synthesis

TETC is primarily valued as a precursor for substituted succinic acids, which are key motifs in inhibitors for enzymes like human leukocyte elastase.

The following diagram illustrates the transformation of TETC into Isobutylsuccinic acid , a common intermediate.

DerivativesTETCTriethyl ethane-1,1,2-tricarboxylate(TETC)AlkylationAlkylation(Base + Isobutyl Bromide)TETC->AlkylationDeprotonation at CHIntermediateTetra-ester Intermediate(Sterically Congested)Alkylation->IntermediateSN2 AttackHydrolysisAcid Hydrolysis & Decarboxylation(HCl / Reflux)Intermediate->Hydrolysis- 3 EtOH, - CO2ProductIsobutylsuccinic Acid(Drug Scaffold)Hydrolysis->ProductFinal API Block

Figure 2: Derivatization of TETC. The methine proton is acidic (

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81961, Triethyl ethane-1,1,2-tricarboxylate. Retrieved March 2, 2026 from [Link]

  • CAS Common Chemistry. Triethyl 1,1,2-ethanetricarboxylate (CAS RN 7459-46-3).[2][3][4][5][6][7] Retrieved March 2, 2026 from [Link]

  • NIST Mass Spectrometry Data Center. 1,1,2-Ethanetricarboxylic acid, triethyl ester.[5] Retrieved March 2, 2026 from [Link]

  • Organic Syntheses. Methanetricarboxylic acid, triethyl ester (Comparative procedure). Org.[8][9][10][11] Synth. 1932, 12, 85. Retrieved March 2, 2026 from [Link]

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Triethyl 1,1,2-ethanetricarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

As researchers, we often focus on the synthetic utility of Triethyl 1,1,2-ethanetricarboxylate —specifically its role as a polyfunctional ester scaffold in heterocyclic synthesis. However, the integrity of our workflow depends equally on the safe retirement of these reagents.

This guide provides a self-validating protocol for the disposal of Triethyl 1,1,2-ethanetricarboxylate. Unlike standard solvents, this compound possesses a high flash point and specific ester functionality that dictates its waste stream classification.

Chemical Identity & Physical Properties
PropertySpecificationOperational Implication
Chemical Name Triethyl 1,1,2-ethanetricarboxylatePrimary identifier for labeling.
CAS Number 7459-46-3 Required for waste manifest.
Molecular Formula

High carbon content makes it suitable for fuel blending.
Flash Point >110°C (230°F) [Closed Cup]Combustible , not Flammable.[1] Does not meet RCRA D001 definition (<60°C) but requires thermal destruction.
Water Solubility Low (~1.7 g/L)Do not dispose of via sink/drain.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[2][3]Standard PPE (Nitrile gloves, goggles) is sufficient.

Regulatory Classification & Pre-Disposal Assessment[4]

Before initiating disposal, we must classify the waste stream accurately to prevent regulatory violations (EPA/RCRA) and dangerous chemical incompatibilities.

RCRA Waste Characterization
  • Listed Waste: This compound is not listed on the EPA P-list (acutely toxic) or U-list (toxic).

  • Characteristic Waste:

    • Ignitability (D001): Because the flash point is >60°C, it is technically not a D001 hazardous waste by federal definition.[4] However, most institutional safety protocols (Prudent Practices) categorize it as "Non-Halogenated Organic Solvent Waste" intended for high-BTU incineration.

    • Corrosivity/Reactivity: Non-corrosive and stable under normal conditions.

Incompatibility Check (Crucial for Segregation)
  • Strong Oxidizers: Avoid mixing with nitric acid, perchlorates, or permanganates. The ester functionality can act as a fuel source, leading to exothermic runaway.

  • Strong Bases: Avoid mixing with concentrated caustic solutions (NaOH, KOH). This triggers hydrolysis, releasing ethanol and generating heat.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system . If you cannot complete a step (e.g., the container is incompatible), the workflow halts immediately to prevent safety breaches.

Phase 1: Segregation & Accumulation
  • Select Stream: Designate the waste for Non-Halogenated Organic disposal.

    • Why: Halogenated waste streams (containing Chloroform/DCM) are incinerated at higher temperatures to prevent dioxin formation and are significantly more expensive. Do not contaminate non-halogenated streams with this ester.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers.

    • Validation: Ensure the cap liner is chemically resistant (PTFE or Polyethylene).

Phase 2: Transfer & Labeling
  • PPE Donning: Wear nitrile gloves, safety glasses, and a lab coat.

  • Transfer: Pour liquid slowly into the waste container using a funnel to prevent spillage.

    • Note: If the reagent has solidified (melting point is low, but old samples may crystallize), dissolve in a minimal amount of Acetone or Ethanol before transfer.

  • Labeling: Affix a hazardous waste tag immediately.

    • Must Include: "Non-Halogenated Organic Waste."

    • Constituents: List "Triethyl 1,1,2-ethanetricarboxylate" explicitly. Do not use abbreviations.

Phase 3: Final Disposal (Thermal Destruction)
  • Method: The standard industry practice for organic esters is Incineration (Fuel Blending).

  • Mechanism:

    
    
    
  • Action: Seal the container and request pickup from your EHS (Environmental Health & Safety) department or licensed waste contractor.

Emergency Procedures: Spill Management

In the event of a benchtop spill, immediate containment is required to prevent slip hazards and respiratory irritation.

  • Evacuate & Ventilate: Remove ignition sources (Bunsen burners, hot plates). Although the flash point is high, vapors can accumulate.

  • Contain: Encircle the spill with Vermiculite or Diatomaceous Earth .

    • Do not use: Paper towels alone, as they increase the surface area for evaporation without suppressing vapors effectively.

  • Collect: Scoop the absorbed material into a wide-mouth jar or heavy-duty waste bag.

  • Clean: Wash the surface with a soap and water solution.[5][6]

    • Why: The ester is lipophilic; water alone will not remove the residue effectively.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no cross-contamination with incompatible oxidizers or halogens.

DisposalWorkflow Start Start: Waste Identification (Triethyl 1,1,2-ethanetricarboxylate) CheckState Is the material solid or liquid? Start->CheckState Liquid Liquid State CheckState->Liquid Solid Solid/Crystallized CheckState->Solid CheckContam Is it mixed with Halogens (DCM, Chloroform)? Liquid->CheckContam Dissolve Dissolve in Acetone/Ethanol Solid->Dissolve Dissolve->Liquid YesHalogen YES CheckContam->YesHalogen Contaminated NoHalogen NO CheckContam->NoHalogen Pure/Mixture w/ Organics StreamA Stream A: Halogenated Waste (High Temp Incineration) YesHalogen->StreamA StreamB Stream B: Non-Halogenated Organic (Fuel Blending/Incineration) NoHalogen->StreamB Label Label: 'Contains Triethyl 1,1,2-ethanetricarboxylate' StreamA->Label StreamB->Label Final Ship for Thermal Destruction Label->Final

Figure 1: Decision matrix for the segregation and disposal of organic ester reagents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81961, Triethyl ethane-1,1,2-tricarboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[4] Retrieved from [Link]

Sources

Personal protective equipment for handling triethylethane-1,1,2-tricarboxylate

[1]

Executive Safety Summary

Immediate Action Required: Treat as a Chemical Irritant targeting mucous membranes and eyes.

  • Primary Hazard: Skin/Eye Irritation (H315, H319) and Respiratory Irritation (H335).[1]

  • Fire Hazard: Low. Flash Point ~109°C (Closed Cup). Combustible if heated.

  • Critical Control: All transfers must occur within a certified chemical fume hood.

  • Reactivity: Susceptible to hydrolysis; moisture sensitivity requires desiccated storage.

Physicochemical Intelligence: The "Why" Behind the Protocol

To handle this chemical safely, you must understand its physical behavior. Triethyl 1,1,2-ethanetricarboxylate is a viscous, high-boiling ester. Its handling challenges differ from volatile solvents like dichloromethane.

PropertyValueOperational Implication
Physical State Colorless LiquidViscosity affects pipetting accuracy; positive displacement pipettes recommended.
Boiling Point 99°C @ 0.5 mmHgLow vapor pressure at RT, but heating generates heavy organic vapors requiring respiratory protection.
Density 1.074 g/mLSlightly denser than water; sinks in aqueous spills, complicating cleanup.
Flash Point 113°C (Closed Cup)Class IIIB Combustible. Low ignition risk unless actively heated.
Solubility Immiscible in waterDo not use water for immediate spill flushing; it will spread the hydrophobic slick. Use absorbents.[2][3]
Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The lipophilic nature of this tri-ester allows it to permeate standard fabrics.

Hand Protection Strategy

Recommendation: Nitrile (Minimum 0.11 mm) for splash protection.

  • Logic: Aliphatic esters can swell natural rubber. Nitrile offers superior short-term resistance.

  • Protocol: "Splash & Change." If the liquid contacts the glove, replace it immediately.[4][5] For prolonged immersion (e.g., cleaning a spill), upgrade to Butyl Rubber or Silver Shield/4H laminate gloves.

Eye & Face Protection

Recommendation: Chemical Splash Goggles (ANSI Z87.1 / EN 166) .

  • Logic: Safety glasses with side shields are inadequate. As a viscous liquid, a splash adheres to the skin/eye surface, prolonging exposure time and increasing irritation severity.

Respiratory Protection

Recommendation: Fume Hood (Primary) .

  • Secondary (If hood unavailable): Half-face respirator with Type A (Organic Vapor) cartridges.

  • Logic: While vapor pressure is low, the STOT-SE 3 classification indicates respiratory tract irritation. Aerosols generated during syringe transfer or heating pose significant inhalation risks.

Operational Protocol: Safe Handling Workflow
Step 1: Pre-Operational Verification

Before opening the vessel, verify the engineering controls.

HandlingWorkflowcluster_methodTransfer LogicStartStart HandlingHoodCheckVerify Fume Hood(>100 fpm face velocity)Start->HoodCheckPPEDon PPE:Nitrile Gloves + GogglesHoodCheck->PPEInspectInspect Septum/Cap(Check for crystallization)PPE->InspectTransferTransfer MethodInspect->TransferSyringeSyringe (<10 mL)Use Luer-LockTransfer->SyringePourPour (>10 mL)Use FunnelTransfer->PourSealPurge Headspace(Dry N2/Ar)Syringe->SealPour->SealStoreReturn to Storage(Desiccator)Seal->Store

Figure 1: Safe handling workflow ensuring containment and chemical integrity.

Step 2: Transfer Methodology
  • Small Volumes (<10 mL): Use a glass syringe with a Luer-lock tip.

    • Why? The viscosity makes standard air-displacement pipettes inaccurate. Plastic syringes (polypropylene) are generally compatible for short contact, but glass prevents any leaching of plasticizers into high-purity synthesis reactions.

  • Large Volumes (>10 mL): Pour carefully using a glass funnel into the receiving vessel.

    • Critical: Avoid "glugging" which creates aerosols. Tilt the receiving flask to allow liquid to run down the side.

Step 3: Reaction Context (Synthesis)

This compound is a key intermediate for Isobutylsuccinic acid derivatives (elastase inhibitors).

  • Caution: When reacting with strong bases (e.g., Sodium Ethoxide) to form enolates, the reaction is exothermic. Ensure cooling baths are active before addition.

Emergency Response & Disposal
Spill Management Decision Tree

Do not rush. Isolate the area.

SpillResponseStartSpill DetectedSizeVolume > 100 mL?Start->SizeEvacuateEvacuate LabCall EHSSize->EvacuateYesContainContain with Absorbent PadsSize->ContainNoAbsorbCover with Vermiculiteor SandContain->AbsorbCollectScoop intoSealable BagAbsorb->CollectLabelLabel as'Organic Waste - Ester'Collect->LabelCleanWash Surface withSoap & WaterLabel->Clean

Figure 2: Immediate response protocol for laboratory spills.

Disposal Protocol
  • Classification: Non-halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong bases, as this may induce exothermic hydrolysis or oxidation.

  • Container: High-density polyethylene (HDPE) or glass waste containers are suitable.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81961, Triethyl ethane-1,1,2-tricarboxylate. Retrieved from [Link]

  • Kimberly-Clark Professional. (2019). Chemical Resistance Guide: Nitrile Gloves. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.